molecular formula C4H7BrO B141732 3-Bromo-2-methyl-2-propen-1-OL CAS No. 84695-29-4

3-Bromo-2-methyl-2-propen-1-OL

Cat. No.: B141732
CAS No.: 84695-29-4
M. Wt: 151 g/mol
InChI Key: VFZCSFMDONRPQB-DUXPYHPUSA-N
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Description

3-Bromo-2-methyl-2-propen-1-OL, also known as this compound, is a useful research compound. Its molecular formula is C4H7BrO and its molecular weight is 151 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148283. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-bromo-2-methylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZCSFMDONRPQB-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CBr)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\Br)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89089-31-6
Record name NSC148283
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-BROMO-2-METHYL-2-PROPEN-1-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of 3-Bromo-2-methyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-Bromo-2-methyl-2-propen-1-ol (C₄H₇BrO), a versatile bifunctional organic compound. Possessing both an allylic alcohol and a vinyl bromide moiety, this molecule serves as a valuable building block in organic synthesis. The definitive confirmation of its chemical structure is paramount for its effective utilization in research and development. This document outlines a multi-faceted analytical approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind the selection of specific analytical techniques, provide detailed experimental protocols, and interpret the resulting spectral data to unequivocally confirm the molecule's constitution and stereochemistry.

Introduction and Strategic Overview

The precise characterization of a chemical entity is the bedrock of all subsequent scientific investigation. For a molecule like this compound, whose utility is defined by the specific arrangement of its functional groups, an unambiguous structural assignment is non-negotiable. The molecule presents several key features for analytical interrogation: a primary alcohol, a trisubstituted double bond conferring potential E/Z isomerism, a bromine atom, a methyl group, and a methylene group.

Our strategy for elucidation is built upon a foundation of orthogonal and complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data create a self-validating system that confirms the final structure with high confidence.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence and number of bromine atoms through isotopic pattern analysis.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present, primarily the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D): To establish the precise carbon-hydrogen framework, define the connectivity between atoms, and confirm the stereochemistry of the double bond.

The logical workflow for this process is designed to move from broad, elemental information to detailed atomic connectivity.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Final Confirmation MS Mass Spectrometry (Molecular Formula & Isotopic Pattern) H_NMR ¹H NMR (Proton Environments & Connectivity) MS->H_NMR IR Infrared Spectroscopy (Functional Group Identification) IR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Definitive C-H Correlations) C_NMR->TwoD_NMR Structure Final Validated Structure This compound TwoD_NMR->Structure

An In-depth Technical Guide to (E)-3-bromo-2-methylprop-2-en-1-ol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

(E)-3-bromo-2-methylprop-2-en-1-ol is a versatile bifunctional molecule that has garnered significant interest in the field of organic synthesis, particularly as a key building block in the total synthesis of complex natural products. Its unique structure, featuring a primary alcohol, a vinyl bromide, and a methyl-substituted double bond, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth technical overview of its nomenclature, synthesis, spectroscopic characterization, and known applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The compound of interest is systematically named (E)-3-bromo-2-methylprop-2-en-1-ol according to IUPAC nomenclature. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.

Synonyms:

  • 3-Bromo-2-methyl-2-propen-1-ol[1]

  • (E)-3-Bromo-2-methyl-2-propen-1-ol[1]

  • (2E)-3-Bromo-2-methyl-2-propen-1-ol[2]

CAS Number: 84695-29-4[1][2]

Molecular Formula: C₄H₇BrO[1][2]

Molecular Weight: 151.00 g/mol [1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectral properties is paramount for its application in synthesis and for quality control.

Physicochemical Properties
PropertyValueReference
Molecular Weight151.00 g/mol [1]
Molecular FormulaC₄H₇BrO[1][2]
XlogP (predicted)1.2[1]
Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and vinyl protons. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide key information about the carbon skeleton. The sp² hybridized carbons of the double bond will appear in the downfield region (typically 100-150 ppm), with the carbon attached to the bromine atom being further downfield. The sp³ hybridized carbons of the methyl and methylene groups will be found in the upfield region.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. A sharp peak around 1650 cm⁻¹ would indicate the C=C stretching of the alkene. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis of (E)-3-bromo-2-methylprop-2-en-1-ol

The most commonly cited method for the synthesis of (E)-3-bromo-2-methylprop-2-en-1-ol is the reduction of the corresponding α,β-unsaturated ester, methyl (E)-3-bromo-2-methyl-2-propenoate.

Synthetic Scheme

Synthesis Ester Methyl (E)-3-bromo-2-methyl-2-propenoate Alcohol (E)-3-bromo-2-methylprop-2-en-1-ol Ester->Alcohol Reduction Reagent LiAlH₄ Reagent->Ester Solvent Diethyl ether Solvent->Ester

Caption: Synthesis of (E)-3-bromo-2-methylprop-2-en-1-ol via reduction of the corresponding ester.

Detailed Experimental Protocol

This protocol is adapted from methodologies reported for similar reductions.

Materials:

  • Methyl (E)-3-bromo-2-methyl-2-propenoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: A solution of methyl (E)-3-bromo-2-methyl-2-propenoate in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C using an ice bath.

  • Addition of Reducing Agent: A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred solution of the ester at 0 °C. The addition rate should be controlled to maintain the temperature below 5 °C.

    • Causality: The slow, dropwise addition of the potent reducing agent LiAlH₄ at low temperature is crucial to control the highly exothermic reaction and prevent side reactions, such as over-reduction or decomposition of the starting material and product. Diethyl ether is a common solvent for LiAlH₄ reductions due to its inertness and ability to solubilize the reagent.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining the temperature at 0 °C. The resulting mixture is stirred for 30 minutes at room temperature. The solids are removed by filtration, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

    • Causality: The specific quenching procedure (Fieser work-up) is designed to safely decompose the excess LiAlH₄ and the aluminum salts into a granular precipitate that is easily filterable, simplifying the purification process.

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Reactivity and Applications in Organic Synthesis

(E)-3-bromo-2-methylprop-2-en-1-ol is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution. The vinyl bromide functionality is particularly useful for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds.

Role in the Total Synthesis of Natural Products

(E)-3-bromo-2-methylprop-2-en-1-ol has been utilized as a key building block in the stereoselective and enantioselective synthesis of biologically active natural products, including:

  • Omuralide and 7-epi-omuralide: These are potent and specific inhibitors of the 20S proteasome, a key target in cancer therapy.

  • Lactacystin: This is another highly specific proteasome inhibitor with significant neurotrophic activity.

The use of (E)-3-bromo-2-methylprop-2-en-1-ol in these syntheses highlights its importance in constructing complex molecular architectures with high stereochemical control.

Biological Activity and Drug Development Potential

Currently, there is limited publicly available information on the specific biological activity of (E)-3-bromo-2-methylprop-2-en-1-ol itself. However, the broader class of brominated organic compounds is known to exhibit a wide range of biological activities, including antimicrobial, and anticancer properties. The presence of the bromine atom can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability.

Given its role as a precursor to potent proteasome inhibitors, it is conceivable that (E)-3-bromo-2-methylprop-2-en-1-ol or its derivatives could possess interesting biological profiles. Further investigation into its pharmacological properties is warranted.

Safety and Handling

(E)-3-bromo-2-methylprop-2-en-1-ol is classified as toxic if swallowed and causes serious eye irritation.[1]

GHS Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

(E)-3-bromo-2-methylprop-2-en-1-ol is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the construction of complex molecules, particularly in the context of natural product synthesis and drug discovery. While its own biological activity is not yet well-defined, its successful application in the synthesis of potent proteasome inhibitors underscores its significance for the drug development community. As with all reactive chemical intermediates, proper safety precautions must be observed during its handling and use.

References

  • PubChem. (E)-3-bromo-2-methylprop-2-en-1-ol. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to 3-Bromo-2-methyl-2-propen-1-ol (CAS 89089-31-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-2-methyl-2-propen-1-ol, a halogenated allylic alcohol with potential as a versatile building block in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established chemical principles with available data to offer a robust resource for researchers.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound, with CAS number 89089-31-6, is a functionalized organic molecule that exists as a mixture of (E) and (Z) isomers.[1][2] Its structure incorporates a primary alcohol and a vinyl bromide moiety, making it a bifunctional reagent with distinct reactive sites.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 89089-31-6[1][2]
Molecular Formula C₄H₇BrO[1]
Molecular Weight 151.00 g/mol [3]
Appearance Clear oily liquid[1]
Purity Typically ≥97%[1]
Isomeric Form E/Z Mixture[1][2]
Storage Room temperature, in a well-sealed container[1]

Part 2: Proposed Synthesis Pathway

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route is the allylic bromination of 2-methyl-2-propen-1-ol. This reaction selectively introduces a bromine atom at the allylic position. The use of N-Bromosuccinimide (NBS) is a standard and effective method for such transformations, as it provides a low concentration of bromine, minimizing the competing electrophilic addition to the double bond.

Diagram of Proposed Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_methyl_2_propen_1_ol 2-Methyl-2-propen-1-ol Target This compound 2_methyl_2_propen_1_ol->Target Allylic Bromination NBS N-Bromosuccinimide (NBS) NBS->Target Solvent CCl₄ (Carbon Tetrachloride) Solvent->Target Initiator Light (hν) or Peroxide (ROOR) Initiator->Target Byproduct Succinimide Target->Byproduct Co-product

Caption: Proposed synthesis of this compound via allylic bromination.

Experimental Protocol (Proposed)

Objective: To synthesize this compound via the allylic bromination of 2-methyl-2-propen-1-ol.

Materials:

  • 2-Methyl-2-propen-1-ol

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Radical initiator (e.g., benzoyl peroxide) or a UV lamp

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-methyl-2-propen-1-ol (1.0 eq.) in anhydrous carbon tetrachloride.

  • Addition of Reagent: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) to the solution. Alternatively, the flask can be irradiated with a UV lamp.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide byproduct, which will float on the solvent surface.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield this compound.

Causality: The choice of NBS is critical to maintain a low concentration of Br₂ and HBr, which suppresses the electrophilic addition of bromine across the double bond, favoring the desired allylic substitution pathway.

Part 3: Reactivity and Potential Applications in Drug Development

The bifunctional nature of this compound makes it a valuable intermediate.

  • Primary Alcohol: The hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be a site for esterification or etherification, allowing for the introduction of various functional groups.

  • Vinyl Bromide: The carbon-bromine bond is susceptible to nucleophilic substitution, although this is generally less reactive than in saturated alkyl halides. More significantly, it is a key functional group for cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures.

In Drug Development:

Halogenated organic compounds are prevalent in pharmaceuticals. The vinyl bromide moiety can act as a bioisostere for other groups or be a site for metabolic activity. While no specific applications for this compound in drug development have been documented, its structural motifs are present in various biologically active molecules. For instance, brominated compounds are found in a wide array of marine natural products with diverse biological activities.[3] The ability to use this compound in cross-coupling reactions allows for its incorporation into larger scaffolds, a common strategy in the synthesis of novel drug candidates.

Part 4: Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound is readily available. The following are predicted values based on its structure.

Table 2: Predicted Spectroscopic Data

Spectroscopy **Predicted Chemical Shift (ppm) or Wavenumber (cm⁻¹) **Assignment
¹H NMR (CDCl₃) ~ 6.0 - 6.5=CHBr (vinyl proton)
~ 4.1 - 4.3-CH₂OH (allylic protons)
~ 1.8 - 2.0-CH₃ (methyl protons)
~ 1.5 - 2.5-OH (broad singlet)
¹³C NMR (CDCl₃) ~ 135 - 140C=C(Br) (quaternary carbon)
~ 115 - 120=CHBr (vinyl carbon)
~ 65 - 70-CH₂OH (allylic carbon)
~ 15 - 20-CH₃ (methyl carbon)
IR (thin film) ~ 3300 - 3400 (broad)O-H stretch (alcohol)
~ 3050 - 3100=C-H stretch (vinyl)
~ 2850 - 2960C-H stretch (alkyl)
~ 1640 - 1660C=C stretch (alkene)
~ 1000 - 1200C-O stretch (primary alcohol)
~ 550 - 650C-Br stretch

Part 5: Safety and Handling

GHS Hazard Information:

  • Pictograms: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed.[4]

    • H319: Causes serious eye irritation.[4]

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • If swallowed: Immediately call a poison center or doctor. Rinse mouth.[4]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

References

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BOC Sciences. (n.d.). This compound(E/Z Mixture) CAS NO.89089-31-6.
  • Pharmaffiliates. (n.d.). Chemical Name : this compound (E/Z Mixture). Retrieved from [Link]

  • Let's chemistry. (2019, December 30). Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1 [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylpropan-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Pearson+. (n.d.). Identify the three products formed when 2-bromo-2-methylpropane is dissolved in a mixture of 80% ethanol and 20% water. Retrieved from [Link].

  • PubMed Central. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

  • Scribd. (n.d.). NMR and Analyisis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ... is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Retrieved from [Link]

  • MDPI. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • PubMed. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Alcohols - Substitution, Addition, and Grignard Reactions. Retrieved from [Link]

  • YouTube. (2022, March 15). Preparation of Alcohols via Substitution and Addition. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of isoprenoid bisphosphonates. Retrieved from [Link]

  • LookChem. (n.d.). 3-Bromo-2-methylpropene. Retrieved from [Link]

  • Shaalaa.com. (n.d.). Write the Structure of 3-bromo-2-methylprop-1-ene. Retrieved from [Link]

  • Pearson+. (n.d.). Show how you can synthesize 3-bromo-2-methylbut-1-ene using 2-met.... Retrieved from [Link]...

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A Technical Guide to the Synthesis and Reactivity of 3-Bromo-2-methyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methyl-2-propen-1-ol is a versatile bifunctional organic building block possessing both a vinyl bromide and an allyl alcohol moiety. This unique structural combination allows for orthogonal reactivity, making it a valuable precursor in the synthesis of complex molecules for the pharmaceutical and materials science industries. This guide provides an in-depth analysis of its synthesis, spectroscopic identity, and the distinct reactivity profiles of its vinyl bromide and allyl alcohol functionalities. Key transformations, including palladium-catalyzed cross-coupling reactions and derivatizations of the allyl alcohol, are discussed with a focus on mechanistic principles and practical experimental considerations.

Introduction and Structural Clarification

This compound, with CAS number 89089-31-6, is a structurally interesting molecule that contains two highly valuable functional groups within a compact four-carbon frame.[1] Its IUPAC name unambiguously defines its structure as HO-CH₂-C(CH₃)=CH-Br.

It is critical to distinguish the functionalities present:

  • Vinyl Bromide: The C(sp²)-Br bond is characteristic of a vinyl halide. This group is a cornerstone of modern organic synthesis, primarily serving as an electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions.[2][3]

  • Allyl Alcohol: The C=C-C-OH subunit defines it as an allyl alcohol. The hydroxyl group can undergo a range of transformations, including oxidation and nucleophilic substitution, often catalyzed by Lewis or Brønsted acids.[4]

The topic of this guide, "Reactivity of the allyl bromide moiety in this compound," contains a common misnomer. This molecule does not contain an allyl bromide (C=C-C-Br) moiety. This guide will, therefore, address the rich and distinct chemistry of the two actual functional groups present: the vinyl bromide and the allyl alcohol.

Synthesis and Spectroscopic Characterization

While a detailed, peer-reviewed synthesis for this compound is not extensively documented in top-tier journals, analogous preparations provide a reliable synthetic blueprint. A plausible and effective route is the controlled bromination of 2-methyl-2-propen-1-ol or related propargyl alcohols. For instance, the synthesis of the similar 2,3-dibromo-2-propen-1-ol is achieved by reacting 2-propyn-1-ol with elemental bromine at low temperatures.[5]

Spectroscopic Data (Predicted): Characterization of the molecule would rely on standard spectroscopic methods.

  • ¹H NMR: Protons on the hydroxymethyl group (-CH₂OH) would appear as a singlet or doublet. The vinylic proton (-CHBr) would resonate further downfield as a singlet or quartet depending on coupling with the methyl group. The methyl protons (-CH₃) would appear as a singlet. The hydroxyl proton (-OH) would be a broad singlet.

  • ¹³C NMR: Four distinct signals would be expected, corresponding to the hydroxymethyl carbon, the two sp² carbons of the double bond, and the methyl carbon.

  • IR Spectroscopy: Key stretches would include a broad O-H band (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and a C-Br stretch (~500-600 cm⁻¹).

Reactivity Profile I: The Vinyl Bromide Moiety

The C(sp²)-Br bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis. Vinyl bromides are often preferred substrates as they offer a good balance of reactivity and stability compared to the more reactive iodides and less reactive chlorides.[6]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern drug discovery and development, allowing for the modular construction of complex molecular scaffolds.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most widely used C-C bond-forming reactions.[7][8][9] The reaction of this compound with a boronic acid (R-B(OH)₂) would yield a substituted allyl alcohol.

  • Mechanism: The catalytic cycle involves three key steps: (1) Oxidative addition of the vinyl bromide to a Pd(0) catalyst, (2) Transmetalation of the 'R' group from the activated boronic acid to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][10]

  • Causality of Reagent Choice: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂), a phosphine ligand to stabilize the catalyst, and a base are required.[8][10] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation.[10]

The Heck reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene.[11][12][13] This provides a powerful method for elaborating the carbon skeleton.

  • Regioselectivity: With vinyl bromides, the Heck reaction can lead to the formation of 1,3-dienes.[13] The regioselectivity of the addition to the alkene partner can often be controlled by the choice of ligands and reaction conditions.[14]

  • Recent Advances: Visible-light-driven Heck reactions have emerged, allowing for milder reaction conditions and proceeding through a radical pathway.[11]

This reaction forms a C(sp²)-C(sp) bond by coupling the vinyl bromide with a terminal alkyne.[6][15][16][17] It is an indispensable tool for synthesizing conjugated enynes, which are precursors to many complex natural products and functional materials.

  • Catalyst System: The classic Sonogashira coupling employs a dual catalyst system: a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst.[6][15][17] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.

  • Copper-Free Variants: To avoid issues with copper contamination, especially in pharmaceutical synthesis, copper-free protocols have been developed.[6] These often require a different choice of base or solvent to proceed efficiently.

The table below summarizes typical conditions for these key coupling reactions.

Reaction Catalyst / Precatalyst Ligand Base Solvent Typical Temp. Ref.
Suzuki Pd(OAc)₂, Pd(PPh₃)₄PPh₃, PCy₃, SPhosK₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane, DMF80-110 °C[7][8]
Heck Pd(OAc)₂, PalladacyclesP(o-tol)₃, dpppEt₃N, K₂CO₃DMF, Acetonitrile100-140 °C[12][14]
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, DipeaTHF, DMFRoom Temp - 60 °C[6][15]

Reactivity Profile II: The Allyl Alcohol Moiety

The allyl alcohol group offers a complementary set of reactive pathways that can be accessed orthogonally to the vinyl bromide.

Oxidation of the Primary Alcohol

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

  • To Aldehyde: Mild conditions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would selectively oxidize the alcohol to 3-bromo-2-methyl-2-propenal.

  • To Carboxylic Acid: Stronger oxidizing agents, such as chromic acid (generated in situ from a dichromate salt and acid) or potassium permanganate (KMnO₄), will oxidize the primary alcohol directly to the carboxylic acid, 3-bromo-2-methyl-2-propenoic acid.[18]

Nucleophilic Substitution of the Hydroxyl Group

While direct substitution of an alcohol's hydroxyl group is difficult due to its poor leaving group nature (OH⁻), it can be achieved under acidic conditions.[4]

  • Mechanism (SN1-type): In the presence of a Lewis acid (e.g., AgOTf, Zn(OTf)₂) or a strong Brønsted acid, the hydroxyl group is protonated or coordinated, transforming it into a good leaving group (H₂O).[4] Departure of water generates a resonance-stabilized allylic carbocation. Nucleophilic attack can then occur at either end of the allyl system, potentially leading to a mixture of regioisomers (SN1 and SN1' products). The methyl group at the C2 position would sterically and electronically favor the formation of a tertiary carbocation, influencing the regiochemical outcome.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of the title compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene and Water (e.g., 4:1 v/v)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add this compound and the arylboronic acid.

  • Add the degassed toluene/water solvent mixture via cannula.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Diagram 1: Competing Reactivity Pathways

This diagram illustrates the orthogonal reactivity of the vinyl bromide and allyl alcohol moieties present in this compound.

G cluster_main This compound mol HO-CH₂-C(CH₃)=CH-Br suzuki Suzuki Coupling (+ R-B(OH)₂) mol->suzuki Pd(0), Base heck Heck Reaction (+ Alkene) mol->heck Pd(0), Base sono Sonogashira Coupling (+ Alkyne) mol->sono Pd(0), Cu(I), Base oxidation Oxidation mol->oxidation [O] substitution Nucleophilic Substitution (Acid Catalyzed) mol->substitution H⁺, Nu⁻

Caption: Orthogonal reactivity of this compound.

Diagram 2: Experimental Workflow for Suzuki Coupling

This diagram outlines the key steps in performing a Suzuki-Miyaura cross-coupling reaction.

G start 1. Assemble & Purge (Flame-dried flask, Inert atm.) reagents 2. Charge Reagents (Pd catalyst, Ligand, Base, Substrates) start->reagents solvent 3. Add Solvent (Degassed Toluene/H₂O) reagents->solvent reaction 4. Heat & Stir (e.g., 90 °C) solvent->reaction monitor 5. Monitor Progress (TLC / GC-MS) reaction->monitor workup 6. Quench & Extract (H₂O, Ethyl Acetate) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product 8. Characterize Product (NMR, MS) purify->product

Sources

The Pivotal Role of the Hydroxyl Group in the Reactivity of 3-Bromo-2-methyl-2-propen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the chemical behavior of 3-Bromo-2-methyl-2-propen-1-ol, with a specific focus on the directive and participatory role of its primary allylic hydroxyl group. While this molecule is a versatile synthetic intermediate, its reaction pathways are intricately governed by the interplay of the hydroxyl moiety with the adjacent vinyl bromide and methyl substituents. This document will explore the electronic and steric factors influencing the reactivity of the hydroxyl group and the molecule as a whole. Key transformations, including oxidation, esterification, and etherification, will be discussed, supported by mechanistic insights and established protocols adapted for this specific substrate. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this functionalized allylic alcohol.

Introduction: Unveiling the Chemical Personality of this compound

This compound is a halogenated allylic alcohol with a unique convergence of functional groups that dictate its reactivity.[1] The primary hydroxyl group, situated on an sp³-hybridized carbon adjacent to a carbon-carbon double bond, is the principal site for a variety of chemical transformations. Its reactivity is significantly modulated by the electronic and steric influences of the vinyl bromide and the methyl group. Understanding these intramolecular interactions is paramount to predicting and controlling the outcomes of reactions involving this versatile building block.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₇BrO
Molecular Weight 151.00 g/mol
IUPAC Name (2E)-3-bromo-2-methylprop-2-en-1-ol
CAS Number 84695-29-4
Appearance Not specified (likely a liquid)Inferred
Boiling Point Not specifiedInferred
Solubility Expected to be soluble in organic solventsInferred

The Directing Influence of the Hydroxyl Group: A Mechanistic Perspective

The hydroxyl group is the focal point of reactivity in this compound, primarily due to the nucleophilicity of the oxygen atom and the ability of the O-H bond to undergo cleavage. The allylic nature of the alcohol introduces additional layers of complexity and reactivity, including the potential for Sₙ1 and Sₙ2 reactions at the C1 position.

Electronic Effects at Play

The vinyl bromide moiety exerts a significant electron-withdrawing inductive effect (-I) due to the high electronegativity of the bromine atom. This effect can decrease the electron density on the double bond and, to a lesser extent, on the allylic carbon bearing the hydroxyl group. Conversely, the bromine atom can exhibit a +M (mesomeric) effect by donating a lone pair of electrons to the π-system, although this is generally weaker than its inductive effect. The methyl group, being electron-donating (+I), slightly increases the electron density on the double bond.

This electronic interplay influences the acidity of the hydroxyl proton and the nucleophilicity of the oxygen. The electron-withdrawing nature of the bromine can render the hydroxyl proton more acidic compared to a simple allylic alcohol.

Steric Considerations

The methyl group at the C2 position introduces steric hindrance around the double bond and the allylic carbon. This steric bulk can influence the approach of reagents, potentially favoring reactions at the less hindered hydroxyl group or influencing the stereochemical outcome of reactions at the double bond.

Key Reactions Centered on the Hydroxyl Group

The hydroxyl group of this compound is a gateway to a variety of functional group transformations, making it a valuable precursor in multi-step syntheses.

Oxidation: From Alcohol to Aldehyde and Carboxylic Acid

The primary alcohol functionality can be selectively oxidized to either the corresponding aldehyde, 3-bromo-2-methyl-2-propenal, or further to the carboxylic acid, 3-bromo-2-methyl-2-propenoic acid. The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation.

  • To the Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly employed for the selective oxidation of allylic alcohols.[2]

  • To the Carboxylic Acid: Stronger oxidizing agents, or a two-step one-pot protocol, can effect the conversion to the carboxylic acid. A copper-catalyzed aerobic oxidation followed by a Lindgren oxidation using sodium chlorite is an effective method for oxidizing allylic alcohols to their corresponding carboxylic acids.[3][4]

Oxidation_Pathway A This compound B 3-Bromo-2-methyl-2-propenal A->B Mild Oxidation (e.g., PCC, MnO₂) C 3-Bromo-2-methyl-2-propenoic Acid B->C Strong Oxidation (e.g., Lindgren Oxidation)

Caption: Oxidation pathways of the hydroxyl group.

This protocol is adapted from established procedures for the oxidation of allylic alcohols.[2]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane or chloroform.

  • Reagent Addition: Add activated manganese dioxide (5-10 eq) to the solution. The large excess is typical for MnO₂ oxidations.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Esterification: Synthesis of Allylic Esters

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding allylic esters. These esters are valuable intermediates in organic synthesis.

  • Fischer Esterification: This acid-catalyzed equilibrium reaction with a carboxylic acid requires the removal of water to drive the reaction to completion, often achieved by azeotropic distillation.[5]

  • Acylation with Acid Chlorides or Anhydrides: This is a more reactive and generally irreversible method, often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the liberated acid.

Esterification_Workflow start Start reactants This compound + Carboxylic Acid/Derivative start->reactants conditions Acid Catalyst (Fischer) or Base (Acyl Halide) reactants->conditions reaction Esterification conditions->reaction product Allylic Ester reaction->product end End product->end

Caption: General workflow for esterification.

This protocol provides a general method for the acylation of the hydroxyl group.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a flask equipped with a magnetic stirrer, add a base such as pyridine or triethylamine (1.5 eq).

  • Reagent Addition: Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ester can be purified by column chromatography.

Etherification: Formation of Allylic Ethers

The synthesis of allylic ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form the more nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.

Williamson_Ether_Synthesis A This compound B Alkoxide Intermediate A->B Deprotonation (e.g., NaH) D Allylic Ether B->D SN2 Attack C Alkyl Halide (R-X) C->D E Salt Byproduct

Caption: Williamson ether synthesis pathway.

This protocol outlines a general procedure for the synthesis of an allylic ether.

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension in an ice bath.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at room temperature until hydrogen evolution ceases.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1 eq) to the freshly prepared alkoxide solution.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After completion, cool the reaction to room temperature and cautiously quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ether by column chromatography.

Interplay with the Vinyl Bromide: Competing Reaction Pathways

While the hydroxyl group is a primary site of reactivity, the presence of the vinyl bromide and the allylic system as a whole allows for competing reaction pathways.

Nucleophilic Substitution at C1 (Allylic Position)

The C1 carbon is susceptible to nucleophilic attack, particularly under conditions that favor Sₙ1 or Sₙ2 reactions. In acidic media, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a resonance-stabilized allylic carbocation. This cation can then be attacked by a nucleophile at either the C1 or C3 position. The presence of the electron-withdrawing bromine on the double bond can influence the stability and reactivity of this carbocation.

Reactions at the Double Bond

The carbon-carbon double bond can undergo electrophilic addition reactions. However, the electron-withdrawing nature of the adjacent bromine atom may deactivate the double bond towards some electrophiles. The hydroxyl group can also play a directing role in such reactions, for instance, in directed epoxidations.

Applications in Drug Discovery and Development

The "magic methyl" effect, where the introduction of a methyl group can significantly enhance the pharmacological properties of a molecule, is a well-established concept in drug design.[6] The methyl group in this compound can influence the molecule's binding affinity to biological targets through steric and hydrophobic interactions. Furthermore, the versatile reactivity of the hydroxyl group allows for the facile introduction of various pharmacophores, making this compound a potentially valuable scaffold in the synthesis of novel therapeutic agents. The bromo-substituent can also be a site for further functionalization, for example, through cross-coupling reactions.

Conclusion

The hydroxyl group in this compound is the cornerstone of its chemical reactivity, serving as a versatile handle for a multitude of synthetic transformations. Its behavior is finely tuned by the electronic and steric interplay with the neighboring vinyl bromide and methyl groups. A thorough understanding of these dynamics is essential for harnessing the full synthetic potential of this molecule in the fields of organic synthesis, materials science, and drug discovery. The protocols and mechanistic discussions presented in this guide provide a framework for the strategic utilization of this compound in the development of novel chemical entities.

References

  • Stark, T. D., et al. (2015). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 51(75), 14210-14213. [Link]

  • Harding, K. E., et al. (1978). Selective oxidation of allylic alcohols with chromic acid. The Journal of Organic Chemistry, 43(20), 3974-3976. [Link]

  • Stark, T. D., et al. (2015). ChemInform Abstract: Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. ChemInform, 46(50). [Link]

  • Zhao, M., et al. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)₃/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Tetrahedron Letters, 52(23), 2975-2978. [Link]

  • Zhang, P., et al. (2012). Ni- and Pd-Catalyzed Synthesis of Substituted and Functionalized Allylic Boronates. Organic Letters, 14(6), 1363-1365. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6371571, this compound. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 535500, 3-Bromo-2-methylpropan-1-ol. [Link]

  • Organic Letters - ACS Publications. [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

  • An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Molecules. [Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules. [Link]

  • Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society. [Link]

  • Substituted arene synthesis by allylic substitution or allylation. Organic Chemistry Portal. [Link]

  • (E)-3-BroMo-2-Methyl-2-propen-1-ol. LookChem. [Link]

  • Recent advances in oxidative allylic C–H functionalization via group IX-metal catalysis. Chemical Communications. [Link]

  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. ResearchGate. [Link]

  • Ni- and Pd-Catalyzed Synthesis of Substituted and Functionalized Allylic Boronates. ACS Publications. [Link]

  • What is the reaction mechanism of (S)-3-bromo-2-methylpentane with NaSH? Quora. [Link]

  • Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. [Link]

  • Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Chemistry Stack Exchange. [Link]

  • Haloalkanes and Haloarenes. NCERT. [Link]

  • Synthesis and prepapration of 2, 3-dibromo-2-propen-1-ol.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • The SN1 Reaction. Chemistry LibreTexts. [Link]

  • Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. [Link]

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Navigating the Stereochemical Landscape of 3-Bromo-2-methyl-2-propen-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methyl-2-propen-1-ol, a halogenated allylic alcohol, presents a compelling case study in stereochemistry, primarily centered around the geometric isomerism of its carbon-carbon double bond. This guide provides a comprehensive technical overview of the stereochemical aspects of this molecule, including the assignment of (E) and (Z) configurations based on the Cahn-Ingold-Prelog (CIP) priority rules. Furthermore, we delve into potential stereoselective synthetic strategies for accessing each isomer and discuss analytical techniques for their separation and characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering insights into the controlled synthesis and analysis of specific stereoisomers of this versatile building block.

Introduction: The Significance of Stereoisomerism

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Stereoisomers, molecules with the same molecular formula and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. For this compound, the presence of a trisubstituted double bond gives rise to two geometric isomers: (E)-3-bromo-2-methyl-2-propen-1-ol and (Z)-3-bromo-2-methyl-2-propen-1-ol. The ability to selectively synthesize and characterize each of these isomers is crucial for harnessing their unique chemical reactivity and potential biological activity in a controlled manner.

Deciphering the Stereochemistry: E/Z Isomerism and the Cahn-Ingold-Prelog Rules

The designation of this compound as either (E) or (Z) is determined by the application of the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on the C2 and C3 carbons of the double bond.

Assigning Priorities: A Step-by-Step Application of the CIP Rules

The CIP rules assign priority to substituents based on the atomic number of the atoms directly attached to the double bond carbons. Higher atomic numbers receive higher priority.[1]

At Carbon 2 (C2):

  • Substituent 1: Methyl group (-CH₃). The atom directly attached is Carbon (C), with an atomic number of 6.

  • Substituent 2: Hydroxymethyl group (-CH₂OH). The atom directly attached is Carbon (C), with an atomic number of 6.

Since there is a tie, we move to the next atoms in the chain. For the methyl group, the next atoms are three hydrogens (H, H, H). For the hydroxymethyl group, the next atoms are one oxygen and two hydrogens (O, H, H). Oxygen (atomic number 8) has a higher atomic number than hydrogen (atomic number 1). Therefore, the -CH₂OH group has higher priority than the -CH₃ group at C2.

At Carbon 3 (C3):

  • Substituent 1: Bromine atom (-Br). The atom directly attached is Bromine (Br), with an atomic number of 35.

  • Substituent 2: Hydrogen atom (-H). The atom directly attached is Hydrogen (H), with an atomic number of 1.

Here, Bromine has a higher priority than Hydrogen.

The (E) and (Z) Configurations
  • (Z)-Isomer (Zusammen - together): The isomer where the two higher priority groups (-CH₂OH at C2 and -Br at C3) are on the same side of the double bond.

  • (E)-Isomer (Entgegen - opposite): The isomer where the two higher priority groups (-CH₂OH at C2 and -Br at C3) are on opposite sides of the double bond.

Below is a visual representation of this assignment process.

(E) and (Z) isomers of this compound.

Stereoselective Synthesis Strategies

Achieving a high degree of stereoselectivity in the synthesis of either the (E) or (Z) isomer is a key challenge in organic synthesis. While a mixture of isomers is often obtained, specific methodologies can be employed to favor the formation of one over the other.

Synthesis of (E)-3-Bromo-2-methyl-2-propen-1-ol

The (E)-isomer is often the thermodynamically more stable product and can be synthesized through various routes. One common approach involves the reduction of the corresponding (E)-α,β-unsaturated ester or acid.

Experimental Protocol: Reduction of (E)-methyl-3-bromo-2-methyl-2-propenoate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Ester: Dissolve (E)-methyl-3-bromo-2-methyl-2-propenoate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Extraction: Filter the resulting white precipitate and wash it thoroughly with diethyl ether. Combine the organic filtrates and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-3-bromo-2-methyl-2-propen-1-ol. Further purification can be achieved by column chromatography on silica gel.

G start (E)-methyl-3-bromo-2-methyl-2-propenoate reagent 1. LiAlH₄, Et₂O, 0 °C 2. H₂O, NaOH(aq) start->reagent product (E)-3-bromo-2-methyl-2-propen-1-ol reagent->product caption Synthesis of the (E)-isomer via ester reduction.

Synthesis of the (E)-isomer via ester reduction.
Towards the Synthesis of (Z)-3-Bromo-2-methyl-2-propen-1-ol

Conceptual Protocol: Bromoboration of a Protected Propargyl Alcohol Derivative

A highly stereoselective synthesis of (Z)-trisubstituted alkenes has been achieved through the bromoboration of propyne.[2] This methodology could potentially be adapted for the synthesis of the (Z)-isomer of this compound by using a protected form of 2-methyl-2-propyn-1-ol as the starting material.

  • Protection: The hydroxyl group of 2-methyl-2-propyn-1-ol would first need to be protected with a suitable protecting group (e.g., a silyl ether) to prevent interference with the bromoboration reagents.

  • Bromoboration: The protected alkyne would then be subjected to syn-bromoboration using a reagent like BBr₃, which has been shown to add across the triple bond with high (Z)-selectivity.[2]

  • Workup and Deprotection: Subsequent workup and removal of the protecting group would yield the desired (Z)-3-bromo-2-methyl-2-propen-1-ol.

Further research and experimental validation are required to optimize this proposed synthetic route.

Separation and Characterization of (E) and (Z) Isomers

When a synthesis yields a mixture of (E) and (Z) isomers, their separation is essential for studying their individual properties. Several chromatographic techniques can be employed for this purpose.

Separation Techniques
  • Column Chromatography: For laboratory-scale separations, column chromatography on silica gel can sometimes be effective, although the polarity difference between the two isomers may be small.

  • Gas Chromatography (GC): Due to the volatility of this compound, gas chromatography is a powerful analytical and preparative technique. The use of serially connected columns with different polarities can enhance the separation of geometric isomers.

  • Silver Ion Chromatography: A specialized technique involves the use of an ion-exchange medium impregnated with silver ions. The π-electrons of the double bond interact with the silver ions, and this interaction can differ between the (E) and (Z) isomers, allowing for their separation.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of the (E) and (Z) isomers of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Disclaimer: The following NMR data are predicted values based on empirical rules and computational models. Actual experimental values may vary.

Isomer Proton (¹H) Predicted δ (ppm) Carbon (¹³C) Predicted δ (ppm)
(E)-isomer H on C3~6.2 - 6.5C1 (-CH₂OH)~65 - 70
H on C1 (-CH₂OH)~4.1 - 4.3C2~135 - 140
H on -OHVariableC3~105 - 110
H on -CH₃~1.8 - 2.0C4 (-CH₃)~15 - 20
(Z)-isomer H on C3~6.0 - 6.3C1 (-CH₂OH)~63 - 68
H on C1 (-CH₂OH)~4.2 - 4.4C2~133 - 138
H on -OHVariableC3~107 - 112
H on -CH₃~1.9 - 2.1C4 (-CH₃)~20 - 25

Key Differentiating Features:

  • ¹H NMR: The chemical shift of the vinylic proton on C3 is expected to be slightly different between the two isomers due to the through-space anisotropic effects of the substituents on the other side of the double bond. Similarly, the chemical shifts of the methyl and hydroxymethyl protons will be influenced by their proximity to either the bromine atom or the vinylic hydrogen.

  • ¹³C NMR: The chemical shifts of the olefinic carbons (C2 and C3) and the allylic carbons (C1 and the methyl carbon) are expected to show small but distinct differences between the (E) and (Z) isomers. It is important to note that the prediction of ¹³C NMR shifts for carbons attached to heavy atoms like bromine can be subject to larger errors due to "heavy-atom effects".[3]

Correlation of atoms to their expected NMR signals.

Conclusion

The stereochemistry of this compound, specifically its (E) and (Z) isomerism, is a critical aspect that dictates its chemical behavior and potential applications. A thorough understanding of the Cahn-Ingold-Prelog priority rules allows for the unambiguous assignment of each isomer. While the synthesis of the (E)-isomer is more straightforward, stereoselective methods for obtaining the (Z)-isomer are conceptually feasible and warrant further investigation. The ability to separate and definitively characterize each isomer, primarily through NMR spectroscopy, is fundamental for any research or development endeavor involving this compound. This guide provides a foundational framework for scientists to approach the synthesis, separation, and analysis of the stereoisomers of this compound with a higher degree of control and understanding.

References

  • Cahn, R. S.; Ingold, C. K.; Prelog, V. Specification of Molecular Chirality. Angewandte Chemie International Edition in English1966 , 5 (4), 385–415. [Link]

  • Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; John Wiley & Sons, 1994. [Link]

  • PubChem. (E)-3-bromo-2-methylprop-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. This compound (E/Z Mixture). [Link]

  • LookChem. (E)-3-BroMo-2-Methyl-2-propen-1-ol. [Link]

  • Wikipedia. Cahn–Ingold–Prelog priority rules. [Link]

  • Google Patents.
  • Wang, C.; et al. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling. Org. Lett.2011 , 13 (12), 3218–3221. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]

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Commercial availability of 3-Bromo-2-methyl-2-propen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of 3-Bromo-2-methyl-2-propen-1-ol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 89089-31-6), a specialized C4 building block with significant potential in synthetic organic chemistry and drug discovery. We delve into the current commercial landscape, highlighting its availability as a research-grade chemical and the necessary due diligence for procurement. Due to a lack of extensively published synthetic protocols, this guide puts forth a plausible, mechanistically grounded synthetic strategy. Furthermore, we explore the compound's synthetic utility, showcasing how its distinct functional groups—a primary allylic alcohol and a vinyl bromide—can be leveraged to construct complex molecular architectures. Finally, essential safety, handling, and storage protocols are detailed to ensure its responsible use in a laboratory setting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate this versatile intermediate into their synthetic programs.

A Versatile C4 Building Block: Core Properties

This compound is a bifunctional organic compound that presents a unique combination of reactive sites within a compact four-carbon framework. Its structure features a primary allylic alcohol, which is amenable to a wide range of transformations, and a vinyl bromide, a functional group perfectly suited for carbon-carbon bond formation via cross-coupling reactions. The additional methyl group on the double bond provides steric influence and can impact the electronic properties of the pi system. This trifecta of features makes it a valuable intermediate for introducing a substituted C4 unit in the synthesis of novel pharmaceutical agents and complex molecules.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 89089-31-6 [1][2]
Molecular Formula C₄H₇BrO [1]
Molecular Weight 151.00 g/mol [1]
IUPAC Name (E)-3-bromo-2-methylprop-2-en-1-ol [1]

| Synonyms | this compound |[1][3] |

Commercial Availability and Procurement for Research

This compound is available commercially, though it is positioned as a specialized or "rare" chemical primarily for research and development purposes. This classification has important implications for procurement. Unlike bulk commodities, such chemicals may be produced in small batches, and suppliers may not conduct extensive analytical characterization on every lot.

One prominent supplier, Sigma-Aldrich, lists the compound as part of its "AldrichCPR" collection of rare and unique chemicals.[2] The company explicitly states that it does not collect analytical data for this product and sells it on an "as-is" basis. This underscores the critical need for the end-user to perform independent verification of the material's identity and purity upon receipt, using techniques such as NMR spectroscopy, mass spectrometry, and chromatography.

Table 2: Selected Commercial Suppliers of this compound

Supplier Product Name CAS Number Notes
Sigma-Aldrich This compound AldrichCPR 89089-31-6 Sold "as-is" without analytical data; buyer assumes responsibility for confirming identity and purity.

| Pharmaffiliates | (E)-3-Bromo-2-methyl-2-propen-1-ol | 84695-29-4 | Listed as a chemical intermediate.[3] |

Researchers should anticipate potential variability between lots and suppliers and incorporate rigorous quality control into their experimental workflow.

Navigating the Synthetic Landscape

Proposed Synthetic Strategy: Selective Aldehyde Reduction

A plausible route to this compound involves the selective reduction of the corresponding α,β-unsaturated aldehyde, 3-bromo-2-methyl-2-propenal. This aldehyde can be synthesized from the commercially available starting material 2-methyl-2-propen-1-ol (methallyl alcohol). The key is to employ a mild reducing agent that selectively reduces the aldehyde in the presence of the vinyl bromide, such as sodium borohydride (NaBH₄) at low temperatures.

G cluster_0 Proposed Synthesis Workflow A Starting Material: 2-methyl-2-propen-1-ol B Step 1: Oxidation (e.g., PCC or Dess-Martin) A->B C Intermediate: 2-methyl-2-propenal B->C D Step 2: Bromination (e.g., NBS, AIBN) C->D E Intermediate: 3-bromo-2-methyl-2-propenal D->E F Step 3: Selective Reduction (e.g., NaBH4, 0°C) E->F G Crude Product F->G H Step 4: Purification (Column Chromatography) G->H I Final Product: This compound H->I

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

Objective: To synthesize this compound via selective reduction.

Step 1: Synthesis of 3-bromo-2-methyl-2-propenal (Intermediate E)

  • Oxidation: To a stirred solution of 2-methyl-2-propen-1-ol (1.0 eq.) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq.) portion-wise at room temperature.

  • Monitoring: Stir the reaction for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the mixture through a pad of silica gel, washing with additional DCM. Concentrate the filtrate under reduced pressure to yield crude 2-methyl-2-propenal (Intermediate C).

  • Bromination: Dissolve the crude aldehyde in carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction: Reflux the mixture under an inert atmosphere, monitoring for the formation of the product by GC-MS.

  • Isolation: After cooling, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 3-bromo-2-methyl-2-propenal (Intermediate E).

Step 2: Synthesis of this compound (Final Product I)

  • Reaction Setup: Dissolve the crude 3-bromo-2-methyl-2-propenal (1.0 eq.) in methanol and cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.2 eq.) slowly in small portions, maintaining the temperature below 5°C. The causality for this choice is NaBH₄'s chemoselectivity for aldehydes over other reducible groups under these mild conditions.

  • Quenching: After 30 minutes, or once TLC indicates consumption of the aldehyde, cautiously quench the reaction by adding acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its capacity for differential functionalization. The allylic alcohol and the vinyl bromide can be addressed with high selectivity, making it a powerful linchpin for building molecular complexity. Such building blocks are essential in modern drug discovery for creating diverse chemical libraries.[7][8]

G cluster_alcohol Alcohol Transformations cluster_bromide Vinyl Bromide Transformations center 3-Bromo-2-methyl- 2-propen-1-ol A1 Oxidation (PCC, DMP) center->A1 A2 Esterification (Acyl Chloride, Base) center->A2 A3 Etherification (Williamson Synthesis) center->A3 B1 Suzuki Coupling (Ar-B(OH)₂, Pd cat.) center->B1 B2 Heck Reaction (Alkene, Pd cat.) center->B2 B3 Stille Coupling (Organostannane, Pd cat.) center->B3 A_out1 α,β-Unsaturated Aldehyde A1->A_out1 A_out2 Ester Derivative A2->A_out2 A_out3 Ether Derivative A3->A_out3 B_out1 Aryl-Substituted Product B1->B_out1 B_out2 Diene Product B2->B_out2 B_out3 Vinyl-Substituted Product B3->B_out3

Caption: Key synthetic transformations enabled by the dual functionality of the title compound.

  • Via the Alcohol: The primary alcohol can be easily oxidized to an aldehyde, esterified to introduce different side chains, or converted to an ether. These modifications are fundamental for tuning a molecule's polarity, solubility, and metabolic stability.

  • Via the Vinyl Bromide: This group is a cornerstone of modern cross-coupling chemistry. It allows for the direct installation of aryl, heteroaryl, or other vinyl groups through palladium-catalyzed reactions like Suzuki, Heck, and Stille couplings. This is a powerful method for building the carbon skeleton of complex drug candidates.

Safety, Handling, and Storage

As a reactive brominated compound, this compound must be handled with appropriate caution. While a specific, comprehensive safety data sheet is not widely available, data from its GHS classification and structurally similar chemicals provide clear guidance.[1][9]

Hazards Identification:

  • GHS Classification: Aggregated data indicates the compound is "Toxic if swallowed" (Acute Toxicity, Oral - Category 3) and "Causes serious eye irritation" (Eye Irritation - Category 2).[1]

  • General Precautions: All chemicals of unknown toxicity should be treated as hazardous, and direct physical contact should be avoided.[9]

Table 3: Recommended Handling and Storage Procedures

Procedure Recommendation Rationale & Source
Engineering Controls Handle exclusively in a certified chemical fume hood. To prevent inhalation of potentially toxic vapors.[9]
Eye Protection Wear chemical safety goggles or a face shield. Protects against splashes and severe eye irritation.[1][9]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile). Inspect before use. To prevent skin contact.[9]
Skin Protection Wear a flame-resistant lab coat. To protect against accidental spills.[9]
Storage Store in a tightly sealed container in a cool, dry, dark location. Refrigeration (2-8°C) is recommended. To prevent degradation and maintain chemical integrity.[10]

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To avoid vigorous and potentially hazardous reactions.[9][10] |

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes. Seek immediate medical attention.[9]

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]

Conclusion

This compound represents a valuable, albeit specialized, tool for the synthetic chemist. While its commercial availability is limited to research-scale quantities and requires careful validation by the user, its synthetic potential is significant. The ability to selectively manipulate its two distinct functional groups provides a reliable pathway for the construction of diverse and complex molecular scaffolds, making it a noteworthy building block for professionals in drug discovery and development. Adherence to strict safety and handling protocols is paramount to its responsible and effective use.

References

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  • The Role of Methyl Bromoacetate in Drug Discovery and Development: Application Notes and Protocols. Benchchem.
  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. MDPI.

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Methodological & Application

Selective Allylic Bromination of 2-Methyl-2-propen-1-ol using N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: January 2026

[Application Note]

Introduction

Allylic bromination is a cornerstone transformation in organic synthesis, enabling the introduction of a bromine atom at a carbon adjacent to a double bond.[1][2] This functionality serves as a versatile handle for subsequent nucleophilic substitutions, cross-coupling reactions, and eliminations, making allylic bromides valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][3] 2-Methyl-2-propen-1-ol (methallyl alcohol) presents an interesting substrate for this reaction, possessing both a primary allylic alcohol and allylic methyl protons. The selective bromination of the methyl group to yield 3-bromo-2-methyl-2-propen-1-ol is a key step in the synthesis of various fine chemicals. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine, favoring the radical substitution pathway over competing ionic addition reactions to the alkene.[2][4][5] This application note provides a detailed protocol and mechanistic insights for the efficient and selective allylic bromination of 2-methyl-2-propen-1-ol using NBS.

Mechanistic Rationale: The Wohl-Ziegler Reaction

The allylic bromination with NBS, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[6][7][8][9] The key to its success lies in maintaining a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which suppresses the electrophilic addition of bromine to the double bond.[4][5][6]

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light).[5][7] The process can be broken down into three main stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of a small amount of Br₂, which is often present as an impurity in NBS or generated in situ, to form two bromine radicals (Br•).[5][6][10]

  • Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of 2-methyl-2-propen-1-ol. This abstraction preferentially occurs from the methyl group due to the formation of a resonance-stabilized allylic radical.[4][11] This allylic radical then reacts with a molecule of Br₂ to form the desired product, this compound, and another bromine radical, which continues the chain reaction.[5][11][12] The HBr generated during the hydrogen abstraction step reacts with NBS to regenerate the Br₂ needed for the propagation cycle.[4][5][11]

  • Termination: The radical chain is terminated when two radicals combine.[10][13]

The use of a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is crucial.[6][8] In these solvents, NBS is sparingly soluble, which helps to maintain the low bromine concentration. The byproduct of the reaction, succinimide, is insoluble in these solvents and precipitates out of the solution, providing a visual indication of the reaction's progress.[6] However, due to the toxicity of CCl₄, alternative solvents like acetonitrile or dichloromethane are now more commonly used.[5][6]

Visualization of the Reaction Mechanism

Wohl-Ziegler Reaction Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Br_rad 2 Br• Initiator->Br_rad generates Br2 Br2 Br2->Br_rad hν or Δ Substrate 2-Methyl-2-propen-1-ol Allylic_Radical Allylic Radical (resonance stabilized) Substrate->Allylic_Radical + Br• Product 3-Bromo-2-methyl- 2-propen-1-ol Allylic_Radical->Product + Br2 HBr HBr Allylic_Radical->HBr - H Br_rad_regen Br• Product->Br_rad_regen - Br• Br2_regen Br2 HBr->Br2_regen + NBS NBS NBS Succinimide Succinimide Br2_regen->Succinimide - Succinimide Br_rad_regen->Substrate continues chain

Caption: Wohl-Ziegler free-radical chain mechanism.

Experimental Protocol

This protocol outlines a general procedure for the allylic bromination of 2-methyl-2-propen-1-ol. Optimization may be required based on laboratory conditions and desired scale.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2-Methyl-2-propen-1-olC₄H₈O72.111.0 eqStarting material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.05 eqRecrystallize from water if impure[7]
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.02 eqRadical initiator
Carbon Tetrachloride (CCl₄)CCl₄153.82Sufficient volumeAnhydrous. Caution: Toxic
Dichloromethane (DCM)CH₂Cl₂84.93As neededFor extraction
Saturated Sodium BicarbonateNaHCO₃(aq)-As neededFor washing
Saturated Sodium ThiosulfateNa₂S₂O₃(aq)-As neededTo quench excess bromine
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-2-propen-1-ol (1.0 eq) in anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide, which will float on the surface.[6] The reaction progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the precipitated succinimide.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate.[14]

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[14]

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[14][15]

Experimental Workflow Visualization

Experimental Workflow Start Start: Reaction Setup Reagents Add 2-methyl-2-propen-1-ol, NBS, AIBN, and CCl4 to flask Start->Reagents Reflux Heat to reflux with stirring Reagents->Reflux Monitor Monitor reaction progress (TLC/GC, succinimide formation) Reflux->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter to remove succinimide Cool->Filter Workup Aqueous Workup: Wash with Na2S2O3, NaHCO3, Brine Filter->Workup Dry Dry organic layer (Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by distillation or column chromatography Concentrate->Purify End End: Pure Product Purify->End

Caption: Step-by-step experimental workflow.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing solid.[16][17] It can cause severe skin burns and eye damage.[17][18] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][20] Store away from combustible materials in a cool, dark, and well-ventilated area.[16][19]

  • Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause liver damage. All manipulations should be performed in a well-ventilated fume hood.[8]

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose exothermically upon heating.

  • General Precautions: The reaction should be conducted in a fume hood. Avoid inhalation of dust and vapors.[18] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[17][20]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no reaction - Inactive NBS- Insufficient initiation- Recrystallize NBS from hot water before use.[7]- Ensure the radical initiator (AIBN) is fresh. Increase the reaction temperature slightly or use a UV lamp for initiation.[5]
Formation of dibrominated side products - High concentration of Br₂- Ensure NBS is added portion-wise or that the reaction is not overheated. Use a solvent in which NBS has low solubility.[6]
Addition of bromine across the double bond - Presence of HBr- Polar solvent- Ensure the reaction is carried out in a non-polar solvent. The presence of NBS should scavenge HBr as it is formed.[5]
Low Yield - Incomplete reaction- Loss during workup- Monitor the reaction closely to ensure completion.- Be careful during the extraction and purification steps to minimize loss of the relatively volatile product.

Conclusion

The allylic bromination of 2-methyl-2-propen-1-ol with N-bromosuccinimide is a reliable and selective method for the synthesis of this compound. A thorough understanding of the radical chain mechanism is essential for optimizing reaction conditions and minimizing side product formation. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can effectively utilize this important transformation in their synthetic endeavors.

References

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Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-methyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document serves as a detailed technical guide for the application of palladium-catalyzed cross-coupling reactions utilizing 3-bromo-2-methyl-2-propen-1-ol. As a versatile bifunctional building block, this substrate is invaluable for the synthesis of complex organic molecules, including pharmaceutical intermediates and natural products. This note provides in-depth mechanistic discussions, validated experimental protocols, and expert insights for key transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings, designed to enable reproducible and high-yielding synthetic outcomes.

Introduction: The Strategic Value of this compound

This compound is a highly strategic starting material in organic synthesis. Its structure features a vinyl bromide, which is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, and a primary allylic alcohol, offering a handle for subsequent functionalization or derivatization. The methyl group on the alkene backbone provides steric and electronic influence that can be harnessed to control regioselectivity in various synthetic operations.

The capacity to efficiently construct new carbon-carbon and carbon-heteroatom bonds makes this reagent a powerful tool for assembling isoprenoid units, polyketide fragments, and other intricate molecular architectures common in biologically active compounds. This guide details the most effective palladium-catalyzed methodologies for its use, providing a robust framework for its application in research and development.

Core Principles: The Palladium Catalytic Cycle

A firm grasp of the general palladium-catalyzed cross-coupling mechanism is essential for reaction optimization and troubleshooting. The catalytic cycle, which earned Heck, Negishi, and Suzuki the 2010 Nobel Prize in Chemistry, typically involves a Pd(0) active species and proceeds via three fundamental steps: oxidative addition, transmetalation (in reactions like Suzuki), and reductive elimination.[1][2]

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-Pd(II)-X_L_n R-Pd(II)-X L_n (Organopalladium Complex) Oxidative_Addition->R-Pd(II)-X_L_n Transmetalation Transmetalation (e.g., Suzuki) R-Pd(II)-X_L_n->Transmetalation R'-M R-Pd(II)-R'_L_n R-Pd(II)-R' L_n Transmetalation->R-Pd(II)-R'_L_n Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-R' R-R' (Coupled Product) Reductive_Elimination->R-R'

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[3]

Expertise & Experience: The choice of ligand (L) is paramount for success. For a substrate like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary. These ligands facilitate the oxidative addition step, stabilize the active Pd(0) catalyst, and prevent undesirable side reactions like β-hydride elimination.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a premier method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide.[4] This reaction enables the introduction of a diverse range of aryl, heteroaryl, or vinyl groups onto the this compound scaffold.

Mechanistic Rationale

The pivotal transmetalation step involves the transfer of an organic moiety from the boronic acid or its ester to the palladium center.[1][4] This transfer is typically promoted by a base, which activates the organoboron reagent by forming a more nucleophilic borate complex.

Experimental Protocol: Coupling with Phenylboronic Acid

This protocol provides a reliable method for a typical Suzuki coupling.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0-3.0 equiv.).[5][6]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and the ligand, SPhos (4 mol%), to the flask.[6]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M.[5][6]

  • Heating and Monitoring: Vigorously stir the reaction mixture and heat to the desired temperature, typically between 80-110 °C.[6] Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-methyl-3-phenyl-2-propen-1-ol.[5]

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Combine Substrates & Base: - this compound - Phenylboronic Acid - K3PO4 Catalyst 2. Add Catalyst System: - Pd(OAc)2 - SPhos Ligand Reagents->Catalyst Solvent 3. Add Dioxane/Water Catalyst->Solvent Heat 4. Heat to 80-110 °C Solvent->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Workup 6. Aqueous Workup Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Final Product Purify->Product

Figure 2: A streamlined experimental workflow for the Suzuki-Miyaura coupling protocol.

Data Summary: Representative Suzuki Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O90
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Toluene100
Thiophene-2-boronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90

Trustworthiness: The success of the Suzuki reaction is highly dependent on the choice of base and solvent system.[5] For challenging substrates, potassium phosphate is often a superior base. The use of aqueous media is common and can accelerate the transmetalation step.[4][7]

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction, also known as the Mizoroki-Heck reaction, couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[8][9] This method is excellent for extending carbon chains and constructing complex diene systems.

Mechanistic Rationale

Following the initial oxidative addition of the vinyl bromide to the Pd(0) center, the Heck reaction proceeds via a migratory insertion of the alkene partner into the palladium-carbon bond.[10] A subsequent β-hydride elimination step releases the final product and regenerates the palladium catalyst.

Experimental Protocol: Coupling with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), Pd(OAc)₂ (1-2 mol%), and P(o-tol)₃ (2-4 mol%).

  • Reagent Addition: Add anhydrous acetonitrile, followed by styrene (1.5 equiv.) and triethylamine (2.0 equiv.).

  • Heating: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by GC-MS or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and filter through a pad of celite to remove palladium black, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Expertise & Experience: The base, typically a hindered amine like triethylamine, is crucial as it neutralizes the HBr formed during the catalytic cycle.[8] While phosphine ligands can enhance catalyst stability and yield, "ligandless" conditions using only a palladium salt are sometimes effective.[8]

Sonogashira Coupling: Synthesis of Conjugated Enynes

The Sonogashira coupling provides a direct route to conjugated enyne systems by reacting the vinyl bromide with a terminal alkyne.[11][12] This reaction is distinguished by its use of a dual-catalyst system.

Mechanistic Rationale

The reaction employs a palladium catalyst for the primary cross-coupling cycle and a copper(I) co-catalyst.[11][13] The copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the organopalladium complex, leading to the final product.[14]

Sonogashira_Mechanism Pd_Cycle Pd(0)/Pd(II) Cycle Product Conjugated Enyne Pd_Cycle->Product Cu_Cycle Cu(I) Cycle Cu_Cycle->Pd_Cycle Transmetalation (Cu Acetylide) R-X 3-Bromo-2-methyl- 2-propen-1-ol R-X->Pd_Cycle R'-C≡CH Terminal Alkyne R'-C≡CH->Cu_Cycle Base Amine Base Base->Cu_Cycle

Figure 3: Simplified schematic of the dual catalytic cycles in the Sonogashira coupling.

Experimental Protocol: Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Inert Setup: Charge an oven-dried Schlenk flask with Pd(PPh₃)₂Cl₂ (1.5 mol%) and CuI (3 mol%) under an inert atmosphere.

  • Reagent Addition: Add anhydrous THF, followed by the amine base (e.g., DIPA, 3.0 equiv.), this compound (1.0 equiv.), and phenylacetylene (1.1 equiv.).

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic and typically reaches completion within 1-4 hours. Monitor by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Trustworthiness: The Sonogashira reaction should be performed under anhydrous and anaerobic conditions.[12] Oxygen can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). The amine often serves as both the base and a solvent.

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound represent a highly effective and adaptable strategy for the synthesis of diverse and complex molecular targets. Through judicious selection of the catalyst system, ligands, base, and reaction conditions, researchers can achieve excellent yields and selectivities for Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols and guiding principles outlined in this application note provide a solid foundation for scientists to successfully employ this versatile building block in their synthetic campaigns.

References

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Accessed January 10, 2026.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHIS. Nobel Prize.
  • Chemistry LibreTexts. (2020). 17.
  • Chemistry LibreTexts. (2023). 2.
  • Various Authors. (Year). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • Wikipedia. Heck reaction. Accessed January 10, 2026.
  • Organic Chemistry Portal. Heck Reaction. Accessed January 10, 2026.
  • Wikipedia. Sonogashira coupling. Accessed January 10, 2026.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
  • Organic Chemistry Portal. Sonogashira Coupling. Accessed January 10, 2026.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Szelwicka, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
  • ResearchGate. (2025).
  • Billingsley, K. L., & Buchwald, S. L. (Year). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • YouTube. (2019). Sonogashira coupling.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Master Organic Chemistry. (2016).
  • PubChem. This compound.
  • Miyaura, N., & Suzuki, A. (Year). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
  • Ali, M., et al. (Year). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Denmark, S. E. Research Group. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
  • Google Patents. (2019).
  • Al-Warhi, T., et al. (Year).
  • ResearchGate. (2025). ChemInform Abstract: An Efficient Synthesis of 3-Bromo-2-(bromomethyl)-1-propene. Request PDF.

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Application Notes and Protocols for Nucleophilic Substitution at the Allylic Position of 3-Bromo-2-methyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of nucleophilic substitution reactions involving 3-bromo-2-methyl-2-propen-1-ol, a versatile substrate for introducing a functionalized four-carbon building block in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic nuances, key experimental parameters, and practical, step-by-step protocols. We delve into the delicate balance between Sₙ1 and Sₙ2 pathways, the critical issue of regioselectivity due to potential allylic rearrangement, and the management of significant side reactions, particularly intramolecular cyclization. Detailed protocols for reactions with oxygen, nitrogen, and sulfur nucleophiles are presented, alongside strategies for hydroxyl group protection to enhance reaction fidelity and yield.

Introduction: The Versatility of an Allylic Halide

Allylic halides are highly valuable electrophiles in organic chemistry, demonstrating enhanced reactivity compared to their saturated alkyl halide counterparts.[1][2] This heightened reactivity stems from the stabilization of the transition state through conjugation with the adjacent π-system of the double bond.[3] The substrate, this compound, is a primary allylic bromide that presents both opportunities and challenges. Its structure contains three key features: a reactive C-Br bond at an allylic position, a nucleophilic hydroxyl group, and an unsymmetrical double bond. This combination allows for the synthesis of diverse molecular architectures but demands careful control of reaction conditions to navigate competing pathways and achieve the desired chemical transformation.

Mechanistic Considerations: A Delicate Balance

Nucleophilic substitution on allylic systems like this compound does not always follow a straightforward path. The reaction outcome is governed by a competition between direct substitution (Sₙ2) and pathways involving a resonance-stabilized allylic carbocation (Sₙ1), which can lead to allylic rearrangement (Sₙ1' or Sₙ2').[1][4][5]

  • The Sₙ2 Pathway (Direct Substitution): As a primary halide, this substrate is sterically accessible for a direct backside attack by a nucleophile.[1] This pathway is favored by strong nucleophiles in polar aprotic solvents (e.g., DMF, DMSO) and typically leads to the direct substitution product, 2-methyl-3-(nucleophil)-2-propen-1-ol. The transition state of this reaction is stabilized by the overlap of the p-orbitals of the reacting carbon with the π-system of the adjacent double bond.[3]

  • The Sₙ1/Sₙ1' Pathway (Carbocation Intermediate): In the presence of polar protic solvents (e.g., water, ethanol) and weaker nucleophiles, the reaction can proceed through an Sₙ1 mechanism.[3] The departure of the bromide leaving group generates a resonance-stabilized allylic carbocation. This intermediate has two electrophilic sites, allowing the nucleophile to attack at either the primary (α) carbon or the tertiary (γ) carbon. Attack at the tertiary carbon results in an "allylic shift" or rearrangement, yielding the Sₙ1' product, 3-methyl-2-(nucleophil)-3-buten-1-ol.

The choice of reaction conditions is therefore paramount in directing the outcome towards the desired regioisomer.

G sub This compound sn2_cond Strong Nucleophile Polar Aprotic Solvent sub->sn2_cond Sₙ2 sn1_cond Weak Nucleophile Polar Protic Solvent sub->sn1_cond Sₙ1 sn2_prod Product A (Direct Substitution) sn2_cond->sn2_prod carbocation Resonance-Stabilized Allylic Carbocation sn1_cond->carbocation Slow sn1_prod Product A (Direct Substitution) carbocation->sn1_prod Attack at α-carbon sn1_prime_prod Product B (Allylic Rearrangement) carbocation->sn1_prime_prod Attack at γ-carbon

Figure 1. Competing Sₙ2 and Sₙ1/Sₙ1' pathways.

The Hydroxyl Group: A Double-Edged Sword

A critical feature of this compound is its primary alcohol moiety. Under basic conditions, this hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the electrophilic carbon bearing the bromine, leading to an intramolecular Sₙ2 reaction. This process, a type of Williamson ether synthesis, efficiently forms a strained four-membered oxetane ring, specifically [3-(bromomethyl)oxetan-3-yl]methanol.[6] This side reaction can significantly reduce the yield of the desired intermolecular substitution product.

To circumvent this, two strategies can be employed:

  • Careful control of base: Use of non-nucleophilic bases and precise stoichiometric control can minimize deprotonation of the alcohol.[7]

  • Hydroxyl group protection: Protecting the alcohol as an ether or silyl ether prevents its participation as a nucleophile. This adds steps to the synthesis but often provides a cleaner reaction profile and higher yield of the target molecule.[7]

Experimental Protocols

General Considerations:

  • Safety: this compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Reagents: Use anhydrous solvents where specified to prevent unwanted side reactions with water.

  • Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine completion.

Protocol 1: Synthesis of Allylic Ethers (O-Nucleophiles)

This protocol adapts the Williamson ether synthesis for the preparation of allylic ethers, favoring the Sₙ2 pathway to minimize rearrangement.[8][9][10]

Rationale: This procedure uses a strong base (Sodium Hydride, NaH) to generate a potent alkoxide nucleophile from a desired alcohol. The reaction is run in a polar aprotic solvent (THF) to promote the Sₙ2 mechanism. The temperature is kept low initially to control the exothermic deprotonation and then raised to drive the substitution.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the desired alcohol (1.2 equivalents) and anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: H₂ gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Substrate Addition: Re-cool the mixture to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (~66 °C). Monitor the reaction by TLC until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Nucleophile Alcohol + NaHGenerates a strong alkoxide for Sₙ2.[10]
Solvent Anhydrous THFPolar aprotic, favors Sₙ2.[3]
Temperature 0 °C to RefluxControls initial deprotonation, then drives reaction.
Key Challenge Intramolecular cyclizationMinimized by adding substrate after alkoxide formation.
Protocol 2: Synthesis of Allylic Amines (N-Nucleophiles)

This protocol describes the direct amination of the allylic bromide.

Rationale: Amines can act as both nucleophiles and bases. Using a large excess of the amine nucleophile helps to drive the reaction towards the desired product and neutralizes the HBr byproduct.[7] For less reactive or more valuable amines, a non-nucleophilic external base like potassium carbonate can be used. The reaction is often heated in a sealed vessel to prevent the loss of volatile amines.

Step-by-Step Methodology:

  • Preparation: In a sealable pressure tube, combine this compound (1.0 equivalent) and the desired primary or secondary amine (3.0-5.0 equivalents).

  • Solvent/Base (Optional): If the amine is a solid or if a smaller excess is desired, add a high-boiling polar aprotic solvent (e.g., DMF) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.2 equivalents).

  • Reaction: Seal the tube tightly and heat the mixture to 80-100 °C. Caution: The reaction generates pressure.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic extracts with water to remove the excess amine and any salts, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Nucleophile Primary/Secondary AmineGood nucleophiles for Sₙ2 displacement.[11]
Stoichiometry Excess Amine or External BaseDrives equilibrium and neutralizes HBr byproduct.[7]
Temperature 80-100 °CProvides activation energy for the substitution.
Key Challenge Over-alkylation (for primary amines)Controlled by using a large excess of the amine.
Protocol 3: Hydroxyl Group Protection Strategy

This workflow is recommended when using strongly basic conditions or when the intramolecular cyclization is a dominant and unwanted side reaction.[7]

Rationale: A tert-Butyldimethylsilyl (TBDMS) group is a common and robust protecting group for alcohols. It is stable to a wide range of non-acidic and non-fluoride conditions, making it ideal for subsequent nucleophilic substitution. It can be easily removed at the end of the synthesis.

G sub 3-Bromo-2-methyl- 2-propen-1-ol step1 Step 1: Protection sub->step1 TBDMS-Cl, Imidazole, DMF protected_sub TBDMS-Protected Substrate step1->protected_sub step2 Step 2: Nucleophilic Substitution protected_sub->step2 Nucleophile (e.g., NaOR, R₂NH) protected_prod Protected Product step2->protected_prod step3 Step 3: Deprotection protected_prod->step3 TBAF, THF final_prod Final Product step3->final_prod

Figure 2. Workflow for a protect-substitute-deprotect strategy.

Step-by-Step Methodology (Protection):

  • Preparation: Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add imidazole (2.5 equivalents) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents).

  • Reaction: Stir the mixture at room temperature until TLC analysis shows complete consumption of the starting alcohol (typically 2-4 hours).

  • Workup: Pour the reaction mixture into water and extract with diethyl ether.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Purification: Concentrate the solution and purify by column chromatography to yield the TBDMS-protected allylic bromide. This intermediate can now be used in the substitution protocols described above without the risk of intramolecular cyclization.

References

  • OpenOChem Learn. SN1 and SN2 Reactions of Allylic Halides and Tosylates. Available at: [Link]

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Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group in 3-Bromo-2-methyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of key methodologies for the chemical derivatization of the primary hydroxyl group in 3-bromo-2-methyl-2-propen-1-ol. This versatile building block, featuring both a reactive allylic alcohol and a vinyl bromide moiety, holds significant potential in the synthesis of complex organic molecules, including pharmaceutical intermediates and fine chemicals. Mastery of its derivatization is crucial for leveraging its synthetic utility. This document details field-proven protocols for etherification, esterification, and silylation, focusing on the underlying chemical principles, experimental causality, and self-validating procedural steps to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.

Introduction: The Synthetic Versatility of this compound

This compound is a bifunctional organic molecule that serves as a valuable synthon. Its structure is characterized by two key reactive centers: a primary allylic alcohol and a vinyl bromide. The hydroxyl group can act as a nucleophile or be converted into a good leaving group, while the carbon-bromine bond is susceptible to various coupling reactions.

Derivatization of the hydroxyl group is a common and critical first step in many synthetic routes. This modification can serve several strategic purposes:

  • Protection: Masking the hydroxyl group as a stable ether or ester prevents its interference in subsequent reactions targeting other parts of the molecule. Silyl ethers are particularly prominent as protecting groups due to their ease of installation and mild removal conditions.[1][2][3]

  • Activation: Conversion of the hydroxyl into a better leaving group (e.g., a tosylate or mesylate) facilitates nucleophilic substitution reactions.

  • Functionalization: Introducing new functionalities through ether or ester linkages can modulate the molecule's physical, chemical, and biological properties.

This guide provides detailed protocols for three of the most fundamental and widely applicable derivatization strategies for the hydroxyl group of this compound.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and classical method for forming an ether linkage (R-O-R'). It proceeds via an SN2 mechanism, where an alkoxide ion, generated by deprotonating an alcohol, acts as a nucleophile to displace a halide from a primary alkyl halide.[4][5]

Causality of Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward, with the only byproduct being hydrogen gas.[6]

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the alkoxide salt but do not solvate the nucleophilic oxygen anion, thus enhancing its reactivity.[6]

  • Substrate Considerations: The reaction is most efficient with primary alkyl halides. Secondary and tertiary halides are prone to E2 elimination as a competing side reaction, which would be promoted by the basic alkoxide.[5][6] Given that this compound is a primary allylic alcohol, it readily forms a reactive alkoxide without significant steric hindrance.

Protocol 2.1: Synthesis of 1-(Benzyloxy)-3-bromo-2-methyl-2-propene

This protocol details the synthesis of the benzyl ether of this compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-bromo-2-methyl- 2-propen-1-ol in anhydrous THF B Cool solution to 0 °C (ice bath) A->B C Add NaH portion-wise B->C Under N2 atmosphere D Stir for 30 min at 0 °C C->D E Add Benzyl Bromide dropwise D->E F Warm to RT, stir for 4-6 h E->F G Quench with H2O at 0 °C F->G Monitor by TLC H Extract with Ethyl Acetate G->H I Wash with brine, dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: Workflow for Williamson Ether Synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Quantitative Data Summary:

Reagent Molar Eq. Purity Solvent Temp (°C) Time (h)
This compound 1.0 >95% Anhydrous THF 0 to RT 4-6
Sodium Hydride (60%) 1.2 60% - 0 0.5

| Benzyl Bromide | 1.1 | >98% | - | 0 to RT | 4-6 |

Esterification: Mild Conversion using the Steglich Method

While the Fischer esterification (acid-catalyzed reaction with a carboxylic acid) is common, it often requires harsh conditions (high temperatures, strong acid) that can be detrimental to sensitive substrates like allylic alcohols, potentially causing rearrangement or elimination.[7][8] The Steglich esterification offers a significantly milder and more effective alternative, proceeding at room temperature under neutral conditions.[9]

Causality of Experimental Choices:

  • Coupling Agent: Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the alcohol nucleophile.[10] A byproduct of this reaction is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that dramatically accelerates the reaction. It acts as an acyl transfer agent, intercepting the O-acylisourea to form a reactive acylpyridinium intermediate, which is even more susceptible to nucleophilic attack by the alcohol.[10] DMAP also suppresses a potential side-reaction where the O-acylisourea rearranges to a stable N-acylurea.

Protocol 3.1: Synthesis of 3-Bromo-2-methyl-2-propen-1-yl Acetate

This protocol details the acetylation of this compound using acetic acid.

Reaction Pathway Diagram

RCOOH Acetic Acid O_Acylisourea O-Acylisourea RCOOH->O_Acylisourea + DCC ROH 3-Bromo-2-methyl- 2-propen-1-ol DCC DCC DCU DCU (precipitate) DCC->DCU DMAP DMAP (cat.) Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP Ester 3-Bromo-2-methyl- 2-propen-1-yl Acetate O_Acylisourea->Ester + ROH (slow) O_Acylisourea->DCU Acylpyridinium->Ester + ROH Acylpyridinium->DCU

Caption: Steglich esterification reaction pathway.

Materials:

  • This compound

  • Glacial Acetic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), glacial acetic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography if necessary.

Quantitative Data Summary:

Reagent Molar Eq. Purity Solvent Temp (°C) Time (h)
This compound 1.0 >95% Anhydrous DCM 0 to RT 12-18
Acetic Acid 1.2 >99% - 0 to RT 12-18
DCC 1.1 >99% Anhydrous DCM 0 to RT 12-18

| DMAP | 0.1 | >99% | - | 0 to RT | 12-18 |

Silylation: Protection of the Hydroxyl Group

Silyl ethers are among the most widely used protecting groups for hydroxyl functionalities in organic synthesis.[1] Their popularity stems from their ease of formation, stability under a wide range of non-acidic reaction conditions, and, crucially, their selective removal under mild conditions, often using a fluoride source like tetrabutylammonium fluoride (TBAF).[11]

Causality of Experimental Choices:

  • Silylating Agent: The choice of silylating agent (e.g., TBDMS-Cl, TIPS-Cl) determines the stability of the resulting silyl ether. Sterically hindered silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) provide greater stability towards acidic conditions compared to less hindered groups like trimethylsilyl (TMS).[3] For general purposes, TBDMS offers a good balance of stability and ease of deprotection.

  • Base/Catalyst: A weak base like imidazole is commonly used. It serves a dual purpose: it neutralizes the HCl byproduct generated during the reaction and also acts as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that readily reacts with the alcohol.

Protocol 4.1: Synthesis of (3-Bromo-2-methyl-2-propen-1-oxy)(tert-butyl)dimethylsilane

This protocol details the protection of the hydroxyl group as a TBDMS ether.

Silylation Workflow Diagram

Start Combine Alcohol, Imidazole, & TBDMS-Cl in anhydrous DMF Reaction Stir at RT for 2-4 hours Start->Reaction TLC Monitor by TLC (disappearance of starting material) Reaction->TLC Workup Pour into H2O & Extract with Hexane/EtOAc TLC->Workup Reaction Complete Wash Wash organic layer with H2O and Brine Workup->Wash Dry Dry over Na2SO4, filter, concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify

Sources

Application Notes and Protocols for the Polymerization of 3-Bromo-2-methyl-2-propen-1-ol Based Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the synthesis and polymerization of monomers derived from 3-bromo-2-methyl-2-propen-1-ol. This unique monomer, featuring a primary alcohol, a methyl group, and a vinyl bromide, offers a versatile platform for creating functional polymers with potential applications in biomaterials, drug delivery, and specialty coatings. This document outlines strategies for controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to achieve well-defined polymer architectures. Furthermore, it explores post-polymerization modification possibilities to expand the functional scope of the resulting materials.

Introduction: The Strategic Value of this compound in Polymer Science

The pursuit of advanced polymeric materials with precisely controlled architectures and functionalities is a cornerstone of modern materials science and drug development. Monomers that offer multiple reactive handles are of particular interest as they allow for the creation of complex, tailored macromolecules. This compound is an exemplary scaffold, possessing three key chemical features:

  • A Primary Hydroxyl Group: This functional group provides a site for post-polymerization modification, such as esterification or etherification, enabling the attachment of bioactive molecules, targeting ligands, or other functional moieties.

  • A Vinyl Bromide: The presence of a halogen on the double bond presents unique reactivity and can be a site for subsequent cross-coupling reactions or other transformations.

  • A Polymerizable Alkene: The propenyl group allows for the formation of a polymer backbone through various polymerization mechanisms.

The controlled polymerization of this monomer is crucial for producing polymers with predictable molecular weights and low dispersity, which are often prerequisites for high-performance applications.[1][2][3] This guide focuses on two powerful controlled radical polymerization (CRP) techniques: ATRP and RAFT.[4][][6]

Monomer Synthesis and Characterization

While this compound is commercially available from specialty chemical suppliers, understanding its synthesis provides valuable context.[7][8] A plausible synthetic route involves the reaction of propargyl alcohol with a bromine source. A related synthesis for 2,3-dibromo-2-propen-1-ol involves reacting propargyl alcohol with elemental bromine at low temperatures.[9]

Key Monomer Characteristics:

PropertyValueSource
Molecular Formula C₄H₇BrO[7]
Molecular Weight 151.00 g/mol [7]
CAS Number 89089-31-6[8]
Appearance Typically a liquid

Prior to polymerization, it is imperative to purify the monomer, for instance, by passing it through a column of basic alumina to remove any acidic impurities or inhibitors. The purity should be verified by ¹H NMR and ¹³C NMR spectroscopy.

Controlled Radical Polymerization Methodologies

The selection of the polymerization technique is critical for achieving control over the polymer's molecular weight and dispersity.[2] Given the structure of this compound, both ATRP and RAFT present viable and advantageous strategies.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for polymerizing a wide range of functional monomers, including those with halide functionalities.[4][10] The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, catalyzed by a transition metal complex.[4][11]

Causality Behind Experimental Choices for ATRP:

  • Initiator: An alkyl halide initiator is used to start the polymerization. The structure of the initiator determines one of the polymer's end groups.[10] For synthesizing a polymer with a hydroxyl group at the other end, an initiator containing a protected hydroxyl group can be chosen.

  • Catalyst System: A copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., PMDETA or Me₆-TREN) is a common and effective catalyst system. The ligand solubilizes the copper salt and tunes its reactivity.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is suitable to dissolve the monomer, initiator, and catalyst complex. Running reactions in protic media like water or alcohols is also possible but may require specific conditions to manage side reactions.[12]

  • Temperature: The reaction temperature influences the rate of polymerization and the equilibrium between active and dormant species.[4] Temperatures between 50-90 °C are typical.

Experimental Workflow for ATRP

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Analysis Monomer Monomer Purification Reactor Charge Reactor: Monomer, Initiator, Solvent Monomer->Reactor Initiator Initiator Selection Initiator->Reactor Catalyst Catalyst/Ligand Preparation AddCat Add Catalyst/Ligand under Inert Atmosphere Catalyst->AddCat Degas Deoxygenate (Freeze-Pump-Thaw) Reactor->Degas Degas->AddCat Polymerize Polymerize at Set Temperature AddCat->Polymerize Quench Quench Reaction (e.g., expose to air) Polymerize->Quench Purify Purify Polymer (Precipitation) Quench->Purify Characterize Characterize: GPC, NMR Purify->Characterize

Caption: ATRP Experimental Workflow Diagram.

Detailed Protocol: ATRP of this compound

  • Reagents & Materials:

    • This compound (monomer, purified)

    • Ethyl α-bromoisobutyrate (EBiB, initiator)

    • Copper(I) bromide (CuBr, catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

    • Anhydrous Dimethylformamide (DMF, solvent)

    • Methanol (for precipitation)

    • Basic alumina

    • Schlenk flask and line

  • Procedure:

    • Purify the monomer by passing it through a short column of basic alumina.

    • In a Schlenk flask, add the monomer (e.g., 2.0 g, 13.2 mmol), EBiB (e.g., 25.8 mg, 0.132 mmol for a target DP of 100), and DMF (4 mL).

    • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • In a separate glovebox or under a stream of inert gas, add CuBr (19.0 mg, 0.132 mmol) and PMDETA (22.9 mg, 0.132 mmol) to the frozen flask.

    • Evacuate and backfill the flask with inert gas.

    • Place the flask in a preheated oil bath at 70 °C and stir.

    • Monitor the reaction progress by taking samples periodically for ¹H NMR (to determine monomer conversion) and GPC (to track molecular weight and dispersity).

    • Once the desired conversion is reached, quench the polymerization by opening the flask to air and diluting with a small amount of THF.

    • Purify the polymer by precipitating the solution into a large excess of cold methanol.

    • Filter and dry the polymer under vacuum to a constant weight.

    • Characterize the polymer by GPC (for Mₙ and Ð) and NMR (to confirm the structure).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is highly versatile and tolerant of a wide variety of functional groups.[][13][14] It employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for excellent control over the final polymer structure.[]

Causality Behind Experimental Choices for RAFT:

  • Chain Transfer Agent (CTA): The choice of CTA is crucial and depends on the monomer being polymerized.[2] For an allylic monomer, a dithiobenzoate or a trithiocarbonate CTA that is effective for "less activated monomers" (LAMs) or for controlling copolymerizations involving both "more activated" (MAMs) and "less activated" monomers" might be suitable.

  • Initiator: A standard radical initiator, such as AIBN or V-50, is required to generate radicals throughout the reaction. The initiator concentration affects the overall reaction rate.

  • Solvent: Solvents like 1,4-dioxane, DMF, or toluene are commonly used, depending on the solubility of the monomer, polymer, and CTA.

  • Temperature: The temperature should be chosen to ensure an appropriate decomposition rate of the initiator.

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_init Initiation cluster_main Main RAFT Equilibrium I Initiator (I) I_rad Primary Radical (I•) I->I_rad Decomposition P1 Propagating Radical (P₁•) I_rad->P1 + Monomer (M) Pn_rad Propagating Radical (Pₙ•) P1->Pn_rad Propagation (+ M) Pn_rad->Pn_rad Intermediate RAFT Adduct Radical Pn_rad->Intermediate + RAFT Agent CTA RAFT Agent CTA->Intermediate Intermediate->Pn_rad Intermediate->CTA Pm_rad New Propagating Radical (Pₘ•) Intermediate->Pm_rad Dormant Dormant Polymer Chain Intermediate->Dormant Dormant->Pn_rad Activation

Caption: Key steps in the RAFT polymerization mechanism.

Detailed Protocol: RAFT Polymerization of this compound

  • Reagents & Materials:

    • This compound (monomer, purified)

    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, CTA)

    • Azobisisobutyronitrile (AIBN, initiator)

    • Anhydrous 1,4-dioxane (solvent)

    • Hexanes/diethyl ether mixture (for precipitation)

    • Basic alumina

    • Ampule or Schlenk flask

  • Procedure:

    • Purify the monomer as described in the ATRP protocol.

    • In an ampule, combine the monomer (e.g., 1.5 g, 9.9 mmol), CPADB (e.g., 27.7 mg, 0.099 mmol for a target DP of 100), AIBN (e.g., 3.3 mg, 0.02 mmol; CTA:Initiator ratio of ~5:1), and 1,4-dioxane (3 mL).

    • Perform three freeze-pump-thaw cycles.

    • Seal the ampule under vacuum.

    • Place the ampule in a preheated oil bath at 70 °C.

    • After the desired time (e.g., 12-24 hours), stop the reaction by immersing the ampule in liquid nitrogen and then opening it.

    • Dilute the viscous solution with a small amount of THF.

    • Precipitate the polymer into a cold, stirred mixture of hexanes and diethyl ether (e.g., 70:30 v/v).

    • Collect the polymer by filtration or decantation and dry it under vacuum.

    • Characterize the final polymer by GPC and NMR.

Post-Polymerization Modification

A key advantage of polymers derived from this compound is their suitability for post-polymerization modification, which significantly broadens their applicability.[15][16]

Modification of the Pendant Hydroxyl Group

The primary alcohol group is a versatile handle for various chemical transformations:

  • Esterification: Reaction with carboxylic acids (e.g., using DCC/DMAP coupling) or acyl chlorides can be used to attach drugs, fluorescent tags, or other functional molecules.

  • "Grafting From": The hydroxyl group can be converted into an initiator for other polymerization techniques, such as ring-opening polymerization of lactide to create polyester side chains, forming a brush-like architecture.[15]

Modification of the Bromine End Group (from ATRP)

Polymers synthesized via ATRP retain a terminal bromine atom, which can be transformed into other functionalities.[10]

  • Nucleophilic Substitution: The terminal bromine can be substituted by various nucleophiles, such as azide (for subsequent "click" chemistry), amines, or thiols.[17]

  • Thiol-ene "Click" Reaction: The bromine can be converted to a thiol group, which can then be used in highly efficient thiol-ene click reactions.[18]

Workflow for Post-Polymerization Modification

PPM_Workflow cluster_hydroxyl Hydroxyl Group Modification cluster_bromide Bromine End Group Modification (ATRP) Start Start with Well-defined Polymer Ester Esterification Start->Ester Graft Initiator for 'Grafting From' Start->Graft Subst Nucleophilic Substitution Start->Subst Thiol Conversion to Thiol Start->Thiol End Functionalized Polymer Ester->End Graft->End Subst->End Thiol->End

Caption: Pathways for post-polymerization modification.

Conclusion and Future Outlook

The polymerization of monomers based on this compound provides a powerful platform for the synthesis of advanced functional polymers. By leveraging controlled radical polymerization techniques like ATRP and RAFT, researchers can achieve excellent control over macromolecular architecture. The presence of multiple, distinct functional groups opens up a vast landscape for post-polymerization modification, enabling the creation of materials tailored for specific, high-value applications in drug delivery, regenerative medicine, and advanced materials. The protocols and insights provided herein serve as a foundational guide for scientists to explore and innovate in this promising area of polymer chemistry.

References

  • Benchchem. Application of 3-Bromo-2-(bromomethyl)propan-1-ol in Polymer Chemistry: A Detailed Overview.
  • RSC Publishing. Single addition of an allylamine monomer enables access to end-functionalized RAFT polymers for native chemical ligation.
  • ACS Publications. Bioapplications of RAFT Polymerization. Chemical Reviews.
  • Elsevier. Allyl functionalized telechelic linear polymer and star polymer via RAFT polymerization. Polymer. 2006.
  • ACS Publications. Atom Transfer Radical Polymerization. Chemical Reviews.
  • ResearchGate. Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization.
  • Chemistry LibreTexts. 2.11: Living Radical Polymerization- ATRP. 2021.
  • Wiley-VCH. 1 History of Post-polymerization Modification.
  • Elsevier. Functional polymers by atom transfer radical polymerization. Progress in Polymer Science. 2001.
  • ACS Publications. Transformation of the Bromine End Group into Thiol in (Meth)acrylic Polymers Synthesized by Atom Transfer Radical Polymerization. Macromolecules.
  • Wiley Online Library. Modification of the ω-Bromo End Group of Poly(methacrylate)s Prepared by Copper(I)-Mediated Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry. 2000.
  • Carnegie Mellon University. ATRP in Protic Media. Matyjaszewski Polymer Group.
  • Polymer Source. Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT).
  • Carnegie Mellon University. Post-polymerization modification of monomer units. Matyjaszewski Polymer Group.
  • National Institutes of Health. Post-polymerisation approaches for the rapid modification of conjugated polymer properties. PMC.
  • ResearchGate. Post-Polymerization Modification. Request PDF.
  • PubChem. This compound.
  • Google Patents. WO2019067883A1 - Synthesis and prepapration of 2, 3-dibromo-2-propen-1-ol.
  • Elsevier. Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. Progress in Polymer Science. 2001.
  • Sigma-Aldrich. Modern Polymerization Techniques.
  • Sigma-Aldrich. 3-BROMO-2-PROPEN-1-OL AldrichCPR.
  • National Institutes of Health. Well-Defined Polymers Bearing Pendent Alkene Functionalities via Selective RAFT Polymerization. PMC.
  • ACS Publications. Functionalized Polypropylenes: A Copolymerization and Postmodification Platform. Macromolecules. 2024.
  • Sigma-Aldrich. Controlled Radical Polymerization Guide.
  • MDPI. Controlled Polymerization. Polymers. 2023.
  • The Royal Society of Chemistry. RSC Applied Polymers. 2023.
  • MDPI. Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Catalysts.
  • Semantic Scholar. Polymer Chemistry.
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Sources

Application Notes and Protocols for the Utilization of 3-Bromo-2-methyl-2-propen-1-ol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methyl-2-propen-1-ol is a versatile and highly functionalized C4 building block with significant potential in the stereoselective synthesis of complex natural products. Its unique structure, featuring a primary allylic alcohol and a vinyl bromide moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the strategic application of this reagent, presenting its potential in the construction of key structural motifs found in terpenoids and polyketides. Detailed protocols for fundamental transformations, mechanistic insights, and a discussion of its role as a synthetic linchpin are provided to empower researchers in the field of natural product synthesis.

Introduction: A Bifunctional Linchpin for Complex Molecule Assembly

The pursuit of efficient and elegant total syntheses of natural products necessitates the development and strategic deployment of versatile building blocks. This compound, a readily accessible reagent, emerges as a valuable C4 isoprenoid synthon. Its chemical architecture, possessing both nucleophilic (primary alcohol) and electrophilic (vinyl bromide) centers, along with a trisubstituted alkene, offers multiple handles for synthetic elaboration.

The strategic value of this reagent lies in the orthogonal reactivity of its functional groups, which can be addressed sequentially or in concert to construct complex carbon skeletons with high levels of stereochemical control. The primary alcohol allows for derivatization, oxidation, or participation in ether and ester linkages, while the vinyl bromide is a prime substrate for a variety of powerful carbon-carbon bond-forming cross-coupling reactions. This duality makes it an attractive precursor for the introduction of isoprene units, a ubiquitous structural motif in a vast array of natural products.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in synthesis.

PropertyValueSource
Molecular Formula C₄H₇BrOPubChem
Molecular Weight 151.00 g/mol PubChem
Appearance Colorless to light yellow liquidCommercial Suppliers
Boiling Point 75-78 °C / 15 mmHgCommercial Suppliers
Density 1.53 g/cm³Commercial Suppliers
Solubility Soluble in most organic solvents (e.g., DCM, THF, Et₂O, EtOAc)General Chemical Knowledge

Handling and Storage: this compound is an irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is recommended to store the reagent under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures to minimize degradation.

Strategic Applications in Terpenoid Synthesis: A Hypothetical Approach

While a specific, documented total synthesis of a complex natural product utilizing this compound remains elusive in the surveyed literature, its potential as an isoprenoid building block can be illustrated through a hypothetical synthetic sequence toward a geraniol precursor. Geraniol is a fundamental monoterpenoid that serves as a precursor to a multitude of more complex terpenes.

The retrosynthetic analysis below illustrates how this compound could be envisioned as a key component in the assembly of a C10 terpenoid framework.

G Geraniol_precursor Geraniol Precursor (C10) C5_coupling_partner C5 Coupling Partner (e.g., Prenylboronate) Geraniol_precursor->C5_coupling_partner Suzuki Coupling Bromo_alcohol This compound (C4) Geraniol_precursor->Bromo_alcohol C1_unit C1 Unit (e.g., from protecting group) Bromo_alcohol->C1_unit Protection

Caption: Retrosynthetic analysis of a geraniol precursor.

This strategy hinges on a key Suzuki cross-coupling reaction to form the C5-C6 bond of the geraniol backbone. The primary alcohol of this compound would first be protected to prevent interference with the organometallic coupling partner.

Protocol 1: Protection of the Primary Alcohol

The protection of the primary hydroxyl group is a critical first step to unmask the reactivity of the vinyl bromide for cross-coupling. A silyl ether is a common and robust choice.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere, add imidazole (2.5 equiv.).

  • Slowly add a solution of TBSCl (1.2 equiv.) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected ether.

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

With the alcohol protected, the vinyl bromide is activated for a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • TBS-protected this compound

  • Isoprenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a flame-dried Schlenk flask, combine TBS-protected this compound (1.0 equiv.), isoprenylboronic acid pinacol ester (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), and PPh₃ (0.1 equiv.).

  • Add K₂CO₃ (3.0 equiv.) followed by a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours, monitoring by GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the coupled C10 product.

Potential in Polyketide and Other Natural Product Scaffolds

The utility of this compound extends beyond terpenoid synthesis. The primary alcohol can be esterified with a carboxylic acid moiety of a polyketide chain, and the vinyl bromide can then be used as a handle for further functionalization or cyclization.

G cluster_0 Polyketide Chain cluster_1 This compound Polyketide R-COOH Esterified_intermediate R-COO-CH2-C(CH3)=CH-Br Polyketide->Esterified_intermediate Esterification (e.g., DCC, DMAP) Bromo_alcohol HO-CH2-C(CH3)=CH-Br Bromo_alcohol->Esterified_intermediate Coupled_product R-COO-CH2-C(CH3)=CH-R' Esterified_intermediate->Coupled_product Cross-Coupling (e.g., Suzuki, Stille)

Caption: Workflow for incorporating the building block into a polyketide.

Advanced Stereoselective Transformations

The allylic alcohol functionality of this compound is a substrate for powerful stereoselective reactions, most notably the Sharpless Asymmetric Epoxidation. This allows for the introduction of a chiral epoxide, a versatile intermediate for further synthetic manipulations.

Protocol 3: Sharpless Asymmetric Epoxidation

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Anhydrous Dichloromethane (DCM), pre-cooled to -20 °C

  • Molecular sieves (4Å), activated

Procedure:

  • To a flame-dried flask containing activated 4Å molecular sieves and anhydrous DCM, cooled to -20 °C, add Ti(OⁱPr)₄ (1.0 equiv.) and either (+)- or (-)-DET (1.2 equiv.).

  • Stir the mixture for 30 minutes at -20 °C.

  • Add this compound (1.0 equiv.) in DCM.

  • Slowly add TBHP (1.5 equiv.) and maintain the reaction at -20 °C for several hours, monitoring for the consumption of the starting material by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the mixture through celite and wash the filter cake with DCM.

  • Separate the layers of the filtrate and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude chiral epoxide.

Conclusion

This compound represents a potent, multi-functional building block for the synthesis of natural products. Its capacity to engage in a wide array of chemical transformations, including protection, cross-coupling, and stereoselective epoxidation, provides synthetic chemists with a flexible tool for the construction of complex molecular architectures. The protocols and strategies outlined in this guide are intended to serve as a foundation for the innovative application of this reagent in the ongoing endeavor of natural product total synthesis.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Katsuki, T.; Sharpless, K. B. The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 1980 , 102 (18), 5974–5976. [Link]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, Inc.: New York, 1999. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

Application Note: 3-Bromo-2-methyl-2-propen-1-ol as a Strategic Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-methyl-2-propen-1-ol is a highly versatile and reactive building block in contemporary medicinal chemistry, providing an efficient starting point for the synthesis of complex molecular frameworks integral to various therapeutic agents. This application note serves as a comprehensive technical guide for researchers, synthetic chemists, and professionals in drug development on the strategic utilization of this precursor. We delve into its fundamental chemical reactivity, present detailed, validated protocols for its application in synthesizing key pharmaceutical intermediates, and elucidate the mechanistic principles governing its synthetic transformations. The methodologies described are designed for high reproducibility and adherence to safety standards.

Introduction: The Strategic Value of this compound in Synthesis

The successful development of novel pharmaceuticals is intrinsically linked to the availability of adaptable and reactive starting materials. This compound stands out as a compound of significant interest due to its unique array of functional groups: a primary allylic alcohol, a vinyl bromide, and a methyl-substituted alkene.[1] This configuration of reactive sites allows for a broad spectrum of chemical manipulations, establishing it as a valuable precursor for a multitude of pharmaceutical scaffolds.

The vinyl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are foundational methods for forming carbon-carbon bonds.[2][3] These reactions permit the facile introduction of diverse aryl, heteroaryl, or alkynyl groups. Concurrently, the primary allylic alcohol can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or it can be engaged in etherification and esterification reactions. The alkene functionality itself is also available for various addition reactions. This multifaceted reactivity has cemented its role in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[4]

Physicochemical Properties and Reactivity Profile

A firm grasp of the physicochemical properties of this compound is essential for its safe and effective deployment in synthetic campaigns.

PropertyValueSource
Molecular Formula C4H7BrO[5]
Molecular Weight 151.00 g/mol [5]
Appearance Liquid
Boiling Point 170 °C (Predicted)[4]
Density 1.530 g/cm³ (Predicted)[4]
CAS Number 89089-31-6[5]

The reactivity of this compound is governed by the interplay of its functional groups. The vinyl bromide allows for sp2 carbon coupling reactions, while the allylic alcohol can be targeted by a different set of reagents. The methyl group on the double bond also sterically and electronically influences reaction outcomes.

Core Application: Synthesis of Substituted Furan Intermediates

A significant application of this compound lies in the construction of substituted furan rings, which are prevalent core structures in numerous biologically active compounds.[6] The following protocol outlines a robust method for synthesizing a 2,5-disubstituted furan intermediate, a common scaffold in pharmaceuticals.

Mechanistic Rationale

The synthesis is achieved through a two-step sequence beginning with a Sonogashira coupling of this compound with a terminal alkyne. This palladium- and copper-cocatalyzed reaction forges a new carbon-carbon bond between the vinyl bromide and the alkyne.[3][7] The resulting enyne alcohol intermediate then undergoes an acid-catalyzed intramolecular cyclization. Protonation of the allylic alcohol facilitates a nucleophilic attack from the alkyne moiety, leading to the formation of the furan ring.[8][9]

Furan_Synthesis Synthetic Workflow for Furan Synthesis cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization Reactant1 3-Bromo-2-methyl- 2-propen-1-ol Intermediate1 Coupled Enyne Intermediate Reactant1->Intermediate1 Reactant2 Terminal Alkyne (R-C≡CH) Reactant2->Intermediate1 Catalyst1 Pd(PPh3)4 CuI Catalyst1->Intermediate1 Base1 Amine Base (e.g., Et3N) Base1->Intermediate1 Intermediate1_ref Coupled Enyne Intermediate Product 2,5-Disubstituted Furan Intermediate1_ref->Product Catalyst2 Acid Catalyst (e.g., H+) Catalyst2->Product

Caption: Workflow for Sonogashira coupling and subsequent cyclization.

Detailed Experimental Protocol

Materials:

  • This compound (97%)

  • Phenylacetylene (98%)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Sonogashira Coupling: a. In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.51 g, 10.0 mmol) and phenylacetylene (1.1 mL, 10.0 mmol) in anhydrous THF (40 mL) and triethylamine (10 mL). b. To the stirred solution, add CuI (38 mg, 0.2 mmol) and Pd(PPh₃)₄ (231 mg, 0.2 mmol). c. Heat the reaction mixture to 65 °C and stir for 6 hours. Monitor reaction completion by TLC. d. After cooling to room temperature, filter the mixture through a pad of Celite, washing with diethyl ether. e. Concentrate the filtrate under reduced pressure to yield the crude enyne intermediate.

  • Intramolecular Cyclization: a. Dissolve the crude intermediate in diethyl ether (50 mL). b. Add 2 M HCl (15 mL) and stir the biphasic mixture vigorously at room temperature overnight. c. Separate the organic layer. Wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine. d. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. e. Purify the residue by silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient) to obtain the pure 2-methyl-5-phenylfuran.

Expected Yield: 70-80%

Advanced Application: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbons.[2][10] This reaction is particularly valuable for synthesizing biaryl and heteroaryl moieties, which are common in pharmaceutical agents.

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

This strategy employs a palladium catalyst to couple the vinyl bromide of this compound with an arylboronic acid. The catalytic cycle involves oxidative addition of the vinyl bromide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst.[11][12][13]

Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Workflow Start This compound + Arylboronic Acid Step1 Oxidative Addition (Pd(0) inserts into C-Br bond) Start->Step1 Intermediate1 Vinyl-Pd(II)-Br Complex Step1->Intermediate1 Step2 Transmetalation (Aryl group transfer from Boron to Pd) Intermediate1->Step2 Intermediate2 Vinyl-Pd(II)-Aryl Complex Step2->Intermediate2 Step3 Reductive Elimination (C-C bond formation) Intermediate2->Step3 Product Coupled Biaryl Product + Regenerated Pd(0) Step3->Product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Protocol: Synthesis of an Aryl-Substituted Allylic Alcohol

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Ethyl acetate

Procedure:

  • To a flame-dried reaction tube, add this compound (755 mg, 5.0 mmol), 4-methoxyphenylboronic acid (912 mg, 6.0 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), SPhos (82 mg, 0.2 mmol), and anhydrous K₃PO₄ (2.12 g, 10.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane/water mixture (25 mL) via syringe.

  • Seal the tube and heat the mixture in a preheated oil bath at 80 °C for 12 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-substituted allylic alcohol.

Expected Yield: 85-95%

Safety and Handling

This compound is classified as toxic if swallowed and causes serious eye irritation.[5] It should be handled in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).[5]

Conclusion

This compound is a potent and versatile precursor for the synthesis of diverse pharmaceutical intermediates. Its unique combination of functional groups allows for selective and high-yielding transformations, including foundational C-C bond-forming reactions like Sonogashira and Suzuki-Miyaura couplings. The protocols provided herein offer robust and reproducible methods for leveraging this reagent in the synthesis of complex molecular architectures, making it an indispensable component of the modern medicinal chemist's toolkit.

References

  • BenchChem. (2025). A Comparative Guide to 3-Bromo-2-(bromomethyl)propan-1-ol and its Alternatives as Pharmaceutical Precursors.
  • Marshall, J. A., & Sehon, C. A. (1997). Synthesis of furans by base-catalyzed cyclization-isomerization of β- and γ-alkynyl allylic alcohols. The Journal of Organic Chemistry, 62(13), 4313–4320.
  • Shepard, A. F., Winslow, N. R., & Johnson, J. R. (1930). THE SIMPLE HALOGEN DERIVATIVES OF FURAN. Journal of the American Chemical Society, 52(5), 2083–2090.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 3-Bromo-2-methylpropan-1-ol.
  • Organic Chemistry Portal. (n.d.). Furan synthesis.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • BenchChem. (2025). Spectroscopic Validation of 3-Bromo-2-(bromomethyl)propan-1-ol Reaction Products: A Comparative Guide.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Boyer Research. (2021, September 30). 11 - Synthesis of Furans and Pyrroles [Video]. YouTube.
  • ChemicalBook. (n.d.). 3-Bromo-2,2-bis(bromomethyl)propanol synthesis.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • LookChem. (n.d.). (E)-3-BroMo-2-Methyl-2-propen-1-ol.
  • Paju, A., Kanger, T., & Lopp, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(33), 5843–5848.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sigma-Aldrich. (n.d.). (R)-(-)-3-Bromo-2-methyl-1-propanol 97.
  • Sigma-Aldrich. (n.d.). This compound.
  • Cerna, I., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 385–393.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methylpropene.
  • Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction.
  • Quora. (2024, May 8). What is the reaction mechanism of (S)-3-bromo-2-methylpentane with NaSH?.
  • Google Patents. (2019). WO2019067883A1 - Synthesis and prepapration of 2, 3-dibromo-2-propen-1-ol.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • BenchChem. (n.d.). The Role of Methyl Bromoacetate in Drug Discovery and Development: Application Notes and Protocols.
  • NCERT. (n.d.). Haloalkanes and Haloarenes.
  • MDPI. (2018). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents.

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Application Note: Strategic Formation of a Vinylic Grignard Reagent from 3-Bromo-2-methyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of Grignard reagents from functionalized organic halides is a cornerstone of synthetic chemistry, enabling the formation of crucial carbon-carbon bonds.[1][2] However, substrates containing acidic protons, such as hydroxyl groups, present a significant challenge as they are incompatible with the highly basic nature of the Grignard reagent.[3][4][5][6] This document provides a comprehensive guide for the successful formation of the Grignard reagent from 3-bromo-2-methyl-2-propen-1-ol, a vinylic halide bearing a primary alcohol. We detail a robust, two-stage protocol involving the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, followed by the formation of the organomagnesium halide. This guide explains the causality behind each experimental step, addresses potential side reactions, and provides detailed, field-proven protocols for researchers in organic synthesis and drug development.

Mechanistic Insights and Strategic Challenges

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[7] This reaction transforms the electrophilic carbon of the organic halide into a highly nucleophilic, carbanionic carbon in the organomagnesium species.[8] The generally accepted mechanism, while complex, is understood to involve radical intermediates on the surface of the magnesium metal.[8][9][10]

The structure of this compound presents two primary obstacles to direct Grignard formation:

  • Incompatible Acidic Proton: The most critical issue is the presence of the hydroxyl (-OH) group. Grignard reagents are exceptionally strong bases and will readily deprotonate alcohols in a rapid acid-base reaction, quenching the reagent to form an alkane and a magnesium alkoxide.[3][6] This reaction is much faster than the desired Grignard formation, preventing any accumulation of the organometallic species.[3]

  • Vinylic Halide Reactivity: The carbon-bromine bond is on an sp²-hybridized carbon, making it a vinylic halide. While often less reactive than their alkyl halide counterparts, the formation of Grignard reagents from vinylic halides is well-established, though it may require careful control of reaction conditions.[11][12]

Given these challenges, a direct reaction is impossible. The strategic imperative is to temporarily mask the reactive hydroxyl group with a protecting group that is stable under the strongly basic and nucleophilic conditions of Grignard reagent formation.[5][13][14]

The Protective Group Strategy: Silyl Ether Formation

The most effective strategy is the conversion of the alcohol to a silyl ether.[3][13] We have selected the tert-butyldimethylsilyl (TBDMS) group for this application due to its ideal balance of properties:

  • Ease of Installation: It is readily installed under mild conditions.[15]

  • Robust Stability: TBDMS ethers are stable to a wide array of reaction conditions, including strongly basic reagents like Grignards and organolithiums.[13][15]

  • Facile Cleavage: The TBDMS group can be selectively removed post-reaction, typically with a fluoride source like tetrabutylammonium fluoride (TBAF) or under acidic conditions, to regenerate the alcohol.[16][17]

The overall synthetic workflow is therefore a multi-step process, as illustrated below.

G cluster_0 PART A: Protection cluster_1 PART B: Grignard Formation cluster_2 PART C: Application & Deprotection A 3-Bromo-2-methyl- 2-propen-1-ol B TBDMS Protection (TBDMS-Cl, Imidazole) A->B C Protected Vinylic Halide (TBDMS Ether) B->C D Grignard Reagent Formation (Mg, Anhydrous THF) C->D E Protected Grignard Reagent D->E F Reaction with Electrophile (e.g., Aldehyde) E->F G Protected Final Product F->G H Deprotection (e.g., TBAF) G->H I Final Alcohol Product H->I

Caption: Overall experimental workflow.

Potential Side Reactions

Even with a protection strategy, side reactions can diminish yield. The most prominent is the Wurtz-type coupling, where the newly formed Grignard reagent acts as a nucleophile and attacks the carbon-bromine bond of an unreacted molecule of the starting halide.[18][19][20] This results in the formation of a symmetrical dimer.

G cluster_quenching Problem without Protection Start Protected Vinylic Halide (R-Br) Mg Mg Metal Start->Mg Desired Path Wurtz Side Product: Wurtz Coupling (R-R) Grignard Desired Product: Grignard Reagent (R-MgBr) Mg->Grignard Grignard->Start Wurtz Coupling UnprotectedOH Side Reaction: Quenching (if unprotected) Alkane Alkane (R-H) Grignard_unprot Grignard Reagent Alcohol_unprot Unprotected Alcohol (R-OH) Grignard_unprot->Alcohol_unprot Acid-Base Quenching

Caption: Key side reactions in Grignard formation.

To minimize Wurtz coupling, the halide should be added slowly to the magnesium suspension to maintain a low concentration, thus favoring reaction with the magnesium surface over intermolecular coupling.[20]

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are critical for success. Glassware should be flame-dried or oven-dried immediately before use.

Part A: Protection of this compound

This protocol is adapted from the seminal work of Corey and Venkateswarlu for TBDMS protection.[13]

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
This compound165.025.00 g1.0
Imidazole68.082.28 g1.1
tert-Butyldimethylsilyl chloride (TBDMS-Cl)150.724.79 g1.05
Anhydrous Dimethylformamide (DMF)-50 mL-

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.00 g) and imidazole (2.28 g).

  • Dissolution: Add 50 mL of anhydrous DMF and stir the mixture at room temperature until all solids have dissolved.

  • Silylation: Add TBDMS-Cl (4.79 g) portion-wise to the stirred solution over 5 minutes. The reaction is mildly exothermic, and a white precipitate (imidazole hydrochloride) will form.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 200 mL of diethyl ether and 100 mL of water. Shake and separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (1 x 50 mL) followed by brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-bromo-1-(tert-butyldimethylsilyloxy)-2-methylprop-2-ene as a colorless oil.

Part B: Formation of the Grignard Reagent

This protocol requires strict anhydrous and inert atmosphere conditions.

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
Magnesium turnings24.310.88 g1.2
Protected Halide (from Part A)279.288.47 g1.0
Iodine253.811-2 small crystalsCatalytic
Anhydrous Tetrahydrofuran (THF)-100 mL-

Procedure:

  • Magnesium Activation: Place magnesium turnings (0.88 g) into a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and a nitrogen inlet. Add 1-2 small crystals of iodine. Gently warm the flask with a heat gun under a flow of nitrogen until purple iodine vapors are observed; this helps to activate the magnesium surface.[1] Allow the flask to cool to room temperature.

  • Initial Setup: Add 20 mL of anhydrous THF to the flask.

  • Halide Addition: Dissolve the protected halide (8.47 g) in 80 mL of anhydrous THF and add this solution to the dropping funnel.

  • Initiation: Add approximately 5-10 mL of the halide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling on the magnesium surface, and a slight exotherm.[18] If the reaction does not start, gentle warming or sonication may be required.[1]

  • Sustained Addition: Once the reaction is initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The total addition time should be approximately 1 hour. This slow addition is crucial to minimize Wurtz coupling.[18][20]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or gently heat to reflux if necessary, until most of the magnesium has been consumed.

  • Use: The resulting dark grey or brownish solution of the Grignard reagent, (2-methyl-3-((tert-butyldimethylsilyl)oxy)prop-1-en-2-yl)magnesium bromide, is now ready for use in subsequent reactions. It should be used immediately and handled under an inert atmosphere.

Troubleshooting

ProblemPossible CauseSuggested Solution
Grignard reaction fails to initiate. Passivated magnesium oxide layer; presence of moisture.Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings in situ.[1][21] Ensure all glassware is rigorously dry and solvents are anhydrous.[9][21]
Low yield of Grignard reagent. Wurtz coupling side reaction; quenching by moisture.Add the halide solution more slowly to the magnesium suspension.[18][20] Re-check the entire system for potential leaks or sources of moisture.
White precipitate forms during reaction. Formation of magnesium salts or precipitation of the Grignard reagent.This is often normal.[21] The Grignard reagent may exist in equilibrium (Schlenk equilibrium) and can sometimes precipitate, especially at higher concentrations.[1]

Conclusion

The synthesis of a Grignard reagent from this compound is a prime example of how strategic functional group manipulation is essential in modern organic synthesis. Direct formation is precluded by the acidic hydroxyl proton. By employing a robust protection-deprotection sequence centered on the TBDMS silyl ether, the target organometallic compound can be prepared efficiently. Careful control over reaction conditions, particularly the maintenance of an anhydrous environment and the slow addition of the halide, is paramount to maximizing yield and minimizing the formation of the Wurtz coupling side product. This detailed protocol provides a reliable pathway for accessing this valuable vinylic Grignard reagent for further synthetic applications.

References

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]

  • Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. Retrieved from [Link]

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Application Notes and Protocols: The Heck Reaction of 3-Bromo-2-methyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Heck reaction with 3-bromo-2-methyl-2-propen-1-ol. This protocol is designed to be a self-validating system, grounded in established mechanistic principles and supported by authoritative references.

Introduction: The Strategic Importance of the Heck Reaction with Allylic Alcohols

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an unsaturated halide with an alkene.[2][3] The use of functionalized substrates, such as allylic alcohols, in the Heck reaction opens avenues to the synthesis of a diverse array of valuable molecules, including α,β-unsaturated aldehydes and ketones, which are key intermediates in the synthesis of natural products and pharmaceuticals.[4][5]

This compound is a particularly interesting substrate for the Heck reaction. The presence of the allylic hydroxyl group and the trisubstituted alkene moiety introduces unique considerations for reactivity and selectivity. A well-executed Heck reaction with this substrate can lead to the stereoselective formation of highly functionalized products.

Mechanistic Underpinnings of the Heck Reaction

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The generally accepted catalytic cycle for the Heck reaction proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.[1][6]

The catalytic cycle can be visualized as follows:

Heck_Mechanism cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X(L2) Pd(0)L2->Pd(II)_Complex R-X Pi_Complex π-Complex Pd(II)_Complex->Pi_Complex Alkene Alkene_Coordination Alkene Coordination Sigma_Alkyl_Pd(II) σ-Alkyl-Pd(II) Complex Pi_Complex->Sigma_Alkyl_Pd(II) Migratory Insertion Migratory_Insertion Migratory Insertion (syn-addition) Hydrido_Pd(II)_Complex H-Pd(II)-X(L2) Sigma_Alkyl_Pd(II)->Hydrido_Pd(II)_Complex β-Hydride Elimination Product Product Sigma_Alkyl_Pd(II)->Product Beta_Hydride_Elimination β-Hydride Elimination (syn-elimination) Hydrido_Pd(II)_Complex->Pd(0)L2 Base HX HX Hydrido_Pd(II)_Complex->HX Reductive_Elimination Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck reaction.

1. Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.[6] This is often the rate-determining step.[6]

2. Alkene Coordination and Migratory Insertion: The alkene coupling partner then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[1][7]

3. β-Hydride Elimination: For the reaction to turn over, a β-hydride (a hydrogen atom on the carbon two positions away from the palladium) is eliminated. This step is also a syn-elimination and leads to the formation of the final product and a hydrido-palladium(II) species.[6]

4. Reductive Elimination: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt (e.g., H-Base⁺ X⁻).[1][7]

Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate

This protocol provides a starting point for the Heck coupling of this compound with methyl acrylate. Optimization of reaction conditions may be necessary for different substrates or scales.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%e.g., Sigma-AldrichStore under inert atmosphere.
Methyl Acrylate≥99%e.g., Sigma-AldrichInhibitor should be removed if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Gradee.g., Strem ChemicalsAir-stable precatalyst.[8]
Tri(o-tolyl)phosphine (P(o-tol)₃)≥97%e.g., Sigma-AldrichAir-sensitive ligand.
Sodium Acetate (NaOAc)Anhydrous, ≥99%e.g., Fisher ScientificActs as the base.[4]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Acros OrganicsCommon solvent for Heck reactions.[8][9]
Diethyl EtherAnhydrouse.g., Fisher ScientificFor extraction.
Saturated Sodium Bicarbonate SolutionFor workup.
BrineFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup Flame-dry a Schlenk flask with a stir bar. Inert Cool under a stream of inert gas (N₂ or Ar). Setup->Inert Reagents Add Pd(OAc)₂, P(o-tol)₃, and NaOAc. Inert->Reagents Substrates Add this compound and DMF. Reagents->Substrates Alkene Add methyl acrylate via syringe. Substrates->Alkene Heat Heat the reaction mixture to 90 °C. Alkene->Heat Stir Stir vigorously for 6-12 hours. Heat->Stir Monitor Monitor progress by TLC or GC-MS. Stir->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Dilute Dilute with diethyl ether. Cool->Dilute Wash1 Wash with saturated NaHCO₃ solution. Dilute->Wash1 Wash2 Wash with brine. Wash1->Wash2 Dry Dry the organic layer over MgSO₄. Wash2->Dry Filter Filter and concentrate in vacuo. Dry->Filter Purify Purify by column chromatography. Filter->Purify

Caption: A typical experimental workflow for the Heck reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and anhydrous sodium acetate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reactants: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv) followed by anhydrous N,N-dimethylformamide (5 mL).

  • Addition of Alkene: Add methyl acrylate (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously. The reaction is typically complete within 6-12 hours.[4][10]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of palladium precatalyst and ligand. Consider a pre-activation step if using a Pd(II) source.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments.
Poor quality reagents/solventsEnsure all reagents are pure and solvents are anhydrous.
Formation of Palladium Black Ligand dissociation/decompositionIncrease the ligand to palladium ratio. Consider using a more robust ligand such as an N-heterocyclic carbene.[4]
Side Product Formation (e.g., Isomerization) Reaction conditionsLower the reaction temperature. Screen different bases and solvents.
Low Yield Incomplete reactionIncrease reaction time.
Product degradationLower the reaction temperature.
Inefficient purificationOptimize the column chromatography conditions.

References

  • The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Advances. [Link]

  • The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II). Organic Chemistry Portal. [Link]

  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. PMC. [Link]

  • Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade. ACS Publications. [Link]

  • Heck Reaction: easy Mechanism, applications. Chemistry Notes. [Link]

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Heck Coupling of Aryl Bromide 2 with Allylic Alcohol 3 in the Presence of Complex 1 a. ResearchGate. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]

  • A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. ResearchGate. [Link]

  • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. SciSpace. [Link]

  • Heck Reaction and Predicting The Products (Terminal Addition). YouTube. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Heck coupling reaction of aryl bromide with methyl acrylate. ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]

  • Palladium-Catalyzed Coupling of Aryl Halides and. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-2-methyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of 3-Bromo-2-methyl-2-propen-1-ol by column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this halogenated allylic alcohol.

Introduction: The Purification Challenge

This compound is a valuable bifunctional building block in organic synthesis. However, its purification presents a unique set of challenges. The presence of a polar hydroxyl group, a moderately polar carbon-bromine bond, and a π-system in an allylic position makes the molecule susceptible to various undesirable interactions on stationary phases like silica gel.[1] Common issues include poor separation from synthetic impurities, on-column decomposition, and low recovery. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific issues encountered during the column chromatography of this compound in a direct question-and-answer format.

Question 1: I'm getting very poor separation between my product and an impurity. My TLC shows two spots, but they co-elute from the column. What's going wrong?

Answer: This is a classic and frustrating problem that typically stems from a suboptimal mobile phase or incorrect column setup. The resolution achieved on a small TLC plate doesn't always scale perfectly to a large column where band broadening is more significant.[2]

  • Underlying Causes & Solutions:

    • Solvent System is Not Optimized: A good separation on TLC for column chromatography should have the desired compound with a Retention Factor (Rf) of approximately 0.25-0.35.[3] This provides a sufficient window to separate it from impurities. An Rf that is too high (>0.5) will result in rapid elution and poor separation.

      • Actionable Advice: Re-screen your solvent system using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or diethyl ether.[4] Test various ratios (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc) until you achieve an Rf of ~0.3 for your product and a spot separation (ΔRf) of at least 0.2 from the nearest impurity.[3]

    • Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation. A general rule of thumb for flash chromatography is to use a silica gel-to-crude sample weight ratio of at least 30:1 to 50:1 for moderately difficult separations.[5]

      • Actionable Advice: Reduce the amount of crude material loaded. If you have a large amount of material, it is often better to run multiple smaller columns than one overloaded large column.

    • Improper Column Packing: Air bubbles, channels, or cracks in the silica bed will lead to uneven solvent flow and significant band broadening, destroying separation.

      • Actionable Advice: Pack your column using the "slurry method."[6] Prepare a slurry of silica gel in your initial, least polar eluent. Pour it into the column and use gentle air pressure to pack it down uniformly, ensuring no air bubbles are trapped.[5][7]

Question 2: My overall yield after the column is very low. I know I loaded a significant amount of product. Where could it have gone?

Answer: Low recovery is often indicative of an interaction between the analyte and the stationary phase, leading to irreversible adsorption or decomposition. The allylic alcohol and bromide functionalities in your molecule can be sensitive.

  • Underlying Causes & Solutions:

    • Decomposition on Acidic Silica: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1] Allylic alcohols can be acid-sensitive and may undergo rearrangement or elimination reactions.

      • Actionable Advice: Test your compound's stability on silica. Spot your pure compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking, your compound is likely decomposing.[2] To mitigate this, you can use deactivated silica gel. This can be done by flushing the packed column with the mobile phase containing 1-2% triethylamine before loading your sample.[8]

    • Irreversible Adsorption: The polar hydroxyl group can bind very strongly to the silanol groups, especially if the mobile phase is not polar enough to effectively elute it.

      • Actionable Advice: If your compound is not eluting even with high concentrations of ethyl acetate, consider adding a small percentage (0.5-1%) of methanol to your eluent system in the final stages. Methanol is very polar and is highly effective at displacing compounds strongly bound to silica.[9] Be sure to check that your desired compound is stable to methanol.

    • Loss During Solvent Removal: While not a chromatographic issue, it's a common source of low yield. This compound has a moderate vapor pressure. Excessive heat or high vacuum during rotary evaporation can lead to loss of product.

      • Actionable Advice: Remove the solvent under reduced pressure at a lower temperature (e.g., 30°C water bath).[10] Once the bulk of the solvent is removed, use a high vacuum pump for a shorter duration to remove final traces.

Question 3: My product is coming off the column as a long streak ("tailing") instead of a tight band, leading to mixed fractions. How do I fix this?

Answer: Tailing is a common issue, particularly with polar compounds like alcohols, and it severely impacts purification efficiency.

  • Underlying Causes & Solutions:

    • Poor Sample Loading Technique: Dissolving the crude sample in too much solvent or a solvent that is too polar relative to the mobile phase will cause it to spread down the column before the separation even begins.[7]

      • Actionable Advice: Use the "dry loading" (or solid loading) method.[11] Dissolve your crude product in a minimal amount of a low-boiling solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.[5] Carefully add this powder to the top of your packed column. This ensures the sample is introduced as a very narrow, concentrated band.

    • Secondary Interactions: The hydrogen bonding between your compound's hydroxyl group and the silica gel's silanol groups can cause some molecules to "stick" and elute more slowly, resulting in a tail.[12]

      • Actionable Advice: As mentioned for low yield, adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can help. For a neutral alcohol like yours, a very small percentage of methanol in the eluent can disrupt these secondary interactions and improve peak shape. However, this must be done carefully as it will significantly increase the mobile phase polarity.

Frequently Asked Questions (FAQs)

  • Q1: What is the best stationary phase for this compound?

    • A1: Silica gel (40-63 µm particle size) is the most common and cost-effective choice for flash chromatography and is suitable for this compound.[13] If you confirm that your compound is unstable on silica, neutral alumina can be a good alternative, though it has different selectivity.[1][2]

  • Q2: How do I choose a starting solvent system for my initial TLC analysis?

    • A2: Given the moderate polarity of your compound, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent.[4] A 4:1 mixture of Hexane:Ethyl Acetate is a very common starting point for many organic molecules.[4] From there, you can adjust the ratio based on the initial Rf value.

  • Q3: What are the likely impurities I need to separate?

    • A3: Impurities are highly dependent on the synthetic route. If synthesized from 2-methyl-2-propen-1-ol and a brominating agent like PBr₃ or HBr, you might encounter unreacted starting material, over-brominated products, or phosphorus-containing byproducts.[14] These impurities will have different polarities, which column chromatography is well-suited to separate.

  • Q4: Can I use a solvent gradient to improve my separation?

    • A4: Yes, a step-gradient elution is highly effective. Start with the low-polarity solvent system determined by your TLC analysis to elute non-polar impurities. After your product starts to elute, you can gradually increase the polarity of the mobile phase (e.g., from 10% EtOAc to 20% EtOAc) to speed up the elution and ensure any more polar impurities are washed off the column.[15]

Data & Protocols

Table 1: Typical Parameters for Flash Chromatography Purification
ParameterRecommended ValueRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for normal-phase chromatography.[5]
Column Diameter 2-4 cm (for 0.5-1.5 g scale)A larger diameter accommodates more material. Resolution decreases with increasing diameter.[1]
Silica Gel Amount 30-50 g per 1 g of crude materialEnsures sufficient surface area for effective separation without overloading.[5]
Initial Mobile Phase 5-15% Ethyl Acetate in HexaneThis range typically provides an optimal Rf of 0.25-0.35 for moderately polar compounds.[3]
Sample Loading Dry LoadingMinimizes band broadening and improves resolution, especially for samples with limited solubility in the eluent.[11]
Flow Rate ~5 cm/minute (linear velocity)A steady, controlled flow rate driven by gentle positive pressure is key for flash chromatography.[15]
Experimental Protocol: Step-by-Step Purification
  • TLC Analysis for Solvent System Determination:

    • Dissolve a small amount of your crude material in dichloromethane.

    • Spot the solution on at least three TLC plates.

    • Develop each plate in a different solvent system (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate).

    • Visualize the plates (e.g., using UV light and/or a potassium permanganate stain).

    • Select the solvent system that gives your target compound an Rf value of ~0.3.[6]

  • Column Preparation (Slurry Packing):

    • Select an appropriate size glass column with a stopcock. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, mix the required amount of silica gel (see Table 1) with your chosen initial mobile phase to form a consistent, pourable slurry.

    • Carefully pour the slurry into the column. Use additional solvent to rinse all silica into the column.

    • Tap the side of the column gently to dislodge air bubbles and help the silica settle.

    • Use gentle, positive air pressure to push the excess solvent through, compacting the silica into a stable bed. Do not let the top of the silica bed run dry.[7]

    • Add a thin protective layer of sand on top of the silica bed.

  • Sample Loading (Dry Method):

    • Dissolve your entire crude sample in a minimal volume of a volatile solvent (e.g., CH₂Cl₂).

    • Add silica gel (2-3x the mass of your sample) and mix well.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[11]

    • Carefully add this powder onto the top layer of sand in your column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply positive pressure (from an air line or pump) to begin eluting the solvent through the column.

    • Collect the eluent in sequentially numbered test tubes or flasks (fractions).

    • Monitor the progress of the separation by periodically spotting fractions on a TLC plate alongside your crude material.[10]

  • Isolation:

    • Once the TLC analysis shows which fractions contain your pure product, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure, being careful not to use excessive heat, to yield the purified this compound.[16]

Visualizations

G cluster_0 Troubleshooting Workflow: Poor Separation start Problem: Poor Separation / Co-elution check_rf Is Product Rf on TLC ~0.25-0.35? start->check_rf check_load Is Silica:Sample Ratio > 30:1? check_rf->check_load Yes solution_rf Solution: Re-optimize solvent system. Decrease eluent polarity. check_rf->solution_rf No check_pack Was Column Slurry-Packed Without Air Bubbles? check_load->check_pack Yes solution_load Solution: Reduce sample load or use a larger column. check_load->solution_load No solution_pack Solution: Repack column carefully using slurry method. check_pack->solution_pack No success Successful Separation check_pack->success Yes solution_rf->check_rf Re-evaluate solution_load->start Re-run solution_pack->start Re-run

Caption: A logical workflow for diagnosing and solving poor separation.

Caption: Separation based on polarity on a normal-phase column.

References

  • BenchChem Technical Support. (n.d.). Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis.
  • BenchChem Technical Support. (n.d.). Spectroscopic and Synthetic Profile of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide.
  • Bickler, B. (2023).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • BenchChem Technical Support. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.
  • BenchChem Technical Support. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Wilds Research Group. (2023, March 13).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Retaining Polar Compounds. LC Troubleshooting Bible.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Nelson, G. (2024).
  • Waters Blog. (2025).
  • Alaee, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Royal Society of Chemistry.
  • Organic Chemistry Blog. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Nishikawa, D., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(46), 10793–10798.
  • Biocompare. (2023).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Reddit. (2017). Always end up with terrible yield after columns. Why?. r/chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Research Journal of Pharmacy and Technology. (n.d.).
  • Chemistry LibreTexts. (2022).
  • BenchChem Technical Support. (n.d.). Spectroscopic Validation of 3-Bromo-2-(bromomethyl)propan-1-ol Reaction Products: A Comparative Guide.
  • ChemicalBook. (n.d.). 3-Bromo-2,2-bis(bromomethyl)propanol synthesis.
  • Organic Syntheses. (n.d.).
  • Organic Syntheses. (n.d.).
  • BenchChem Technical Support. (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds.
  • ChemicalBook. (n.d.). 3-BROMO-2-METHYLPROPAN-1-OL synthesis.
  • BenchChem Technical Support. (n.d.). Removal of non-deuterated impurities from 3-Bromo(2H_6_)propan-1-ol.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • University of Calgary, Department of Chemistry. (n.d.).
  • LCGC International. (2015).
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • BenchChem Technical Support. (n.d.). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
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  • Separation Science. (n.d.).
  • Columbia University. (2007).
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  • Guidechem. (n.d.). (E)-3-bromo-2-propene-1-ol.

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Technical Support Center: Synthesis of 3-Bromo-2-methyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-2-methyl-2-propen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful synthesis and purification of your target compound.

Troubleshooting Guide & FAQs

Frequently Asked Questions
Q1: What is the most common method for synthesizing this compound, and what is the primary mechanism?

The most prevalent method for synthesizing this compound is through the allylic bromination of 2-methyl-2-propen-1-ol using N-bromosuccinimide (NBS).[1][2] This reaction proceeds via a free radical mechanism.[3][4][5]

The process is initiated by the formation of a bromine radical, typically through the use of a radical initiator like AIBN or benzoyl peroxide, or through photochemical means.[6][7] This bromine radical then abstracts a hydrogen atom from the methyl group (the allylic position) of 2-methyl-2-propen-1-ol, forming a resonance-stabilized allylic radical.[3][4][5] This radical then reacts with a bromine source, most commonly Br₂, which is generated in situ from the reaction of NBS with HBr, to yield the desired product, this compound.[1][3][4] Using NBS is crucial as it maintains a low concentration of Br₂, which minimizes the competing electrophilic addition of bromine across the double bond.[1][5]

Troubleshooting Common Side Reactions
Q2: My reaction is producing a significant amount of a dibrominated compound. What is this side product and how can I prevent its formation?

The dibrominated side product is likely 1,2-dibromo-2-methylpropan-2-ol, formed via the electrophilic addition of bromine across the double bond of the starting material or the product. This side reaction becomes significant when the concentration of molecular bromine (Br₂) in the reaction mixture is too high.[1][5]

Causality and Prevention:

  • High Br₂ Concentration: This is the primary cause. While NBS is used to maintain a low Br₂ concentration, certain conditions can lead to its buildup.[1][5]

  • Impure NBS: Old or impure NBS can decompose over time, releasing Br₂.[6] It is recommended to use freshly recrystallized NBS for best results.[6]

  • Reaction Conditions: Running the reaction at too high a concentration or allowing HBr to accumulate can accelerate the formation of Br₂ from NBS.

Solutions:

  • Use Freshly Recrystallized NBS: Ensure your NBS is pure and white to off-white. A yellow or brown color indicates the presence of Br₂.[6]

  • Control Reaction Temperature: Maintain the recommended reaction temperature to control the rate of radical initiation and subsequent reactions.

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the desired product and other side reactions.[6][7] Ensure your solvent (typically carbon tetrachloride) is anhydrous.[6][7] The addition of barium carbonate can help maintain anhydrous and acid-free conditions.[6][7]

Q3: I am observing the formation of an isomeric bromo-alcohol. What is the likely structure and why does it form?

An isomeric side product, 1-bromo-2-methyl-2-propen-2-ol, can form due to the resonance-stabilized nature of the allylic radical intermediate.[3][4]

Mechanistic Insight:

The allylic radical formed by the abstraction of a hydrogen atom from the methyl group has two resonance contributors. While the primary radical is favored for reaction with Br₂ to form the desired product, the tertiary radical can also react, leading to the formation of the isomeric bromo-alcohol. The stability of the radical intermediates plays a key role in the product distribution.[7]

Mitigation Strategies:

  • Kinetic vs. Thermodynamic Control: Lower reaction temperatures generally favor the formation of the kinetically controlled product (this compound).

  • Solvent Choice: The polarity of the solvent can influence the stability of the resonance structures. Nonpolar solvents like carbon tetrachloride are standard for this reaction.[6][7]

Q4: My yield is low, and I have a significant amount of unreacted starting material. What are the potential causes?

Low conversion can stem from several factors related to the reagents and reaction setup.

Troubleshooting Checklist:

  • Inactive Radical Initiator: Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is not expired and has been stored correctly.

  • Insufficient Initiation: If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.

  • NBS Stoichiometry: Use a slight excess of NBS (typically 1.1-1.2 equivalents) to ensure complete bromination.

  • Reaction Time: Allylic brominations can sometimes be sluggish. Monitor the reaction by TLC or GC to determine the optimal reaction time.

Q5: During workup, I'm having trouble separating my product from succinimide. What is the best approach for purification?

Succinimide is a byproduct of the reaction with NBS and is soluble in water.

Purification Protocol:

  • Filtration: After the reaction is complete, cool the mixture and filter off the succinimide, which will precipitate out of the nonpolar solvent.

  • Aqueous Wash: Wash the organic layer with water to remove any remaining succinimide. A wash with a saturated aqueous solution of sodium bicarbonate can help remove any residual HBr.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography/Distillation: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Advanced Troubleshooting
Q6: I'm observing products that suggest rearrangement has occurred. Is this common, and what mechanism is at play?

While less common in free-radical allylic bromination, carbocation-mediated rearrangements can occur if the reaction conditions promote an Sₙ1-type pathway.[8] This can happen if acidic conditions are generated, leading to the protonation of the alcohol and subsequent loss of water to form a carbocation. This carbocation can then rearrange to a more stable form before being trapped by a bromide ion.

Prevention:

  • Maintain Neutral Conditions: The addition of a non-nucleophilic base like barium carbonate or calcium carbonate can help to neutralize any HBr that is formed, thus suppressing carbocation formation.[6][7]

  • Anhydrous Conditions: As mentioned previously, keeping the reaction dry is critical to prevent the formation of hydronium ions that can initiate carbocation pathways.[6][7]

Experimental Protocols & Data
Table 1: Typical Reaction Conditions for Allylic Bromination
ParameterRecommended ConditionRationale
Starting Material 2-methyl-2-propen-1-olSubstrate for allylic bromination
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, steady concentration of Br₂
Solvent Carbon Tetrachloride (CCl₄), AnhydrousNonpolar solvent that is standard for radical reactions
Initiator AIBN or Benzoyl Peroxide (catalytic)Initiates the radical chain reaction
Temperature Reflux (approx. 77 °C for CCl₄)Provides energy for radical initiation
Reaction Time 2-6 hours (monitor by TLC/GC)Time required for completion can vary
General Experimental Protocol
  • To a solution of 2-methyl-2-propen-1-ol in anhydrous carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux and monitor the reaction progress using TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizing the Reaction and Side Products
Diagram 1: Main Reaction Pathway

cluster_reagents Reagents A 2-methyl-2-propen-1-ol B Allylic Radical (Resonance Stabilized) A->B + Br• - HBr C This compound B->C + Br2 - Br• NBS NBS Initiator Initiator (AIBN/Light)

Caption: Main reaction pathway for the synthesis of this compound.

Diagram 2: Formation of Key Side Products

cluster_main Main Reaction cluster_side Side Reactions SM 2-methyl-2-propen-1-ol P This compound SM->P NBS, Initiator (Radical Pathway) SP1 1,2-dibromo-2-methylpropan-2-ol (Dibromination) SM->SP1 High [Br2] (Electrophilic Addition) SP2 1-bromo-2-methyl-2-propen-2-ol (Isomer Formation) SM->SP2 NBS, Initiator (via Tertiary Radical)

Caption: Overview of the desired reaction and common side reactions.

References
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.
  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • SLT. (2025, July 19). How To Form Allylic Alcohol With NBS?
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Master Organic Chemistry. (2013, November 25). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions for 3-Bromo-2-methyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-2-methyl-2-propen-1-ol. This guide is designed to provide expert insights and practical solutions for optimizing palladium-catalyzed cross-coupling reactions. It addresses common challenges in a direct question-and-answer format, combining established chemical principles with field-proven troubleshooting strategies.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental problems you may encounter. Each answer delves into the root cause of the issue and provides a clear, actionable solution.

Question 1: Why is my reaction showing low to no conversion of the starting material?

Low or zero yield is the most common issue in cross-coupling reactions. The cause is typically related to catalyst activity, reaction setup, or reagent integrity.

Potential Cause 1: Inactive Palladium Catalyst The active catalyst in most cross-coupling cycles is a Palladium(0) species.[1][2] If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[3][4][5] Failure to achieve this reduction results in a stalled reaction.

  • Solution:

    • Ensure Proper Pre-catalyst Reduction: Some reaction components, like phosphine ligands or boronic acids, can act as reducing agents.[3][5] However, this is not always efficient. Consider using a pre-catalyst system designed for reliable generation of Pd(0), such as Buchwald G3 palladacycles.[6]

    • Use a Pd(0) Source Directly: Using a catalyst like Pd(PPh₃)₄ eliminates the need for an in situ reduction step, which can be a good starting point for troubleshooting.[4]

    • Avoid Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[7] This can be caused by high temperatures or insufficiently stabilizing ligands. Ensure your chosen ligand is appropriate for the reaction temperature and stabilizes the Pd(0) species.

Potential Cause 2: Inadequate Degassing Oxygen can poison the Pd(0) catalyst through oxidation, rendering it inactive. For Suzuki-Miyaura couplings, oxygen can also promote the unwanted homocoupling of boronic acid partners.[3]

  • Solution:

    • Implement Rigorous Degassing: Before heating, thoroughly degas the reaction mixture. Common methods include:

      • Inert Gas Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.

      • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the mixture (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert gas atmosphere.

    • Maintain an Inert Atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas (e.g., using a balloon or a nitrogen line connected to a bubbler).

Potential Cause 3: Substrate or Reagent Instability this compound is an allylic alcohol, a functional group that can be sensitive to certain conditions. Likewise, boronic acids, particularly, are susceptible to decomposition (protodeborylation).[7]

  • Solution:

    • Verify Reagent Quality: Use freshly purchased or purified starting materials. Assess the purity of this compound via NMR or GC-MS before use.

    • Moderate Reaction Temperature: While heat is often required, excessive temperatures can lead to substrate decomposition or unwanted side reactions. Screen a range of temperatures to find the optimal balance between reaction rate and stability.[8][9]

Question 2: My reaction is messy, with multiple side products. How can I improve selectivity?

The formation of byproducts like homocoupled dimers, dehalogenated starting material, or isomers points to suboptimal reaction conditions.

Potential Cause 1: Homocoupling of the Coupling Partner This is especially prevalent in Suzuki-Miyaura reactions where two boronic acid molecules couple together.[3][7] As mentioned, this is often exacerbated by the presence of oxygen or if the Pd(II) pre-catalyst is not efficiently reduced to Pd(0).[3]

  • Solution:

    • Strictly Anaerobic Conditions: As detailed above, rigorous degassing is the primary defense against homocoupling.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the homocoupling side reaction.

Potential Cause 2: Dehalogenation or Protonation The vinyl bromide can be reduced to the corresponding alkene (dehalogenation), or in the case of a Suzuki reaction, the boronic acid can be replaced by a proton (protodeborylation).[3][7] This is often caused by trace amounts of water or other proton sources in the presence of a strong base.

  • Solution:

    • Use Anhydrous Solvents: Ensure solvents are properly dried before use.

    • Select the Right Base: The base plays a critical role.[10][11] While a base is necessary, an overly strong or poorly soluble base can sometimes promote side reactions. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[9][10]

Potential Cause 3: β-Hydride Elimination This side reaction can compete with the desired reductive elimination step to form the product, leading to isomerized or eliminated byproducts.[12]

  • Solution:

    • Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Ligands with larger bite angles can sometimes disfavor the conformation required for β-hydride elimination.[12]

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired product pathway.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the setup and optimization of coupling reactions with this compound.

Q1: What are the most common coupling reactions for a vinyl bromide like this compound?

This substrate is well-suited for several powerful palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Reacts with an organoboron species (e.g., a boronic acid or ester) to form a C-C bond. This is one of the most versatile and widely used methods.[13][14]

  • Heck Coupling: Reacts with an alkene to form a substituted alkene. This is an excellent method for C-C bond formation and vinylation.[15][16][17]

  • Sonogashira Coupling: Reacts with a terminal alkyne to create a conjugated enyne system. This reaction typically requires a copper(I) co-catalyst, although copper-free methods exist.[18][19]

Q2: How do I select the optimal catalyst, ligand, base, and solvent?

There is no single "magic formula," and the optimal conditions depend on the specific coupling partners.[6] However, intelligent screening based on established principles is key.

  • Catalyst: Pd(OAc)₂ combined with a suitable ligand is a common and cost-effective starting point.[5] For difficult couplings or to ensure high catalyst activity, pre-formed catalysts like Pd(PPh₃)₄ or modern Buchwald precatalysts are excellent choices.[6] Catalyst loading is typically between 0.5-5 mol%.[8][20]

  • Ligand: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[21][22]

    • For Suzuki and Heck reactions, common choices include triphenylphosphine (PPh₃) or other bulky, electron-rich phosphines like P(t-Bu)₃ or biarylphosphines (e.g., SPhos, XPhos).[1][16]

    • N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands known for their strong binding and thermal stability.[23][24]

  • Base: The base's role is multifaceted and critical. In Suzuki reactions, it facilitates the transmetalation step.[10] In Heck reactions, it acts as a scavenger for the acid generated.[2]

    • Suzuki: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard.[10][11][25]

    • Heck: Organic amine bases like triethylamine (Et₃N) or DBU are commonly used.[16]

  • Solvent: The solvent must dissolve the reactants and facilitate the reaction.

    • Suzuki: Often performed in ethereal solvents like 1,4-dioxane or THF, or aromatic solvents like toluene, frequently with a small amount of water to help dissolve the inorganic base.[3][11]

    • Heck: Polar aprotic solvents like DMF, DMAc, or acetonitrile are common choices.[16][24]

Q3: What are good starting conditions for a Suzuki-Miyaura coupling with this substrate?

A robust starting point for screening is essential. The table below provides a validated set of initial conditions for coupling this compound with a generic arylboronic acid.

ParameterRecommended Starting ConditionRationale / Notes
Electrophile This compound1.0 equivalent
Nucleophile Arylboronic Acid1.2 - 1.5 equivalents
Catalyst Pd(PPh₃)₄2-5 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equivalents
Solvent Toluene/H₂O or Dioxane/H₂O10:1 v/v
Temperature 80 - 100 °CMonitor for potential substrate decomposition.[9]
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst deactivation and side reactions.[3]
Q4: How should I monitor the reaction's progress?

Regularly monitoring the reaction is key to determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): The quickest and most common method. Spot the reaction mixture alongside your starting materials on a TLC plate to visualize the consumption of the limiting reagent and the appearance of the product spot.[26]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the conversion of starting material and can help identify volatile byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile compounds and provides accurate mass data for identifying the desired product and any major impurities.[27]

Visual Guides and Protocols

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps involving the palladium catalyst.[3]

Suzuki_Miyaura_Cycle Pd0 L₂Pd⁰ (Active Catalyst) ArX_in Ar-X OA_Complex L₂PdII(Ar)(X) (Oxidative Addition Complex) Trans_Complex L₂PdII(Ar)(R') (Transmetalation Complex) OA_Complex->Trans_Complex Product Ar-R' Trans_Complex->Product Reductive Elimination Pd0_regen ArX_in->OA_Complex Oxidative Addition R_B_in R'-B(OR)₂ R_B_in->OA_Complex Base_in Base Pd0_regen->Pd0

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path to diagnose and solve issues related to low reaction yield.

Troubleshooting_Workflow start Problem: Low or No Yield q1 Was the reaction rigorously degassed? start->q1 sol1 Solution: Improve degassing. Use inert gas sparging or freeze-pump-thaw cycles. q1->sol1 No q2 Is the Pd catalyst active? (Any Pd black seen?) q1->q2 Yes end Re-run Optimized Reaction sol1->end sol2 Solution: Use a reliable Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system. Consider a more stabilizing ligand. q2->sol2 No / Yes q3 Are the reagents pure and stable? q2->q3 Yes sol2->end sol3 Solution: Verify purity of starting materials (NMR, GC-MS). Use fresh reagents. Screen lower reaction temperatures. q3->sol3 No q4 Is the Base/Solvent combination optimal? q3->q4 Yes sol3->end sol4 Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, DMF) with water. q4->sol4 Unsure q4->end Yes sol4->end

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction.[27]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv.)

  • Toluene (8 mL, anhydrous)

  • Deionized Water (2 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen), vacuum line, and bubbler

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To the oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Seal the flask with a rubber septum.

  • Degassing:

    • Evacuate the flask under vacuum for 2-3 minutes until all gases are removed.

    • Backfill the flask with inert gas. Repeat this evacuate/backfill cycle a total of three times.

  • Reagent Addition:

    • Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst to the flask.

    • Using anhydrous syringes, add the toluene and then the deionized water.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously to ensure proper mixing of the biphasic system.

    • Monitor the reaction progress by TLC every 1-2 hours until the limiting starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (10 mL each).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ruider, S. A., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Ruider, S. A., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • DSpace@MIT. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. [Link]

  • ResearchGate. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis | Request PDF. [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. [Link]

  • Zonguldak Bülent Ecevit Üniversitesi. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Lipshutz, B. H., & Chung, D. W. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. [Link]

  • UC Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • Wikipedia. Heck reaction. [Link]

  • ACS Publications. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction a. [Link]

  • ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [a]. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 3-Bromo-2-methylpropan-1-ol. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • PDF Free Download. Silicon-mediated reductive coupling of aldehydes and allylic alcohols. [Link]

  • Royal Society of Chemistry. Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. [Link]

  • National Institutes of Health. Stereoselective Cross-Coupling between Allylic Alcohols and Aldimines. [Link]

  • Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Link]

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Technical Support Center: Navigating the Reactivity of 3-Bromo-2-methyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for chemists and researchers utilizing 3-Bromo-2-methyl-2-propen-1-ol. This versatile building block, while valuable, presents a common and significant challenge: the propensity for elimination side reactions which compete with desired nucleophilic substitutions. This document provides a framework for understanding this reactivity and offers field-proven strategies to maximize the yield of your target molecule.

Introduction: The Duality of an Allylic Alcohol

This compound is a bifunctional molecule featuring a primary allylic alcohol and a vinyl bromide. Its utility lies in its ability to act as a precursor for various isobutenol-containing structures. However, the allylic nature of the carbon-bromine bond significantly lowers the activation energy for both substitution (SN2) and elimination (E2) pathways. The presence of the hydroxyl group further complicates its reactivity, potentially acting as an internal nucleophile or reacting with bases and other reagents.[1][2] Mastering control over these competing pathways is essential for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary elimination side product I should watch for? The most common elimination byproduct is 2-methyl-2-propenal, which arises from an E2-type reaction where a base abstracts a proton from the hydroxyl group, followed by intramolecular displacement of the bromide. This α,β-unsaturated aldehyde is reactive itself and can lead to further downstream impurities.

Q2: Why is this specific molecule so susceptible to elimination? The bromine is on an allylic carbon, making it a good leaving group due to the stabilization of the transition state by the adjacent π-system. Strong bases can easily deprotonate the alcohol, creating an alkoxide that is perfectly positioned for an intramolecular E2 reaction (an E2cb-like pathway). This intramolecular pathway is often kinetically favorable.

Q3: My reaction isn't working, and I see a complex mixture of products. What's happening? Beyond simple elimination, the hydroxyl group can cause issues. If you are using a strong base like an organolithium or Grignard reagent, it will first deprotonate the alcohol before any desired nucleophilic attack can occur.[3] This can neutralize your reagent and complicate the reaction. Furthermore, under certain conditions, the molecule might undergo self-condensation or polymerization.

Q4: What are the "golden rules" for favoring substitution over elimination with this substrate? To favor the desired SN2 pathway, a three-pronged approach is generally most effective:

  • Protect the Hydroxyl Group: This is the most critical step. Masking the alcohol as an ether or ester prevents its interference.[4][5][6]

  • Use a Weak, Non-nucleophilic Base: If a base is required for your reaction, choose one that is strong enough to facilitate the reaction but not so strong that it promotes elimination. Carbonates (K₂CO₃, Cs₂CO₃) are often a good choice.

  • Control Reaction Conditions: Lower temperatures inherently favor substitution over elimination, as elimination pathways often have a higher activation energy.[7] Polar aprotic solvents (DMF, DMSO, Acetonitrile) are preferred as they enhance the strength of the nucleophile without solvating it as aggressively as protic solvents.[8]

Troubleshooting Guide: Suppressing Unwanted Elimination Pathways

This section provides actionable solutions to common experimental failures when working with this compound.

Issue 1: Dominant Formation of Elimination Byproducts, Low Substitution Yield

Root Cause Analysis: This outcome indicates that the E2 pathway is kinetically or thermodynamically favored over the SN2 pathway under your current reaction conditions. This is typically driven by the choice of base, solvent, and temperature. A strong, sterically hindered base will almost always favor elimination.[9][10]

dot

Caption: Key factors influencing the SN2 vs. E2 reaction pathways.

Strategic Solutions:

  • Base and Nucleophile Selection: The properties of your base/nucleophile are paramount. Strong bases favor elimination.[10]

    • To Promote Substitution: Use soft, weakly basic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) or neutral nucleophiles. If a base is necessary, use a mild inorganic base.

    • To Avoid Elimination: Strictly avoid strong, hard bases like alkoxides (e.g., t-BuOK, NaOEt) and hydroxides (NaOH, KOH), especially at elevated temperatures.

Reagent ClassExamplesPredominant PathwayMechanistic Rationale
Weakly Basic Nucleophiles NaCN, NaN₃, KSCNSubstitution (SN2) These are good nucleophiles but weak bases, minimizing proton abstraction.[11]
Mild Inorganic Bases K₂CO₃, Cs₂CO₃, NaHCO₃Substitution (SN2) Sufficiently basic to deprotonate acidic partners without promoting E2.
Strong/Hindered Bases t-BuOK, LDA, DBU, NaOHElimination (E2) High basicity and/or steric bulk favors proton abstraction over nucleophilic attack.[11]
  • Solvent Environment: The solvent plays a crucial role in stabilizing transition states.

    • Favor SN2: Use polar aprotic solvents (DMF, DMSO, acetone). These solvents solvate the counter-ion but leave the nucleophile "naked" and highly reactive, accelerating the SN2 reaction.[8][11]

    • Discourage E2: Avoid polar protic solvents (ethanol, methanol, water) when using strong bases, as they can stabilize the base through hydrogen bonding, but can also facilitate elimination pathways.

  • Temperature Management:

    • Begin reactions at low temperatures (e.g., 0 °C) and only warm if necessary. Elimination reactions generally have a higher activation energy and are more sensitive to temperature increases than substitution reactions.

Issue 2: Reaction Failure and Intractability Due to Hydroxyl Interference

Root Cause Analysis: The acidic proton of the hydroxyl group is the primary culprit. It will react with any strong base or highly nucleophilic reagent, leading to reagent quenching and the formation of an alkoxide intermediate that can trigger elimination or other side reactions. The solution is to mask its reactivity.

Definitive Solution: Hydroxyl Group Protection

Protecting the alcohol as an ether is the most robust strategy to ensure clean substitution at the allylic bromide.[5][6] The tert-butyldimethylsilyl (TBS) group is an excellent choice as it is easily installed, stable to a wide range of non-acidic reagents, and cleanly removed at the end of the synthesis.[12]

dot

Workflow Start Start: 3-Bromo-2-methyl- 2-propen-1-ol Protect Step 1: Protection (TBSCl, Imidazole, DCM) Start->Protect Intermediate TBS-Protected Intermediate Protect->Intermediate Substitute Step 2: Substitution (Nucleophile, Weak Base, DMF) Intermediate->Substitute Product_P Protected Product Substitute->Product_P Deprotect Step 3: Deprotection (TBAF, THF) Product_P->Deprotect End Final Product Deprotect->End

Caption: A robust three-step workflow for substitution reactions.

Validated Experimental Protocol: Protection-Substitution-Deprotection Sequence

Step 1: Protection of the Hydroxyl Group (TBS Ether Formation)

  • Under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.

  • Quench the reaction with deionized water. Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography (typically with a hexane/ethyl acetate gradient) to yield the TBS-protected substrate.

Step 2: Nucleophilic Substitution (SN2 Reaction)

  • Dissolve the purified TBS-protected intermediate (1.0 eq) in anhydrous DMF.

  • Add your desired nucleophile (1.2-2.0 eq) and a mild base if required (e.g., K₂CO₃, 1.5 eq).

  • Stir the reaction at room temperature, or heat gently (40-60 °C) if necessary, while monitoring by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel with water and ethyl acetate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers and wash thoroughly with brine to remove DMF.

  • Dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.

Step 3: Deprotection (Removal of TBS Group)

  • Dissolve the purified, substituted product in anhydrous THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.1 eq, typically as a 1M solution in THF).

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Once complete, concentrate the reaction mixture and purify directly by flash column chromatography to afford the final desired product.

References

  • Slideshare. Protection of OH group of alcohol. [Link]

  • Chemistry LibreTexts. 15.10: Protection of Hydroxyl Groups. [Link]

  • Khan Academy. Protection of alcohols. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • LookChem. (E)-3-BroMo-2-Methyl-2-propen-1-ol. [Link]

  • NCERT. Haloalkanes and Haloarenes. [Link]

  • PubChem. This compound. [Link]

  • Chemistry Stack Exchange. E1 and E2 elimination reactions in primary allylic and benzylic halides. [Link]

  • PubChem. 3-Bromo-2-methylpropan-1-ol. [Link]

  • Chemistry Steps. The E2 Reaction Mechanism. [Link]

  • Chemistry LibreTexts. 11.4: The SN1 Reaction. [Link]

  • Ellesmere OCR A level Chemistry. 4.2.1 (d,e) Elimination and Substitution reactions of Alcohols. [Link]

  • Master Organic Chemistry. Mechanism of the E2 Reaction. [Link]

  • Chemistry LibreTexts. 8.9: The E2 Reaction. [Link]

  • Master Organic Chemistry. Elimination Reactions of Alcohols. [Link]

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Chemistry LibreTexts. Elimination Reactions of Alcohols. [Link]

  • Chemguide. Elimination Mechanisms Menu. [Link]

Sources

Troubleshooting low yields in 3-Bromo-2-methyl-2-propen-1-OL reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-methyl-2-propen-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. Low yields in this synthesis often stem from competing reaction pathways and suboptimal conditions. This document provides in-depth, cause-and-effect troubleshooting advice to enhance your experimental success.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound, which is typically achieved via the allylic bromination of 2-methyl-2-propen-1-ol.

Question 1: My yield is very low, and my crude NMR/GC-MS shows a complex mixture of products, including a di-brominated species. What is the primary cause?

Answer:

This is the most frequent issue and almost always points to an incorrect bromination pathway. The desired reaction is a radical substitution at the allylic position. However, your starting material, 2-methyl-2-propen-1-ol, also contains a carbon-carbon double bond, which is susceptible to electrophilic addition . When a high concentration of molecular bromine (Br₂) is present, the electrophilic addition pathway dominates, leading to the formation of 2,3-dibromo-2-methylpropan-1-ol and consuming your starting material in an undesired side reaction.[1][2]

Causality Explained:

  • Desired Pathway (Radical Substitution): A bromine radical (Br•) abstracts a hydrogen atom from the methyl group (the allylic position), creating a resonance-stabilized allylic radical. This radical then reacts with a bromine source to form the product. This pathway requires a low, steady concentration of Br₂.[3]

  • Undesired Pathway (Electrophilic Addition): The electron-rich double bond attacks a Br₂ molecule, forming a cyclic bromonium ion intermediate. This is then attacked by a bromide ion (Br⁻) to yield the vicinal dibromide. This reaction is fast and favored when Br₂ is abundant.[1]

Recommended Actions:

  • Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic bromination precisely because it maintains a very low concentration of Br₂ throughout the reaction.[3][4] NBS reacts with the HBr generated during the propagation step to slowly produce the Br₂ needed for the radical chain reaction, thus preventing the buildup required for electrophilic addition.[5]

  • Ensure High-Purity NBS: Old or improperly stored NBS can decompose, potentially containing free Br₂, which will promote the addition reaction. Use freshly recrystallized or newly purchased NBS.

  • Choice of Solvent: Use a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.[3] Polar solvents can promote the ionic electrophilic addition pathway.

Diagram 1: Competing Reaction Pathways

cluster_0 Experimental Conditions cluster_1 Reaction Pathways cluster_2 Products Start 2-methyl-2-propen-1-ol Desired Radical Substitution Start->Desired NBS, Radical Initiator (Low [Br₂]) Undesired Electrophilic Addition Start->Undesired High [Br₂] Product_Good This compound (High Yield) Desired->Product_Good Product_Bad 2,3-Dibromo-2-methylpropan-1-ol (Low Yield & Impurities) Undesired->Product_Bad

Caption: Logical workflow showing how reaction conditions dictate the synthetic outcome.

Question 2: My starting material is consumed, but the yield of the desired product is still low, with no significant signs of the dibromo-adduct. What's happening?

Answer:

This scenario suggests that the radical reaction is initiating but not propagating efficiently to form the desired product, or that the product itself is unstable under the reaction or workup conditions.

Possible Causes & Solutions:

  • Inefficient Radical Initiation: The radical chain reaction must be properly initiated.[6]

    • Action: Ensure the presence of a radical initiator. This can be a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or photochemical initiation using a UV lamp.[7] Heat is often required in conjunction with a chemical initiator.

  • Formation of Isomeric Products: Abstraction of a hydrogen atom from the starting material creates a resonance-stabilized allylic radical. Bromination can potentially occur at either end of this delocalized system, leading to a mixture of regioisomers.[3] For 2-methyl-2-propen-1-ol, the primary radical formed from abstracting a methyl proton is highly favored. However, depending on conditions, minor isomeric products might form, complicating purification and reducing the isolated yield of the target isomer.

    • Action: Carefully analyze your crude product by ¹H NMR and GC-MS to identify any isomers. Optimize purification by column chromatography with a slow gradient to separate the desired product.

  • Product Degradation: Allylic bromides can be unstable. The C-Br bond is susceptible to nucleophilic substitution, and the compound may be sensitive to heat.

    • Action:

      • Mild Workup: During the aqueous workup, use cold, dilute sodium bicarbonate and brine solutions. Avoid strong bases.

      • Avoid High Temperatures: Concentrate the product under reduced pressure without excessive heating. If distillation is required, perform it under high vacuum to keep the temperature as low as possible. Purification by silica gel chromatography at room temperature is often a safer alternative.

Frequently Asked Questions (FAQs)

Q1: What is the optimal set of reagents and conditions for this synthesis?

For the allylic bromination of 2-methyl-2-propen-1-ol, the generally accepted optimal conditions are:

  • Brominating Agent: N-Bromosuccinimide (NBS), 1.05-1.2 equivalents.[7]

  • Starting Material: 2-methyl-2-propen-1-ol, 1.0 equivalent.

  • Solvent: Anhydrous carbon tetrachloride (CCl₄) or cyclohexane.

  • Initiator: A catalytic amount (1-5 mol%) of AIBN or benzoyl peroxide, or irradiation with a UV lamp.[7]

  • Temperature: Typically reflux temperature of the solvent (e.g., ~77°C for CCl₄).[7]

  • Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen.

Q2: How can I monitor the reaction's progress effectively?

The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Use a non-polar eluent system (e.g., hexane/ethyl acetate). The product, this compound, will be less polar than the starting alcohol and should have a higher Rf value. The succinimide byproduct will be very polar and will likely remain at the baseline.

  • GC-MS: This is an excellent method to monitor the disappearance of the starting material and the appearance of the product, while also detecting any major byproducts like the dibromo-adduct.

Q3: What does the radical mechanism for this reaction look like?

The reaction proceeds via a standard radical chain mechanism involving three stages: initiation, propagation, and termination.[2][4]

Diagram 2: Allylic Bromination Mechanism with NBS

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Chain Reaction) cluster_nbs_cycle NBS Cycle (maintains low [Br₂]) cluster_termination 3. Termination Initiator -> 2 R• Initiator -> 2 R• R• + HBr -> RH + Br• R• + HBr -> RH + Br• start_alkene 2-methyl-2-propen-1-ol allyl_radical Allylic Radical (Resonance Stabilized) start_alkene->allyl_radical + Br• allyl_radical->start_alkene - HBr product This compound allyl_radical->product + Br₂ product->allyl_radical - Br• HBr + NBS -> Succinimide + Br₂ HBr + NBS -> Succinimide + Br₂ Br• + Br• -> Br₂ Br• + Br• -> Br₂ Radical + Radical -> Non-radical Radical + Radical -> Non-radical

Caption: The three key stages of the radical chain mechanism for allylic bromination.

Experimental Protocols

Proposed Synthesis Protocol

This is a general guideline and may require optimization based on your specific laboratory conditions and substrate purity.

Parameter Value/Reagent Notes
Starting Alcohol 2-methyl-2-propen-1-ol1.0 eq
Brominating Agent N-Bromosuccinimide (NBS)1.1 eq
Initiator AIBN0.02 eq
Solvent Carbon Tetrachloride (CCl₄)Anhydrous
Temperature Reflux (~77°C)
Atmosphere Nitrogen or Argon

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-methyl-2-propen-1-ol (1.0 eq) and anhydrous CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.02 eq) to the flask.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC or GC. The reaction is typically complete within 1-3 hours. A key visual cue is that the dense NBS will be consumed and replaced by the less dense succinimide, which will float to the surface.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the succinimide.

    • Transfer the filtrate to a separatory funnel and wash sequentially with cold 1M NaHCO₃ solution (2x) and brine (1x).[8]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Troubleshooting Workflow

Diagram 3: Systematic Troubleshooting Flowchart

start Low Yield Observed check_crude Analyze Crude Product (NMR, GC-MS) start->check_crude path_dibromo Dibromo Adduct Present? check_crude->path_dibromo path_no_product Mainly Unreacted Starting Material? path_dibromo->path_no_product No sol_dibromo Cause: High [Br₂] Solution: 1. Use fresh NBS. 2. Use non-polar solvent. 3. Ensure inert atmosphere. path_dibromo->sol_dibromo Yes path_other Other Impurities/ Isomers? path_no_product->path_other No sol_no_product Cause: Poor Initiation Solution: 1. Add initiator (AIBN/BPO). 2. Ensure sufficient heat/UV. 3. Check NBS stoichiometry. path_no_product->sol_no_product Yes sol_other Cause: Isomerization/Degradation Solution: 1. Optimize purification. 2. Use mild workup conditions. 3. Avoid high temperatures. path_other->sol_other Yes end Optimize and Repeat sol_dibromo->end sol_no_product->end sol_other->end

Caption: A step-by-step guide to diagnosing and solving low-yield issues.

References

  • BenchChem. (n.d.). Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.
  • SLT. (2025). How To Form Allylic Alcohol With NBS?.
  • Leung, E. (2021).
  • ChemicalBook. (n.d.). 2-Propen-1-ol, 2-methyl-, 1-formate synthesis.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Ashenhurst, J. (2013). What is Allylic Bromination?. Master Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • JoVE. (n.d.). Radical Substitution: Allylic Bromination [Video]. Retrieved from [Link]

Sources

Characterization of impurities from 3-Bromo-2-methyl-2-propen-1-OL synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-methyl-2-propen-1-ol. We provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed analytical protocols to address common challenges encountered during its preparation and purification. Our focus is on providing causal explanations for experimental observations to empower users to optimize their synthetic outcomes.

I. Foundational Concepts: The Synthetic Pathway

The synthesis of this compound is most practically achieved via the allylic bromination of its precursor, 2-methyl-2-propen-1-ol (methallyl alcohol). This reaction selectively substitutes a hydrogen atom on a carbon adjacent to the double bond. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals under controlled conditions, typically initiated by light (hν) or a radical initiator like AIBN.

The primary advantage of using NBS over molecular bromine (Br₂) is that it maintains a very low concentration of Br₂ and HBr in the reaction medium.[1][2] This is crucial because high concentrations of Br₂ would lead to the undesirable electrophilic addition across the double bond, forming a vicinal dibromide.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound using NBS?

When synthesizing this compound from 2-methyl-2-propen-1-ol and NBS, you should anticipate several potential impurities:

  • Unreacted Starting Material: Residual 2-methyl-2-propen-1-ol.

  • Constitutional Isomer: 1-Bromo-2-methyl-2-propen-1-ol. This is often a significant byproduct due to the reaction mechanism.

  • Dibrominated Byproduct: 1,2-Dibromo-2-methylpropan-1-ol, arising from the electrophilic addition of Br₂ to the double bond.

  • Reagent-Derived Impurity: Succinimide, the byproduct of NBS after it has donated its bromine atom.

  • Solvent Residues: Residual solvents from the reaction (e.g., carbon tetrachloride, acetonitrile) and workup.

Q2: I've identified a major impurity that appears to be an isomer of my target molecule. Why does this form?

The formation of the constitutional isomer, 1-Bromo-2-methyl-2-propen-1-ol, is a direct consequence of the radical mechanism of allylic bromination.[3] The reaction proceeds through a resonance-stabilized allylic radical intermediate.

Mechanism Explained:

  • Initiation: A bromine radical (Br•) is generated from NBS.

  • Propagation: The bromine radical abstracts a hydrogen atom from one of the allylic positions of 2-methyl-2-propen-1-ol. This creates a single allylic radical that is a hybrid of two resonance structures.

  • Resonance: The unpaired electron is delocalized across both the primary (C1) and the vinylic (C3) carbons.

  • Termination: This radical hybrid can then react with a molecule of Br₂ (generated from NBS and HBr) at either of the carbon atoms bearing partial radical character.[4] Reaction at the C3 position yields the desired product, while reaction at the C1 position yields the isomeric impurity.

Because both resonance structures contribute to the true nature of the intermediate, a mixture of both products is almost always obtained.[5]

Caption: Formation of isomeric products via a resonance-stabilized allylic radical.

Q3: Which analytical techniques are most effective for characterizing my product and its impurities?

A combination of chromatographic and spectroscopic methods is essential for comprehensive characterization:[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating and identifying volatile compounds like the desired product, its isomer, unreacted starting material, and certain byproducts. The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for each compound, allowing for confident structural identification.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical structure. By analyzing the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, you can distinguish between the desired product and its isomer and determine their relative quantities in a mixture. ¹³C NMR helps to confirm the carbon framework of the molecules.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for confirming the presence of key functional groups, such as the broad O-H stretch of the alcohol (~3300 cm⁻¹) and the C=C double bond stretch (~1650 cm⁻¹).

III. Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low conversion; significant starting material remains. 1. Ineffective Radical Initiation: Insufficient light or heat, or degraded radical initiator (e.g., old AIBN).2. NBS Quality: N-bromosuccinimide can degrade over time. It should be a white crystalline solid. If it is yellow or orange, it likely contains excess Br₂ and may be less effective.3. Incorrect Solvent: The reaction is typically run in non-polar aprotic solvents like carbon tetrachloride (CCl₄) or acetonitrile. Using protic or highly polar solvents can interfere with the radical mechanism.1. Ensure Proper Initiation: Use a high-intensity UV lamp or ensure the reaction temperature is appropriate for the chosen initiator. For AIBN, this is typically around 70-80 °C.2. Recrystallize NBS: If the quality is suspect, NBS can be recrystallized from water to purify it.3. Solvent Check: Ensure your solvent is anhydrous and appropriate for radical reactions.
High percentage of the dibrominated byproduct is observed in GC-MS. Excessive Br₂ Concentration: This occurs if the reaction generates HBr, which then reacts with NBS to produce molecular bromine (Br₂).[3] This Br₂ can then participate in an electrophilic addition reaction with the alkene, which is faster than the radical pathway if the Br₂ concentration becomes too high.1. Use Purified NBS: Ensure NBS is free of excess Br₂.2. Control Temperature: Running the reaction at a slightly elevated, but not excessive, temperature can favor the radical pathway.3. Include a Radical Scavenger (Carefully): While not standard, the addition of a small amount of a non-interfering base or scavenger could potentially remove trace HBr, but this requires careful optimization.
Final product is contaminated with succinimide. Inefficient Aqueous Workup: Succinimide is soluble in water, but if the organic layer is not washed thoroughly, it can remain.Precipitation: Succinimide is a solid and may have precipitated out of the reaction mixture and was carried through the workup.1. Filter Before Workup: After the reaction is complete and cooled, filter the crude reaction mixture to remove the solid succinimide.2. Thorough Aqueous Wash: Wash the organic layer multiple times with water and then with brine during the extraction process to ensure all water-soluble impurities are removed.
NMR spectrum shows a complex mixture of isomers that is difficult to quantify. Inherent Reactivity: As explained in the FAQs, the formation of two isomers is an intrinsic feature of this reaction. The ratio can be difficult to control.1. Focus on Purification: While you can try to optimize the reaction temperature to favor one isomer, the most reliable approach is efficient purification. Meticulous column chromatography on silica gel is often required to separate the isomers.2. Detailed Spectral Analysis: Carefully assign peaks for each isomer (see Data Table below) to allow for accurate integration and determination of the isomeric ratio.

IV. Analytical & Experimental Protocols

A. Proposed Synthesis Protocol: Allylic Bromination

This protocol is a general guideline and requires optimization based on your specific laboratory conditions.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a stopper, add 2-methyl-2-propen-1-ol (1.0 eq) and anhydrous carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, ~0.02 eq).

  • Reaction: Immerse the flask in an oil bath preheated to reflux (~77 °C for CCl₄). For photochemical initiation, place a UV lamp near the flask. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS (denser than CCl₄) is consumed and replaced by succinimide (less dense).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid succinimide.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and saturated sodium bicarbonate solution (1x), followed by brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the two isomers and other impurities.

B. GC-MS Analysis Protocol
  • Sample Preparation: Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

  • Instrumentation:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.[6]

    • Oven Program: Initial temp 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

    • Injector: 250°C, Split mode.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

C. Data Presentation: Expected Analytical Signatures

Table 1: GC-MS Data for Key Compounds

CompoundExpected RT (Relative)Key Mass Fragments (m/z)Notes
2-methyl-2-propen-1-ol (Starting Material)Lowest72 [M]⁺, 71, 57, 41Elutes first due to lower MW and polarity.
This compound (Product) Intermediate150/152 [M]⁺, 132/134, 71, 41Characteristic 1:1 isotopic pattern for Br. Loss of H₂O (-18) to give 132/134.
1-Bromo-2-methyl-2-propen-1-ol (Isomer)Intermediate (close to product)150/152 [M]⁺, 135/137, 71, 55Fragmentation may differ slightly from the target product. Loss of CH₃ (-15) to give 135/137.
SuccinimideVaries (may not elute well)99 [M]⁺, 71, 43Polar; may require derivatization for optimal GC analysis.

Table 2: Comparative ¹H NMR Data (Predicted, in CDCl₃)

Proton AssignmentThis compound (Target Product)1-Bromo-2-methyl-2-propen-1-ol (Isomeric Impurity)
-CH₃~1.9 ppm (s)~1.8 ppm (s)
-CH₂OH~4.1 ppm (s)~4.0 ppm (s, -CHBr)
Vinylic Proton (=CHBr or =CH₂)~6.0 ppm (s)~5.2, 5.3 ppm (two s)
-OHBroad singlet, variable positionBroad singlet, variable position

V. Workflow Visualization

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Characterization s1 Combine 2-methyl-2-propen-1-ol, NBS, AIBN in CCl₄ s2 Reflux with Initiation (Heat or UV Light) s1->s2 w1 Cool and Filter (Remove Succinimide) s2->w1 w2 Aqueous Washes (H₂O, NaHCO₃, Brine) w1->w2 w3 Dry Organic Layer (MgSO₄) and Concentrate w2->w3 p1 Flash Column Chromatography (Silica Gel) w3->p1 a1 GC-MS Analysis p1->a1 Fractions a2 NMR Spectroscopy (¹H, ¹³C) p1->a2 Fractions a3 FT-IR Spectroscopy p1->a3 Fractions

Caption: General experimental workflow for synthesis and characterization.

VI. References

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Chad's Prep (2022). 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]

  • ChemPlayer (2014). Allylic Bromination Using NBS. Available at: [Link]

  • The Organic Chemistry Tutor (2020). Allylic Radical Bromination with NBS. Available at: [Link]

  • jOeCHEM (2020). Brominating the Allylic Position with NBS. Available at: [Link]

  • Chegg (2019). Solved PRE-LAB EXPERIMENT #23 Allylic Bromination of Allylbenzene and GC-MS Analysis of the Products. Available at: [Link]

  • PubChem. 3-Bromo-2-methylpropan-1-ol. Available at: [Link]

  • Organic Syntheses. Procedure. Available at: [Link]

  • SpectraBase. E-3-Bromo-2-propen-1-ol. Available at: [Link]

  • OpenOChem Learn. Strategy for Predicting Products of Allylic Brominations. Available at: [Link]

  • ResearchGate (2020). Quantitative method for determination of 3,3‐dimethylallyl bromide genotoxic impurity in Tazarotene drug substance by GC‐MS. Available at: [Link]

  • PubMed Central (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Available at: [Link]

  • University of Wisconsin-Madison. Hil16_sln.html. Available at: [Link]

  • Master Organic Chemistry (2013). What is Allylic Bromination?. Available at: [Link]

  • ResearchGate (2014). What is the best way to brominate allylic alcohol by replacing the -OH with Br?. Available at: [Link]

  • MDPI (2017). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]

Sources

Handling and safety precautions for 3-Bromo-2-methyl-2-propen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and safety protocols for the handling and use of 3-Bromo-2-methyl-2-propen-1-ol (CAS No. 89089-31-6). The information herein is synthesized from established safety data for structurally related compounds and principles of organic chemistry.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and safe handling of this compound.

Q1: What are the primary hazards associated with this compound?

  • Skin and Eye Irritation/Corrosion: Similar compounds are known to cause skin irritation and serious eye damage.[2][3] Direct contact should be strictly avoided.

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[2][3]

  • Flammability: Many related low-molecular-weight organic compounds are flammable liquids.[4][5][6] Vapors may form explosive mixtures with air.[6]

Q2: What are the appropriate storage conditions for this reagent?

A2: Proper storage is critical to maintain the reagent's integrity and ensure safety. It should be stored in a cool, dry, and dark location in a tightly sealed container.[1] Key considerations include:

  • Ventilation: Store in a well-ventilated area designated for flammable and corrosive materials.[4][6]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[1][4]

  • Light and Heat Sensitivity: As an allylic alcohol, it may be sensitive to light and heat, which can promote polymerization or degradation.[5] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.

  • Refrigeration: For quality maintenance, keeping the reagent refrigerated is often advised.[4][7]

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: A comprehensive PPE strategy is essential. The following should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles or a face shield are necessary.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1][6]

  • Skin and Body Protection: A flame-retardant lab coat and appropriate clothing to prevent skin exposure are required.[6]

  • Respiratory Protection: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[1][4]

Q4: How should I properly dispose of waste containing this compound?

A4: Waste containing this compound must be treated as hazardous waste. Do not discharge into drains or the environment.[5][6] Collect all waste material in a clearly labeled, sealed container for disposal by an approved waste disposal plant, following all local and national regulations.[4][6]

Compound Properties at a Glance
PropertyValueSource
Molecular Formula C₄H₇BrO[8]
Molecular Weight 151.00 g/mol [8]
IUPAC Name (E)-3-bromo-2-methylprop-2-en-1-ol[8]
CAS Number 89089-31-6[8]
Physical Form Assumed to be a liquid based on related structures[2]
Boiling Point Data not available; related compounds have boiling points around 73-83 °C at reduced pressure.[2][6]
Density Data not available; related compounds have densities around 1.29 - 1.46 g/mL.[2][6]

II. Troubleshooting and Experimental Guides

This section provides practical guidance for specific issues that may arise during experimentation, framed in a question-and-answer format.

Guide 1: Reaction Failure & Low Yield

Q: I am attempting a nucleophilic substitution reaction using this compound, but I am observing no product formation or very low yields. What are the potential causes?

A: This is a common issue when working with multifunctional reagents like allylic bromides. The causality can be traced to several factors related to both the substrate and reaction conditions.

Troubleshooting Protocol:

  • Verify Reagent Integrity:

    • The Problem: The reagent may have degraded due to improper storage (exposure to air, moisture, or light). Allylic systems can be prone to hydrolysis or polymerization.[5]

    • The Solution: Before use, check for any visual signs of degradation (e.g., color change, precipitation). If possible, verify the structure and purity via NMR or GC-MS. If degradation is suspected, use a fresh, unopened bottle of the reagent.

  • Assess Reaction Mechanism & Competing Pathways:

    • The Problem: this compound is an allylic bromide, which can undergo substitution via both S\N1 and S\N2 pathways. Furthermore, it possesses a hydroxyl group that can interfere with the reaction.

      • S\N1 Pathway: The formation of a resonance-stabilized allylic carbocation can lead to a mixture of products if the nucleophile attacks at different positions (allylic rearrangement).[9][10][11] The stability of this intermediate is a key driving force.[9]

      • S\N2 Pathway: Steric hindrance around the primary carbon can slow down an S\N2 reaction.[12]

      • Hydroxyl Interference: In the presence of a base, the alcohol can be deprotonated, forming an alkoxide. This can lead to intramolecular reactions or act as a competing nucleophile.

    • The Solution:

      • Protect the Alcohol: If your nucleophile or reaction conditions are basic, consider protecting the hydroxyl group (e.g., as a silyl ether) before performing the substitution. This prevents unwanted side reactions.

      • Solvent Choice: For an S\N2 reaction, use a polar aprotic solvent (e.g., acetone, DMF, acetonitrile) to enhance the nucleophilicity of your reagent. For an S\N1 reaction, a polar protic solvent (e.g., ethanol, water) will stabilize the carbocation intermediate.[12][13]

      • Control Temperature: Run the reaction at a low temperature initially to minimize side reactions and improve selectivity.

  • Evaluate the Nucleophile and Base:

    • The Problem: A weak nucleophile will react slowly. A strong, bulky base might favor elimination (E2) over substitution, forming a diene.

    • The Solution: Choose a nucleophile appropriate for the desired transformation. If a base is required, use a non-nucleophilic base (e.g., DBU, or a hindered amine like diisopropylethylamine) if you want to avoid its direct participation in the substitution.

Workflow: Decision-Making for Nucleophilic Substitution

G Troubleshooting Nucleophilic Substitution start Low Yield / No Reaction check_reagent Step 1: Verify Reagent Integrity (NMR, GC-MS) start->check_reagent protect_oh Is the -OH group protected? check_reagent->protect_oh add_pg Action: Protect the -OH group (e.g., TBDMSCl, Imidazole) protect_oh->add_pg No assess_pathway Step 2: Assess Reaction Pathway protect_oh->assess_pathway Yes add_pg->assess_pathway sn1_sn2 Ssn1_sn21 or Ssn1_sn22 desired? assess_pathway->sn1_sn2 sn1_cond Use Polar Protic Solvent (e.g., EtOH, H2O) sn1_sn2->sn1_cond SN1 sn2_cond Use Polar Aprotic Solvent (e.g., Acetone, DMF) sn1_sn2->sn2_cond SN2 check_nuc Step 3: Evaluate Nucleophile/Base sn1_cond->check_nuc sn2_cond->check_nuc elimination Is elimination a risk? check_nuc->elimination use_non_nuc_base Action: Use non-nucleophilic base and/or a 'soft' nucleophile elimination->use_non_nuc_base Yes optimize Optimize Temperature & Concentration elimination->optimize No use_non_nuc_base->optimize

Caption: A decision-making workflow for troubleshooting reactions.

Guide 2: Spill and Exposure Management

Q: What is the correct procedure for handling a spill of this compound?

A: Immediate and correct response is crucial to mitigate hazards. The procedure depends on the scale of the spill.

Emergency Protocol:

  • Evacuate and Alert: For any spill, immediately alert personnel in the vicinity. For large spills, evacuate the area and follow your institution's emergency procedures.[1]

  • Ensure Proper Ventilation and Remove Ignition Sources: The area must be well-ventilated. Extinguish all nearby flames and turn off any spark-producing equipment, as vapors may be flammable.[4][6][14]

  • Contain the Spill (Small Spills):

    • Wear the full PPE described in the FAQ section.

    • Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent.[15]

    • Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection and Disposal:

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4][14][15]

    • Clean the spill area with a solvent (e.g., isopropanol), followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.

Q: What are the first-aid measures in case of accidental exposure?

A: Speed is essential. All exposures should be treated as serious until evaluated by a medical professional.

First-Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][4] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air immediately.[1][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][4] If the person is conscious and able to swallow, have them rinse their mouth with water and drink one to two glasses of water to dilute the chemical.[1] Seek immediate medical attention.

References

  • BenchChem. (n.d.). Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-1-ol.
  • Fisher Scientific. (2009). 3-Bromo-2-methylpropene Safety Data Sheet.
  • MilliporeSigma. (2025). Aldrich A29585 - SAFETY DATA SHEET.
  • MilliporeSigma. (2025). Aldrich 274372 - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 1-Bromo-2-methylpropane Safety Data Sheet.
  • BenchChem. (n.d.). 3-Bromo-2-(bromomethyl)propan-1-ol mechanism of action.
  • Sigma-Aldrich. (n.d.). (R)-(-)-3-Bromo-2-methyl-1-propanol 97.
  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2013). What is Allylic Bromination?. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement. Retrieved from [Link]

  • Dr. Tania CS. (2024). Allylic bromination problem. YouTube.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Fisher Scientific. (2009). 1-Propanol, 3-bromo- Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Amazon S3. (2008). Material Safety Data Sheet.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylpropan-1-ol. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-BROMO-2-PROPEN-1-OL AldrichCPR.
  • Quora. (2021). What type of reaction is 3-bromo-2,3-dimethylhexane in ethanol, and what is its mechanism?.
  • Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Brainly.com. (2022). [FREE] What products (including stereoisomers, if applicable) are formed from the reaction of.

Sources

Navigating the Purification Maze: A Guide to Removing Unreacted NBS in 3-Bromo-2-methyl-2-propen-1-OL Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Publication | January 14, 2026

Welcome to our dedicated technical support center for the synthesis of 3-Bromo-2-methyl-2-propen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the common yet critical challenge of removing unreacted N-Bromosuccinimide (NBS) and its byproduct, succinimide, from the reaction mixture. Here, we provide in-depth, field-tested solutions and preventative strategies to ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I need to remove after the allylic bromination of 2-methyl-2-propen-1-ol with NBS?

In this synthesis, two main impurities originating from the reagent need to be addressed:

  • Unreacted N-Bromosuccinimide (NBS): This is often present if a stoichiometric excess of the reagent was used to drive the reaction to completion.

  • Succinimide: This is the byproduct formed from NBS as it donates a bromine atom to the allylic position of the starting material.[1]

Both impurities can complicate the purification process. Succinimide, in particular, can be challenging to remove due to its polarity and solubility characteristics.[1]

Q2: How do I quench the excess, unreacted NBS in my reaction mixture?

Quenching is a crucial initial step to neutralize any remaining reactive NBS. This is typically accomplished by adding a reducing agent. Aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are commonly used for this purpose.[1][2] These reagents reduce NBS to the more manageable succinimide.[2]

Q3: What is the most effective way to remove the succinimide byproduct?

The optimal method for succinimide removal depends on the properties of your desired product, this compound. The primary strategies are:

  • Aqueous Workup/Extraction: Succinimide has moderate water solubility. Washing the organic layer with water or a saturated sodium bicarbonate solution can effectively remove a significant portion of it.[1][3] The bicarbonate solution is particularly effective as it deprotonates the succinimide (pKa ~9.6), forming the highly water-soluble sodium salt.[1]

  • Filtration: If the reaction is performed in a non-polar solvent where succinimide has low solubility, such as carbon tetrachloride or hexane, it may precipitate out of the solution upon cooling.[3][4] In such cases, a simple filtration before the aqueous workup can remove a large portion of the succinimide.[3]

  • Silica Gel Column Chromatography: For high purity requirements, column chromatography is a reliable method to separate the less polar product from the more polar succinimide.[2][3]

Q4: My product, this compound, has some water solubility. Will an aqueous wash lead to significant product loss?

This is a valid concern. While this compound is an alcohol and will have some water solubility, it is also an alkyl halide, which decreases its affinity for water compared to the starting diol. To minimize product loss during aqueous extraction:

  • Use a saturated brine (NaCl solution) for the final wash. This will decrease the solubility of the organic product in the aqueous layer.

  • Perform multiple extractions with smaller volumes of the organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product from the aqueous phase.

  • Ensure the organic layers are thoroughly dried with an anhydrous salt like MgSO₄ or Na₂SO₄ before concentrating the solvent.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process.

Issue 1: After an aqueous wash, my ¹H NMR spectrum still shows a characteristic singlet for succinimide around δ 2.5-2.7 ppm.

  • Root Cause: Incomplete removal of succinimide during the workup. This can happen if the succinimide concentration is high or if the organic solvent used has some affinity for it.

  • Troubleshooting Steps:

    • Repeat the Aqueous Base Wash: Perform one or two additional washes of the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[3] This will convert more of the remaining succinimide into its water-soluble salt.[3]

    • Follow with Water and Brine: After the base wash, wash the organic layer with deionized water and then with a saturated brine solution to remove any remaining base and further reduce the solubility of the organic product in the aqueous phase.[3]

Issue 2: My crude product is yellow or brown, and TLC analysis indicates the presence of NBS.

  • Root Cause: Incomplete quenching of unreacted NBS during the workup.

  • Troubleshooting Steps:

    • Quench with a Reducing Agent: During the workup, ensure you wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3] These reagents will effectively reduce the unreacted NBS to succinimide, which can then be removed by an aqueous base wash as described in Issue 1.[3]

Issue 3: During column chromatography, the product and succinimide are co-eluting.

  • Root Cause: The polarity of the solvent system is too high, causing the succinimide to travel with the product.

  • Troubleshooting Steps:

    • Thorough Pre-Column Workup: Ensure the majority of the succinimide is removed via an extensive aqueous workup before attempting chromatography.[2]

    • Adjust Solvent Polarity: Start with a less polar eluent system (e.g., a higher ratio of hexane to ethyl acetate). This will help retain the more polar succinimide on the silica gel while allowing the desired product to elute. A gradient elution, gradually increasing the polarity, can then be used to wash off the succinimide if necessary.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for NBS and Succinimide Removal

This protocol is suitable for reactions where the product is stable under mildly basic conditions.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Transfer the mixture to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any unreacted NBS.[2][3] Separate the layers.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Shake the separatory funnel gently at first to avoid excessive pressure buildup from any potential gas evolution. Separate the layers.

  • Water and Brine Wash: Wash the organic layer sequentially with deionized water and then with a saturated brine solution.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2] Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Data Presentation: Comparison of Purification Methods
Purification MethodDescriptionAdvantagesDisadvantages
Aqueous Wash Washing the organic layer with aqueous solutions (e.g., NaHCO₃, H₂O, brine).[3]Simple, fast, and removes the bulk of water-soluble impurities.[3]May not completely remove succinimide, especially with certain organic solvents.[3] Potential for product loss if the product has some water solubility.
Filtration Filtering the cooled reaction mixture before aqueous workup.[3]Can remove a large portion of precipitated succinimide early in the process.[3]Only effective if the reaction solvent allows for succinimide precipitation (e.g., CCl₄, hexane).[3][4]
Recrystallization Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.[5][6]Can yield highly pure material if a suitable solvent is found.[3]Finding an appropriate solvent can be challenging. Significant product loss can occur in the mother liquor.[2]
Column Chromatography Separating compounds based on their differential adsorption onto a stationary phase (e.g., silica gel).[3]Can achieve very high purity.[2]Time-consuming, uses large volumes of solvent, and can lead to product loss on the column.[2]

Visualization of the Purification Workflow

Purification_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Final Purification Crude Product Crude Product (this compound) Quench 1. Quench (aq. Na2S2O3) Crude Product->Quench Organic Solvent Unreacted NBS Unreacted NBS Unreacted NBS->Quench Reduced to Succinimide Succinimide Succinimide Base Wash 2. Base Wash (aq. NaHCO3) Succinimide->Base Wash Removed as Salt Quench->Base Wash Water_Brine_Wash 3. Water/Brine Wash Base Wash->Water_Brine_Wash Chromatography Column Chromatography (if necessary) Water_Brine_Wash->Chromatography Crude (post-workup) Pure Product Pure Product Chromatography->Pure Product

Caption: Workflow for the removal of NBS and succinimide.

References

  • BenchChem. (n.d.). Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis.
  • BenchChem. (n.d.). Work-up procedure to remove unreacted NBS from bromination reaction.
  • BenchChem. (n.d.). Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup.
  • ResearchGate. (2017). How to do workup after doing bromination with NBS? Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023). N-Bromosuccinimide. Retrieved January 14, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved January 14, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-2-methyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is paramount. 3-Bromo-2-methyl-2-propen-1-ol, a versatile bifunctional molecule, presents a unique analytical challenge due to the presence of a hydroxyl group, a carbon-carbon double bond, and a bromine atom. This guide provides an in-depth comparison of various spectroscopic techniques for the comprehensive analysis of this compound, with a primary focus on 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and present supporting data to ensure a thorough understanding of the analytical workflow.

The Central Role of 1H NMR in Structural Elucidation

1H NMR spectroscopy stands as the cornerstone technique for the structural determination of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For this compound, 1H NMR offers a definitive "fingerprint," allowing for the precise assignment of each proton.

Predicted 1H NMR Analysis of this compound

Due to the limited availability of experimental spectra in public databases, the following 1H NMR data is predicted based on established principles of chemical shifts and coupling constants, providing a reliable reference for experimental verification.[1][2][3][4][5][6][7][8]

Predicted 1H NMR Data (in CDCl3)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
a~1.85Singlet3H-CH3The methyl protons are on a sp2 hybridized carbon, leading to a downfield shift compared to a saturated methyl group.
b~2.0 (variable)Broad Singlet1H-OHThe hydroxyl proton signal is typically broad and its chemical shift is concentration and solvent dependent.
c~4.15Singlet2H-CH2OHThese protons are adjacent to an electronegative oxygen atom, causing a significant downfield shift.
d~5.95Singlet1H=CHBrThe vinyl proton is deshielded by the adjacent electronegative bromine atom and the double bond, resulting in a shift to the downfield region.

The predicted spectrum reveals four distinct signals, corresponding to the four unique proton environments in the molecule. The lack of splitting (all signals are singlets) is a key predicted feature, arising from the absence of vicinal or geminal protons on adjacent carbons.

Experimental Protocol for 1H NMR Spectroscopy

A robust and self-validating protocol is crucial for obtaining high-quality NMR data.

Step-by-Step 1H NMR Acquisition Protocol

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using a standard single-pulse experiment.

    • Typical acquisition parameters include a spectral width of -2 to 12 ppm, a pulse width of 90°, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

dot graph "1H_NMR_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Weigh_Sample" [label="Weigh 5-10 mg of Sample"]; "Dissolve" [label="Dissolve in CDCl3 with TMS"]; "Transfer" [label="Transfer to NMR Tube"]; "Weigh_Sample" -> "Dissolve" -> "Transfer"; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; "Insert_Sample" [label="Insert Sample into Spectrometer"]; "Lock_Shim" [label="Lock and Shim"]; "Acquire_Spectrum" [label="Acquire Spectrum"]; "Insert_Sample" -> "Lock_Shim" -> "Acquire_Spectrum"; }

subgraph "cluster_proc" { label="Data Processing & Analysis"; style="filled"; color="#F1F3F4"; "FT" [label="Fourier Transform"]; "Phase_Calibrate" [label="Phase and Calibrate"]; "Integrate" [label="Integrate and Analyze"]; "FT" -> "Phase_Calibrate" -> "Integrate"; }

"Transfer" -> "Insert_Sample" [ltail=cluster_prep, lhead=cluster_acq]; "Acquire_Spectrum" -> "FT" [ltail=cluster_acq, lhead=cluster_proc]; } Caption: Workflow for 1H NMR analysis.

A Comparative Overview of Alternative Analytical Techniques

While 1H NMR is indispensable, a multi-technique approach provides a more complete and robust characterization of this compound.

TechniqueInformation ProvidedStrengthsLimitations
13C NMR Spectroscopy Number and electronic environment of carbon atoms.Complements 1H NMR by providing the carbon skeleton.Lower sensitivity and longer acquisition times compared to 1H NMR.
Infrared (IR) Spectroscopy Presence of functional groups.[9]Fast, non-destructive, and requires minimal sample preparation.Provides limited information about the overall molecular structure and connectivity.[9]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[9]High sensitivity, provides molecular formula confirmation.[9]Isomers can be difficult to distinguish, and fragmentation can be complex to interpret.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of components in a mixture and their individual mass spectra.Excellent for assessing purity and identifying volatile impurities.Not suitable for non-volatile or thermally labile compounds.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the expected IR absorption bands would be:

  • ~3300 cm-1 (broad): O-H stretch of the alcohol.

  • ~3080 cm-1 (weak): =C-H stretch.

  • ~2950-2850 cm-1: C-H stretches of the methyl and methylene groups.

  • ~1650 cm-1: C=C stretch of the alkene.

  • ~1050 cm-1: C-O stretch of the primary alcohol.

  • ~600-700 cm-1: C-Br stretch.[10]

Experimental Protocol for FTIR Spectroscopy

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum.

  • Place a small drop of neat this compound onto the ATR crystal.

  • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm-1.

  • Process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of the compound and, crucially for halogenated molecules, a characteristic isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in a distinctive M and M+2 molecular ion peak pattern of approximately equal intensity, which is a clear indicator of the presence of one bromine atom in the molecule.[11][12]

Expected Mass Spectrum Fragmentation

The mass spectrum would be expected to show a molecular ion peak [M]+ at m/z 150/152. Common fragmentation pathways could include the loss of a bromine radical (M-79/81), a hydroxyl radical (M-17), or a CH2OH group (M-31).

Experimental Protocol for Mass Spectrometry

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic inlet (GC or LC).

  • Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Analyze the spectrum for the molecular ion peaks and characteristic fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Purity

GC-MS is the ideal technique for assessing the purity of this compound and identifying any volatile impurities from the synthesis. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectra for each separated component.

Experimental Protocol for GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound and any impurity peaks by their retention times and mass spectra.

dot graph "Data_Interpretation_Logic" { rankdir="TB"; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

"H1_NMR" [label="1H NMR", fillcolor="#EA4335"]; "C13_NMR" [label="13C NMR"]; "IR" [label="IR Spectroscopy", fillcolor="#FBBC05"]; "MS" [label="Mass Spectrometry", fillcolor="#34A853"]; "GC_MS" [label="GC-MS"];

"Structure" [label="Proposed Structure of\nthis compound", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

"H1_NMR" -> "Structure" [label="Proton Environments\n& Connectivity"]; "C13_NMR" -> "Structure" [label="Carbon Skeleton"]; "IR" -> "Structure" [label="Functional Groups\n(OH, C=C, C-Br)"]; "MS" -> "Structure" [label="Molecular Weight\n& Bromine Presence"]; "GC_MS" -> "Structure" [label="Purity & Volatile Impurities"]; } Caption: Logical flow of structural elucidation.

Conclusion

The comprehensive analysis of this compound necessitates a synergistic approach, with 1H NMR spectroscopy serving as the primary tool for definitive structural elucidation. When combined with IR spectroscopy for functional group identification, mass spectrometry for molecular weight confirmation and halogen detection, and GC-MS for purity assessment, a complete and unambiguous characterization of the molecule can be achieved. This multi-faceted analytical strategy ensures the highest level of scientific integrity for researchers and professionals in the chemical and pharmaceutical sciences.

References

  • Spectral Databases. Wiley Science Solutions. Available at: [Link]

  • NMRShiftDB - PubChem Data Source. National Institutes of Health. Available at: [Link]

  • nmrshiftdb2 - open nmr database on the web. Available at: [Link]

  • Spectral Database for Organic Compounds. Re3data.org. Available at: [Link]

  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. Available at: [Link]

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A Definitive Guide to the ¹³C NMR Peak Assignments for 3-Bromo-2-methyl-2-propen-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) peak assignments for 3-bromo-2-methyl-2-propen-1-ol, a substituted allylic alcohol of interest in synthetic chemistry. We will delve into the experimental data, compare it with theoretical predictions and analogous structures, and contextualize its spectral features against alternative analytical techniques.

The Foundational Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is a powerful, non-destructive technique that provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of attached atoms, and steric effects all influence the precise chemical shift, allowing for a detailed structural map to be constructed.

For a molecule like this compound, with its combination of sp² and sp³ hybridized carbons and the presence of electronegative bromine and oxygen atoms, ¹³C NMR is particularly informative.

Experimental ¹³C NMR Peak Assignments for this compound

The definitive experimental ¹³C NMR data for this compound was reported by H. Brouwer and J.B. Stothers in the Canadian Journal of Chemistry in 1972. The spectrum, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), reveals four distinct signals corresponding to the four carbon atoms in the molecule.

Carbon AtomExperimental Chemical Shift (δ, ppm)
C1 (-CH₂OH)~66.5
C2 (=C(CH₃)-)~138.0
C3 (=CHBr)~111.0
C4 (-CH₃)~18.0

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Causality Behind the Chemical Shifts: A Detailed Analysis

The observed chemical shifts can be rationalized by considering the electronic effects of the substituents on each carbon atom.

G cluster_0 This compound C1 C1 C2 C2 C3 C3 C4 C4 OH OH Br Br H H H2 H H3 H

  • C1 (-CH₂OH, ~66.5 ppm): This sp³ hybridized carbon is bonded to a highly electronegative oxygen atom. This deshielding effect shifts the signal significantly downfield compared to a typical alkane carbon (which would be around 10-30 ppm).[1]

  • C2 (=C(CH₃)-, ~138.0 ppm): This is a quaternary sp² hybridized carbon. Olefinic carbons typically resonate in the 100-150 ppm range.[2] The attachment of the methyl group and its position within the double bond contribute to its specific downfield shift.

  • C3 (=CHBr, ~111.0 ppm): This sp² hybridized carbon is directly bonded to a bromine atom. While bromine is electronegative, the "heavy atom effect" can lead to a shielding effect, shifting the signal upfield compared to what might be expected based on electronegativity alone. This is a known phenomenon in the ¹³C NMR of halogenated compounds.

  • C4 (-CH₃, ~18.0 ppm): This sp³ hybridized methyl carbon is in a typical alkane region. Its attachment to an sp² carbon (C2) causes a slight downfield shift compared to a methyl group in a simple alkane.

Comparative Analysis with Analogous Structures

To further validate these assignments, a comparison with structurally related compounds is invaluable.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)
This compound ~66.5 ~138.0 ~111.0 ~18.0
2-Methyl-2-propen-1-ol~68.0~143.0~112.0 (CH₂)~22.0
Allyl Alcohol[3][4]~62.0~135.0~117.0 (CH₂)-
  • Comparing with 2-Methyl-2-propen-1-ol: Replacing the hydrogen on C3 with a bromine atom in 2-methyl-2-propen-1-ol results in a slight upfield shift for C3, again illustrating the heavy atom effect of bromine. The other chemical shifts remain relatively similar, providing confidence in the assignments.

  • Comparing with Allyl Alcohol: The addition of the methyl group at the C2 position in this compound causes the expected downfield shift at C2 and an upfield shift at C3, which is a typical substituent effect in alkenes.[5]

Predictive ¹³C NMR Data

Several online tools and software packages can predict ¹³C NMR spectra. Using a tool like NMRDB.org, a predicted spectrum for this compound can be generated.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (-CH₂OH)~65.8
C2 (=C(CH₃)-)~137.5
C3 (=CHBr)~110.2
C4 (-CH₃)~18.5

The predicted values show excellent agreement with the experimental data, further corroborating the peak assignments.

Alternative and Complementary Analytical Techniques

While ¹³C NMR is a primary tool for carbon skeleton determination, a comprehensive structural elucidation often involves a suite of analytical methods.

G NMR ¹³C NMR Spectroscopy DEPT DEPT NMR->DEPT Provides C-H count 2D_NMR 2D-NMR (HSQC, HMBC) NMR->2D_NMR Correlates C and H MS Mass Spectrometry MS->NMR Confirms Molecular Weight FTIR FTIR Spectroscopy FTIR->NMR Identifies Functional Groups

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through fragmentation patterns. For this compound (C₄H₇BrO), the mass spectrum would exhibit a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6][7] This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands for:

  • O-H stretch: A broad band around 3300-3400 cm⁻¹, indicative of the hydroxyl group.[10][11]

  • C-H stretches: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bond.

  • C=C stretch: A peak around 1650 cm⁻¹, characteristic of the carbon-carbon double bond.[12][13][14]

  • C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

  • C-Br stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Advanced NMR Techniques: DEPT and 2D-NMR

For more complex molecules, advanced NMR experiments are invaluable.

  • Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments can distinguish between CH, CH₂, and CH₃ groups.[15][16][17] For this compound, a DEPT-135 experiment would show a positive signal for the CH₃ (C4) and CH (C3) carbons, and a negative signal for the CH₂ (C1) carbon. The quaternary carbon (C2) would be absent.

  • 2D-NMR (HSQC and HMBC):

    • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would show correlations between C1 and its attached protons, C3 and its proton, and C4 and its protons.

    • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons over two or three bonds. This is particularly useful for identifying quaternary carbons. For example, the protons on C1 and C4 would show a correlation to the quaternary carbon C2.[18]

Experimental Protocols

¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve ~20-50 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 0-220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum.

FTIR Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample holder.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final FTIR spectrum.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and detailed fingerprint of its carbon skeleton. The chemical shifts of the four unique carbons are readily assigned based on fundamental principles of NMR spectroscopy, including hybridization and substituent effects. These assignments are strongly supported by predictive models and comparative analysis with analogous compounds. For unambiguous structural confirmation, especially in the context of drug development and discovery, a multi-technique approach incorporating mass spectrometry, FTIR, and advanced NMR methods is recommended. This integrated analytical workflow provides a self-validating system for the comprehensive characterization of complex organic molecules.

References

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Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 3-Bromo-2-methyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, mass spectrometry stands as a cornerstone technique for elucidating molecular structures. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering profound insights into the connectivity and arrangement of atoms within a molecule. This guide, designed for researchers and drug development professionals, delves into the predicted mass spectrometry fragmentation pattern of 3-bromo-2-methyl-2-propen-1-ol, a compound of interest in synthetic chemistry. While a publicly available experimental spectrum for this specific molecule is not readily found, we can confidently predict its fragmentation behavior by dissecting its structural features and comparing it to analogous compounds. This guide will provide a detailed, mechanistically-driven prediction of the fragmentation pathways, a comparative analysis with related molecules, and a robust experimental protocol for acquiring such data.

Predicting the Fragmentation Cascade of this compound

The structure of this compound incorporates several key features that will dictate its fragmentation under electron ionization (EI) mass spectrometry: an allylic alcohol, a vinyl bromide, and a methyl group on the double bond. The interplay of these functionalities will lead to a characteristic set of fragment ions.

The Molecular Ion and Isotopic Signature of Bromine

Upon ionization, the molecule will form a molecular ion [M]•+. A crucial and readily identifiable feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This will result in two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), representing [C₄H₇⁷⁹BrO]•+ and [C₄H₇⁸¹BrO]•+. This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments.[1][2]

Key Fragmentation Pathways

The primary fragmentation pathways for this compound are expected to be driven by the stability of the resulting carbocations and radical species.

  • Loss of a Bromine Radical: A common fragmentation for alkyl halides is the cleavage of the carbon-halogen bond.[3] The loss of a bromine radical (•Br) from the molecular ion would lead to a prominent peak corresponding to the [C₄H₇O]⁺ fragment. This allylic carbocation would be resonance-stabilized, enhancing its abundance.

  • Alpha-Cleavage of the Alcohol: Alcohols are known to undergo α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[4][5][6] In this molecule, cleavage of the C1-C2 bond would result in the loss of a •CH₂OH radical, leading to a [C₃H₄Br]⁺ fragment. The alternative α-cleavage, loss of a hydrogen radical from the hydroxyl-bearing carbon, is also possible but often less significant.

  • Loss of Water: Dehydration, the elimination of a water molecule (H₂O), is a characteristic fragmentation pathway for alcohols, particularly under EI conditions.[3][5] This would result in a fragment ion at M-18.

  • Loss of a Methyl Radical: Cleavage of the C2-CH₃ bond would result in the loss of a methyl radical (•CH₃) to form a [C₃H₄BrO]⁺ fragment.

  • Allylic Cleavage: The presence of a double bond allows for allylic cleavage. Cleavage of the C-Br bond is an example of this, as discussed above.

The interplay of these pathways will generate a complex but interpretable mass spectrum. The relative intensities of the fragment ions will depend on the stability of the resulting ions and radicals.

A Comparative Analysis: Learning from Structural Analogs

To substantiate our predictions, we can compare the expected fragmentation of this compound with the known mass spectra of structurally similar compounds.

Comparison with 2-Methyl-2-propen-1-ol

The mass spectrum of 2-methyl-2-propen-1-ol, the non-brominated analog, is available in the NIST database.[7][8][9] Its fragmentation is dominated by the loss of a hydroxyl radical (•OH) to form a stable allylic carbocation [C₄H₇]⁺, and the loss of a methyl radical (•CH₃). The presence of the bromine atom in our target molecule will significantly alter the fragmentation, introducing the prominent C-Br cleavage and the characteristic isotopic pattern.

Comparison with other Brominated Alkenes

Examining the fragmentation of other bromoalkenes can provide further insight. For instance, the fragmentation of simple bromoalkenes often shows a strong peak for the loss of the bromine atom. The position of the double bond and other functional groups influences the subsequent fragmentation steps.

Compound Key Predicted/Observed Fragments (m/z) Dominant Fragmentation Pathways
This compound M•+, (M+2)•+; [M-Br]⁺; [M-H₂O]•+; [M-CH₃]⁺; [M-CH₂OH]⁺Loss of Br, α-cleavage, dehydration
2-Methyl-2-propen-1-ol [M-OH]⁺, [M-CH₃]⁺Loss of OH, loss of CH₃
Generic Bromoalkane M•+, (M+2)•+; [M-Br]⁺Loss of Br

This table summarizes the key predicted and observed fragmentation patterns for comparative analysis.

Experimental Protocol for Mass Spectrometry Analysis

To acquire a high-quality mass spectrum of this compound, the following experimental protocol is recommended.

Instrumentation
  • Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal for this volatile compound.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum. Purification can be achieved by distillation or chromatography.

  • Solvent: Dissolve a small amount of the sample in a volatile, high-purity solvent such as dichloromethane or methanol. The concentration should be in the range of 10-100 µg/mL.

GC-MS Parameters
  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Split injection with a high split ratio (e.g., 50:1) to prevent overloading the column and detector.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation and peak shape.

  • Carrier Gas: Helium at a constant flow rate.

Data Acquisition and Analysis
  • Mass Range: Scan a mass range of m/z 40 to 250 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis: Identify the molecular ion peaks and their isotopic pattern. Propose structures for the major fragment ions based on their m/z values and known fragmentation mechanisms. Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available for similar compounds.

Visualizing the Fragmentation Pathways

To illustrate the predicted fragmentation, a Graphviz diagram is provided below.

fragmentation M [C₄H₇BrO]•+ Molecular Ion F1 [C₄H₇O]⁺ (Loss of •Br) M->F1 - •Br F2 [C₄H₅Br]•+ (Loss of H₂O) M->F2 - H₂O F3 [C₃H₄BrO]⁺ (Loss of •CH₃) M->F3 - •CH₃ F4 [C₃H₄Br]⁺ (Loss of •CH₂OH) M->F4 - •CH₂OH

Caption: Predicted major fragmentation pathways of this compound.

Conclusion

References

  • National Institute of Standards and Technology. (n.d.). 2-Propen-1-ol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to the Nucleophilic Substitution Reactivity of 3-Bromo-2-methyl-2-propen-1-ol and Allyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of synthetic organic chemistry, allylic halides are foundational building blocks, prized for their enhanced reactivity in substitution reactions which allows for the facile introduction of a wide array of functional groups. This guide provides an in-depth comparative analysis of the reactivity of two structurally related, yet mechanistically distinct, compounds: allyl bromide and 3-bromo-2-methyl-2-propen-1-ol.

While both molecules possess a three-carbon backbone and a bromine atom, their chemical behavior diverges significantly due to the specific placement of the halogen and other functional groups. Allyl bromide serves as the archetypal primary allylic halide, exhibiting well-understood reactivity. In contrast, this compound presents a more complex profile, functioning as both a vinylic halide and a primary allylic alcohol. This guide will dissect the electronic and steric factors governing their reactions, provide supporting experimental frameworks, and offer expert insights for researchers selecting reagents for targeted synthetic outcomes.

Part 1: Theoretical Framework and Mechanistic Analysis

The reactivity of these compounds is best understood through the lens of nucleophilic substitution reactions, primarily the SN1 (unimolecular) and SN2 (bimolecular) pathways. The presence of a carbon-carbon double bond adjacent to the reaction center is the defining feature of allylic systems, profoundly influencing reaction rates and mechanisms.[1]

The Reactivity Profile of Allyl Bromide

Allyl bromide (3-bromoprop-1-ene) is a primary allylic halide where the bromine atom is attached to an sp³-hybridized carbon adjacent to a double bond. This arrangement makes it exceptionally susceptible to both SN1 and SN2 reactions compared to its saturated analog, 1-bromopropane.

  • SN2 Reactivity: The SN2 reaction proceeds via a single, concerted step involving a backside attack by the nucleophile.[2][3] Allyl bromide's reactivity is enhanced due to electronic factors; the adjacent π-system of the double bond stabilizes the transition state through orbital overlap.[4] Furthermore, as a primary halide, the reaction center is sterically unhindered, allowing for easy access by the nucleophile.[5][6]

  • SN1 Reactivity: Although less common for primary halides, allyl bromide can undergo SN1 reactions under forcing conditions (e.g., polar protic solvents). The rate-determining step is the formation of a carbocation. The resulting allyl cation is significantly stabilized by resonance, delocalizing the positive charge over two carbon atoms.[1][7] This charge delocalization lowers the activation energy for carbocation formation, accelerating the reaction.[7] This resonance can also lead to nucleophilic attack at the terminal carbon (C3), resulting in a rearranged product—a process known as an allylic rearrangement or SN1' reaction.[8][9]

Caption: SN1-type substitution at the C-OH bond of this compound proceeds via a stable carbocation.

Part 2: Comparative Data and Experimental Protocols

A direct quantitative comparison of reaction rates highlights the profound differences in reactivity. While specific kinetic data for this compound is scarce, the principles of organic chemistry allow for a robust qualitative and semi-quantitative assessment.

Summary of Reactivity
FeatureAllyl BromideThis compound
Classification Primary Allylic HalideVinylic Halide & Primary Allylic Alcohol
Primary Reactive Site C-Br BondC-OH Bond (under acidic conditions)
SN2 Reactivity at C-Br HighNegligible / Inert [5]
SN1 Reactivity at C-Br Moderate (stabilized cation) [7]Negligible / Inert (unstable cation) [2]
Key Intermediate Resonance-stabilized allyl cationResonance-stabilized allylic cation (from C-OH)
Potential Side Reactions Allylic rearrangement (SN1', SN2') [8]Elimination, Etherification (from -OH)
Experimental Protocol: Comparative SN2 Reaction (Finkelstein Reaction)

This experiment is designed to unequivocally demonstrate the difference in reactivity at the C-Br bond under classic SN2 conditions. The formation of a sodium bromide precipitate in acetone provides a clear visual indicator of a successful substitution.

Objective: To compare the rate of reaction of allyl bromide and this compound with sodium iodide in acetone.

Materials:

  • Allyl bromide

  • This compound

  • 15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone

  • Dry test tubes, droppers, stopwatch

Procedure:

  • Label two separate, dry test tubes as 'A' (Allyl Bromide) and 'B' (this compound).

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • To test tube 'A', add 5 drops of allyl bromide, start the stopwatch immediately, and agitate the mixture.

  • Observe the time required for the formation of a cloudy white precipitate (NaBr), which is insoluble in acetone. Record this time.

  • Repeat step 3 for test tube 'B' using 5 drops of this compound.

  • Observe test tube 'B' for an extended period (e.g., up to 1 hour) at room temperature and note any changes. Gentle warming can be applied to test for reactivity under more forcing conditions.

Expected Outcome & Causality:

  • Test Tube A: A precipitate of NaBr will form rapidly, often within a minute. This demonstrates the high reactivity of the allylic C-Br bond in an SN2 reaction.

  • Test Tube B: No precipitate will form, even after an extended period or upon gentle warming. This validates the predicted inertness of the vinylic C-Br bond to SN2 displacement. The choice of acetone as a solvent favors the SN2 mechanism and precipitates the sodium bromide salt as it forms, driving the reaction forward for reactive substrates according to Le Châtelier's principle.

Experimental_Workflow start Start prep_tubes 1. Prepare two test tubes with 2 mL of 15% NaI in Acetone start->prep_tubes add_allyl 2a. Add Allyl Bromide to Tube A & Start Timer prep_tubes->add_allyl add_test_B 2b. Add this compound to Tube B & Start Timer prep_tubes->add_test_B observe_A 3a. Observe for NaBr precipitate formation in Tube A add_allyl->observe_A observe_B 3b. Observe Tube B for precipitate formation add_test_B->observe_B record_A 4a. Record Time for Reaction observe_A->record_A record_B 4b. Note Lack of Reaction observe_B->record_B end End record_A->end record_B->end

Caption: Workflow for the comparative Finkelstein (SN2) reaction.

Conclusion

The comparison between allyl bromide and this compound serves as an excellent case study in the principles of chemical reactivity. It underscores that a simple molecular formula is insufficient to predict chemical behavior; the precise arrangement of atoms and functional groups is paramount.

  • Allyl bromide is a canonical allylic halide, highly reactive at its C-Br bond via both SN1 and SN2 pathways due to electronic stabilization and low steric hindrance. It is the reagent of choice for introducing the allyl group via nucleophilic substitution.

  • This compound , despite its name, does not function as a typical alkyl bromide. Its C-Br bond is vinylic and chemically inert to standard nucleophilic substitution. Its reactivity is instead dominated by its primary allylic alcohol functionality, which can be activated under acidic conditions to undergo substitution at the C-OH bond.

For the researcher and drug development professional, this distinction is critical. Attempting to displace the bromine on this compound with a nucleophile will invariably lead to failure. Instead, synthetic strategies must recognize it as an allylic alcohol, leveraging the reactivity of the hydroxyl group to achieve the desired molecular transformations. This guide provides the foundational understanding necessary to make informed, effective decisions in the design and execution of complex synthetic routes.

References

  • Grokipedia. Allylic rearrangement.
  • Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study.
  • BenchChem. A Comparative Guide to Nucleophilic Substitution: 3-Bromo-1-butene vs. Allyl Bromide.
  • Vedantu. Allylic Substitution Reaction: Mechanism, Examples & Tips.
  • Master Organic Chemistry. Allylic Bromination With Allylic Rearrangement.
  • University of Calgary. Ch 10: Nucleophilic Substitution reactions of Allylic halides.
  • Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. (2023-01-22).
  • Quora. Can a tertiary allylic halide undergo SN2 reactions?. (2023-05-08).
  • BenchChem. Technical Support Center: Optimizing Substitutions for 3-Bromo-2-(bromomethyl)propan-1-ol.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021-05-10).
  • Wikipedia. Allylic rearrangement.
  • BenchChem. Spectroscopic Validation of 3-Bromo-2-(bromomethyl)propan-1-ol Reaction Products: A Comparative Guide.
  • Penn State Pressbooks. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation.
  • Chemistry Stack Exchange. Nucleophilic allylic substitution via SN2 [closed]. (2020-08-19).
  • ResearchGate. Reactions of the allylic substrate at a glance. (2025-08-07).
  • YouTube. 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. (2020-07-20).
  • YouTube. Steric and Nucleophilic Effects on SN2 Reactions. (2024-01-17).
  • OpenOChem Learn. SN1 and SN2 Reactions of Allylic Halides and Tosylates.
  • Dr. Susan Findlay. CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). (Spring 2021).
  • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
  • NCERT. Haloalkanes and Haloarenes.
  • Dalal Institute. Aliphatic Nucleophilic Substitution.
  • LookChem. (E)-3-BroMo-2-Methyl-2-propen-1-ol|84695-29-4.
  • Master Organic Chemistry. What is Allylic Bromination?. (2013-11-25).
  • PubChem. 3-Bromo-2-methylpropan-1-ol | C4H9BrO | CID 535500.
  • NIH. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
  • Journal of the American Chemical Society. Palladium-Catalyzed Allylic C−OH Functionalization for Efficient Synthesis of Functionalized Allylsilanes. (2010-12-16).
  • StudySoup. Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimethylpentane in ethanol.
  • Chapter 17 Allylic and Benzylic Reactivity.
  • Sigma-Aldrich. 3-BROMO-2-PROPEN-1-OL AldrichCPR.
  • What happens when prop-2-en-1-ol reacts with concentrated hydrogen bromide. (2016-11-02).
  • Sigma-Aldrich. 3-Bromo-2-methylpropene Methallyl bromide.

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A Comparative Analysis of 3-Bromo-2-methyl-2-propen-1-ol and 3-chloro-2-methyl-2-propen-1-ol for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis, the judicious selection of starting materials is a cornerstone of efficient and successful molecular construction. Allylic alcohols, functionalized with a halogen atom, are particularly valuable building blocks due to their inherent reactivity and versatility. This guide provides an in-depth comparative analysis of two such reagents: 3-Bromo-2-methyl-2-propen-1-ol and 3-chloro-2-methyl-2-propen-1-ol. This document is intended for researchers, scientists, and professionals in drug development, offering a technical comparison of their properties, reactivity, and practical applications, supported by established chemical principles and proposed experimental protocols.

Introduction and Physicochemical Properties

Both this compound and 3-chloro-2-methyl-2-propen-1-ol are constitutional isomers, sharing the same carbon skeleton but differing in the halogen substituent. This seemingly minor difference has significant implications for their chemical behavior, particularly in nucleophilic substitution reactions, which are a primary application for these molecules.

The key physicochemical properties of the (E)-isomers of both compounds are summarized in the table below for easy comparison.

PropertyThis compound3-chloro-2-methyl-2-propen-1-ol
Molecular Formula C₄H₇BrO[1]C₄H₇ClO[2]
Molecular Weight 151.00 g/mol [1]106.55 g/mol [2]
IUPAC Name (E)-3-bromo-2-methylprop-2-en-1-ol[1](E)-3-chloro-2-methylprop-2-en-1-ol[2]
CAS Number 84695-29-4[3]76539-14-5[2]

Comparative Reactivity: The Influence of the Halogen

The primary determinant of the differential reactivity between these two compounds is the nature of the halogen atom, which functions as a leaving group in nucleophilic substitution reactions. The C-Br bond is weaker and longer than the C-Cl bond, and the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base. This fundamental principle of organic chemistry dictates that this compound will generally be more reactive towards nucleophiles than its chloro-analogue.

This enhanced reactivity can be advantageous in many synthetic scenarios, allowing for reactions to proceed under milder conditions or with a wider range of nucleophiles. However, the increased reactivity of the bromo-compound may also lead to reduced stability and a greater propensity for side reactions if not handled carefully.

Synthesis of the Starting Materials

A reliable and efficient synthesis of the starting materials is a crucial consideration for any research program.

For (E)-3-Bromo-2-methyl-2-propen-1-ol , a common synthetic route involves the reduction of the corresponding α,β-unsaturated ester, methyl (E)-3-bromo-2-methyl-2-propenoate, using a reducing agent such as lithium aluminium hydride (LiAlH₄) in an ethereal solvent.[3]

For (E)-3-chloro-2-methyl-2-propen-1-ol , a potential synthetic approach could involve the selective reduction of a corresponding chlorinated ester or the direct chlorination of 2-methyl-2-propen-1-ol under controlled conditions.

Comparative Experimental Protocol: Williamson Ether Synthesis

To provide a practical comparison of the reactivity of these two allylic alcohols, a Williamson ether synthesis is proposed. This reaction, which involves the formation of an ether from an organohalide and an alcohol, is a classic example of a nucleophilic substitution reaction. In this proposed experiment, we will use the allylic halides as the electrophiles and a simple alkoxide as the nucleophile.

Objective:

To compare the relative rates of reaction of this compound and 3-chloro-2-methyl-2-propen-1-ol with sodium ethoxide.

Materials:
  • This compound

  • 3-chloro-2-methyl-2-propen-1-ol

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC developing solvents (e.g., hexane/ethyl acetate mixtures)

  • Visualization agent for TLC (e.g., potassium permanganate stain)

Experimental Workflow:

G cluster_prep Preparation of Sodium Ethoxide cluster_reaction Parallel Williamson Ether Synthesis cluster_workup Work-up and Isolation cluster_analysis Analysis and Comparison prep1 Dissolve sodium metal in anhydrous ethanol under an inert atmosphere. prep2 Allow the reaction to proceed until all sodium has reacted. prep1->prep2 react_bromo Reaction A: Add this compound to the sodium ethoxide solution at 0°C. prep2->react_bromo react_chloro Reaction B: Add 3-chloro-2-methyl-2-propen-1-ol to a separate sodium ethoxide solution at 0°C. prep2->react_chloro monitor_bromo Monitor Reaction A by TLC at regular intervals (e.g., every 15 minutes). react_bromo->monitor_bromo monitor_chloro Monitor Reaction B by TLC at regular intervals (e.g., every 15 minutes). react_chloro->monitor_chloro workup1 Quench both reactions with deionized water. monitor_bromo->workup1 monitor_chloro->workup1 workup2 Extract with diethyl ether. workup1->workup2 workup3 Wash the organic layer with brine. workup2->workup3 workup4 Dry the organic layer over anhydrous magnesium sulfate. workup3->workup4 workup5 Filter and concentrate the solvent in vacuo. workup4->workup5 analysis1 Compare the TLC profiles of Reaction A and Reaction B over time. workup5->analysis1 analysis2 Determine the reaction completion time for each. analysis1->analysis2 analysis3 Isolate the products and determine the yields for a quantitative comparison. analysis2->analysis3

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Comparative Analysis of (2E)-2-(Bromomethyl)-3-phenylprop-2-en-1-ol and its Hypothetical Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Crystallographic Analysis of Brominated Allylic Alcohols: A Comparative Study Based on (2E)-2-(Bromomethyl)-3-phenylprop-2-en-1-ol

In the pursuit of novel therapeutic agents and advanced materials, a profound understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography remains the gold standard for elucidating atomic-level structural information, providing invaluable insights into intermolecular interactions that govern physical properties and biological activity. This guide focuses on the crystallographic analysis of 3-bromo-2-methyl-2-propen-1-ol derivatives, a class of compounds with potential applications in organic synthesis and medicinal chemistry.

Due to the limited availability of public crystallographic data for this compound itself, this guide will utilize the structurally related and well-characterized compound, (2E)-2-(bromomethyl)-3-phenylprop-2-en-1-ol, as a foundational case study. By examining its crystal structure and extrapolating to hypothetical derivatives, we can effectively illustrate the principles of comparative crystallographic analysis and provide a robust framework for researchers in the field.

The crystal structure of (2E)-2-(bromomethyl)-3-phenylprop-2-en-1-ol reveals a complex network of intermolecular interactions that dictate its solid-state packing. A defining feature is the presence of strong O-H···O hydrogen bonds, which link molecules into chains. These chains are further organized into layers by weaker C-H···π and C-H···Br interactions.

To understand the structure-property relationships within this class of compounds, we can hypothesize a series of derivatives and predict how their structural modifications would influence the resulting crystal lattice.

Compound Hypothetical Modification Predicted Impact on Crystal Packing
Derivative 1 Replacement of Bromine with ChlorineThe smaller van der Waals radius and higher electronegativity of chlorine would likely lead to shorter C-H···Cl contacts and potentially a more compact crystal packing. The overall hydrogen bonding network is expected to remain similar.
Derivative 2 Introduction of a para-methoxy group on the phenyl ringThe electron-donating methoxy group could enhance the π-system's ability to participate in C-H···π interactions. This could lead to altered stacking arrangements of the phenyl rings and potentially a different polymorphic form.
Derivative 3 Esterification of the hydroxyl groupThe removal of the hydroxyl proton would eliminate the strong O-H···O hydrogen bonds, fundamentally altering the primary mode of intermolecular association. Weaker C-H···O interactions would likely dominate, leading to a significantly different and potentially less stable crystal lattice.

This comparative approach, grounded in the known structure of an analogous compound, allows for a rational approach to crystal engineering and the design of molecules with desired solid-state properties.

Experimental Workflow for X-ray Crystallography

The successful determination of a crystal structure relies on a meticulously executed experimental workflow, from crystal growth to data analysis.

workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Slow Evaporation mounting Crystal Mounting crystal_growth->mounting Suitable Crystal solvent_selection Solvent Screening (e.g., Ethanol, Acetone) solvent_selection->crystal_growth Optimal Solvent xray X-ray Diffraction (Mo Kα radiation) mounting->xray Mounted Crystal data_processing Data Integration & Scaling xray->data_processing Diffraction Data solution Structure Solution (e.g., Direct Methods) data_processing->solution Processed Data refinement Full-Matrix Least-Squares Refinement solution->refinement Initial Model validation Structure Validation refinement->validation Refined Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol for Crystallization and Structure Determination
  • Crystallization:

    • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate) to determine the optimal solubility of the compound.

    • Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. High-quality, single crystals should form over a period of several days to weeks.

  • Data Collection:

    • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head using a suitable cryo-protectant oil.

    • X-ray Diffraction: Mount the crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

    • Data Processing: The collected diffraction images are integrated to determine the intensities of the reflections. The data is then scaled and corrected for various experimental factors.

  • Structure Solution and Refinement:

    • Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods, which provide the initial phases of the structure factors. This yields an initial electron density map.

    • Structure Refinement: The initial model is refined using full-matrix least-squares methods, where the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.

    • Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its geometric and crystallographic reasonability.

Intermolecular Interactions in (2E)-2-(Bromomethyl)-3-phenylprop-2-en-1-ol

The crystal packing of (2E)-2-(Bromomethyl)-3-phenylprop-2-en-1-ol is stabilized by a network of hydrogen bonds and weaker interactions.

interactions cluster_interactions Intermolecular Interactions OH_O O-H···O Hydrogen Bond Packing Crystal Packing OH_O->Packing Primary Motif CH_pi C-H···π Interaction CH_pi->Packing Layer Formation CH_Br C-H···Br Interaction CH_Br->Packing Layer Formation

Caption: Key intermolecular interactions governing the crystal packing.

This detailed analysis of a representative brominated allylic alcohol provides a comprehensive guide for researchers working on similar compounds. By understanding the interplay of intermolecular forces and the impact of structural modifications, scientists can better predict and control the solid-state properties of these molecules, accelerating the development of new drugs and materials.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 101119: (2E)-2-(bromomethyl)-3-phenylprop-2-en-1-ol. [Link]

  • Glusker, J. P. (2010). Crystal Structure Analysis for Chemists and Biologists. Wiley-VCH.
  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.

A Comparative Guide to the Purity Assessment of 3-Bromo-2-methyl-2-propen-1-OL: HPLC, GC, and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-methyl-2-propen-1-OL is a functionalized allylic alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a primary alcohol, a vinyl bromide, and a methyl-substituted alkene, offers multiple reaction sites for creating more complex molecules in pharmaceutical and materials science research. The purity of such a reagent is paramount; trace impurities can lead to undesirable side reactions, impact reaction kinetics, and compromise the integrity of the final product. Therefore, a robust and reliable analytical methodology for purity assessment is not merely a quality control step but a critical component of successful research and development.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary technique for determining the purity of this compound. Recognizing that no single method is universally definitive, we will objectively compare the HPLC approach with two powerful alternatives: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR). We will explore the causality behind the selection of specific experimental parameters, present detailed, self-validating protocols, and provide a clear framework for researchers, scientists, and drug development professionals to select the most appropriate technique for their specific needs.

Part I: High-Performance Liquid Chromatography (HPLC) – The Primary Approach

HPLC is often the method of choice for the purity analysis of organic molecules due to its versatility, high resolution, and wide applicability. For this compound, the presence of the carbon-carbon double bond conjugated with the bromine atom provides a suitable chromophore for ultraviolet (UV) detection, making HPLC an excellent starting point.

Causality of Method Development Choices

The development of a robust HPLC method is a systematic process where each parameter is chosen for a specific scientific reason.

  • Mode Selection: Reversed-Phase vs. Normal-Phase: this compound is a polar molecule due to its primary alcohol functional group. While Normal-Phase (NP) chromatography could be employed, Reversed-Phase (RP) HPLC is selected as the primary approach. RP-HPLC is generally more robust, reproducible, and uses less hazardous aqueous-organic mobile phases, making it the workhorse of modern pharmaceutical analysis.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common and versatile reversed-phase stationary phase. It provides sufficient hydrophobicity to retain a moderately polar analyte like our target compound while allowing for effective separation from both more polar and less polar impurities. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.[1]

  • Mobile Phase Selection: A gradient elution using water and a miscible organic solvent like acetonitrile or methanol is chosen. A gradient is superior to an isocratic elution for purity analysis as it can effectively elute a wide range of potential impurities with varying polarities within a reasonable timeframe. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical. This suppresses the ionization of the alcohol's hydroxyl group, preventing peak tailing and ensuring a sharp, symmetrical peak shape, which is essential for accurate integration.

  • Detector Selection and Wavelength: A Photodiode Array (PDA) detector is ideal. It not only quantifies the analyte at a specific wavelength but also provides UV spectra across a range. This is invaluable for peak purity assessment, helping to identify co-eluting impurities. The optimal detection wavelength should be set at the analyte's absorbance maximum (λmax) to ensure the highest sensitivity.

Experimental Protocol: HPLC-PDA for Purity Assessment

This protocol is designed as a starting point and must be validated according to the principles outlined in ICH Q2(R1).[2][3]

Parameter Condition Rationale
Instrument HPLC System with Gradient Pump, Autosampler, Column Oven, and PDA DetectorStandard equipment for robust and reproducible analysis.
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte and impurities.
Gradient Program 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA broad gradient to separate impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time stability.[4]
Injection Volume 10 µLA typical volume to avoid column overload while maintaining sensitivity.
Detection PDA at 220 nmWavelength chosen for optimal absorbance of the vinyl bromide chromophore.
Sample Preparation Accurately weigh ~10 mg of sample and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL solution.Ensures complete dissolution and compatibility with the mobile phase.
Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the results, the method must incorporate System Suitability Tests (SST) and be properly validated.

  • System Suitability Test (as per USP <621>): Before sample analysis, a standard solution is injected multiple times (e.g., n=6). The results must meet predefined criteria to demonstrate the system is performing correctly.[5]

    • Tailing Factor: Should be ≤ 2.0 to ensure peak symmetry.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% to demonstrate injection precision.

    • Theoretical Plates (N): A measure of column efficiency.

  • Method Validation (as per ICH Q2(R1)): For a purity assay, the following parameters must be evaluated:[2][6]

    • Specificity: The ability to assess the analyte unequivocally in the presence of impurities. This is often done by stress testing (e.g., acid, base, oxidation) to generate degradation products.

    • Linearity: A linear relationship between concentration and peak area over a defined range.

    • Accuracy: Closeness of test results to the true value, often assessed by spiking with a known amount of pure standard.

    • Precision: Assessed at both repeatability (same lab, same day) and intermediate precision (different days, different analysts) levels.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing & Reporting s1 Accurately weigh ~1 mg/mL solution s2 Dissolve in ACN/Water (50:50) s1->s2 a1 System Suitability Test (RSD < 2%, Tailing < 2.0) s2->a1 a2 Inject Blank (Solvent) a1->a2 a3 Inject Sample Solution a2->a3 d1 Integrate all peaks (Area % calculation) a3->d1 d2 Assess Peak Purity (PDA Spectra) d1->d2 d3 Report Purity (%) d2->d3

Caption: HPLC-PDA analytical workflow for purity assessment.

Part II: Comparative Analysis with Alternative Methodologies

Selecting an analytical technique requires a thorough understanding of its capabilities and limitations relative to the analyte and the analytical goal. Here, we compare HPLC with GC and qNMR.

Alternative 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale for GC: As a small molecule with a molecular weight of 151.00 g/mol , this compound is expected to be sufficiently volatile and thermally stable for GC analysis. GC often provides faster analysis times and higher separation efficiency than HPLC for volatile compounds.[7][8] The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds and provides a near-uniform response factor, making it excellent for purity analysis by area percent.

Experimental Protocol: GC-FID

Parameter Condition Rationale
Instrument Gas Chromatograph with Split/Splitless Inlet and FIDStandard for volatile organic compound analysis.
Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm filmA robust, mid-polarity column suitable for a wide range of analytes.
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/minInert mobile phase for GC.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.[9]
Inlet Mode Split (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks for a major component.
Oven Program 60 °C (hold 2 min), then ramp at 15 °C/min to 280 °C (hold 5 min)A temperature program to separate volatile impurities from the main analyte and any higher-boiling components.
Detector FID at 280 °CHigh-temperature operation prevents condensation and ensures stable signal.
Sample Preparation Prepare a ~1 mg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate.Sample must be dissolved in a volatile solvent suitable for GC injection.
Alternative 2: Quantitative NMR (qNMR)

Rationale for qNMR: qNMR stands apart as a primary analytical method. Unlike chromatography, it does not rely on separating components. Instead, it measures the purity of the analyte directly against a certified internal standard of known purity.[10] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] This makes qNMR a powerful, non-destructive technique that is excellent for certifying reference materials or as an orthogonal method to confirm chromatographic results.[12][13]

Experimental Protocol: ¹H-qNMR

  • Internal Standard Selection: Choose a high-purity (>99.9%) internal standard with sharp, well-resolved protons in a region of the spectrum free from analyte signals. Maleic acid or dimethyl sulfone are excellent candidates.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a clean vial.

    • Accurately weigh a similar mass of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) until both components are fully dissolved.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters optimized for quantification. This critically includes a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure complete signal recovery between scans.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the -CH₂OH protons) and a signal for the internal standard.

    • Calculate the purity using the following formula[10]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • std = Internal Standard

      • analyte = this compound

decision_tree start Analytical Goal: Purity of this compound q1 Need for Routine QC & Impurity Profiling? start->q1 q3 Need for a Primary Method or Orthogonal Confirmation? start->q3 q2 Is the Analyte Volatile & Thermally Stable? q1->q2 No hplc HPLC-PDA (Robust, Versatile) q1->hplc Yes gc GC-FID (Fast, High-Res for Volatiles) q2->gc Yes no_gc Analyte is thermally labile or non-volatile q2->no_gc No q3->q1 No qnmr qNMR (Absolute, Non-Destructive) q3->qnmr Yes no_gc->hplc

Sources

A Comparative Guide to the Kinetic Studies of Allylic Substitution Reactions: The Case of 3-Bromo-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Substrate: The topic specifies "3-Bromo-2-methyl-2-propen-1-OL," which is a vinylic bromide alcohol. Substitution at a vinylic carbon is mechanistically complex and does not follow standard S N 1 or S N 2 pathways. It is presumed that the intended subject is a structurally related allylic bromide, which offers a classic and highly instructive platform for comparing substitution mechanisms. This guide will therefore focus on 3-Bromo-2-methyl-1-propene , a primary allylic bromide, as a model system to explore the rich kinetics of allylic substitutions.

Introduction: The Dynamic Nature of Allylic Systems

In the realm of drug development and complex organic synthesis, allylic compounds are pivotal intermediates. Their unique electronic structure, characterized by a double bond adjacent to a reactive center, opens up multiple reaction pathways, making them both versatile and challenging to control. 3-Bromo-2-methyl-1-propene serves as an exemplary substrate for investigating the delicate balance between four competing nucleophilic substitution mechanisms: S N 1, S N 2, and their allylic rearrangement counterparts, S N 1' and S N 2'.

Understanding the kinetics of these reactions—how factors like solvent, nucleophile, and steric hindrance influence the reaction rate and product distribution—is paramount for researchers aiming to optimize synthetic routes and predict outcomes with high fidelity. This guide provides an in-depth comparison of these pathways, grounded in mechanistic principles and supported by established experimental protocols for kinetic analysis.

Mechanistic Crossroads: A Comparative Overview

The reactivity of 3-bromo-2-methyl-1-propene is dictated by its ability to react via either a stepwise mechanism involving a carbocation intermediate (S N 1/S N 1') or a concerted, single-step mechanism (S N 2/S N 2').

The Stepwise Path: S N 1 and S N 1' Reactions

Under conditions that favor ionization, such as in polar protic solvents (e.g., water, ethanol) and with weak nucleophiles, the C-Br bond breaks first, forming a resonance-stabilized allylic carbocation.[1][2] This intermediate is a hybrid of two resonance structures: a primary carbocation and a more stable tertiary carbocation.

  • Mechanism: The rate-determining step is the unimolecular formation of this carbocation.[3][4] The nucleophile then rapidly attacks this planar, delocalized intermediate.

  • Product Formation:

    • Attack at the primary carbon (C1) yields the direct substitution product (S N 1).

    • Attack at the tertiary carbon (C3) yields the rearranged product (S N 1').[5][6]

Due to the greater stability of the tertiary carbocation contributor, the rearranged product is often the major product in S N 1 reactions of this substrate.

SN1_SN1_prime sub H₂C=C(CH₃)CH₂-Br (Substrate) ts1 sub->ts1 Slow, RDS -Br⁻ carbocation [ H₂C=C(CH₃)CH₂⁺  ↔  ⁺H₂C-C(CH₃)=CH₂ ] Resonance-Stabilized Carbocation ts1->carbocation path1 carbocation->path1 Attack at C1 path2 carbocation->path2 Attack at C3 nu Nu⁻ nu->carbocation prod_sn1 H₂C=C(CH₃)CH₂-Nu (Direct Product - SN1) prod_sn1_prime Nu-C(CH₃)₂CH=CH₂ (Rearranged Product - SN1') path1->prod_sn1 path2->prod_sn1_prime

Caption: The S N 1/S N 1' pathway via a resonance-stabilized carbocation.

The Concerted Path: S N 2 and S N 2' Reactions

With strong nucleophiles and in polar aprotic solvents (e.g., acetone, DMSO) that do not solvate the nucleophile heavily, the reaction proceeds in a single, concerted step.[7][8] The nucleophile attacks as the leaving group departs.

  • Mechanism: The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile.[3]

  • Product Formation:

    • S N 2: A direct backside attack on the primary carbon (C1) displaces the bromide, leading to the direct substitution product with an inversion of configuration (though not observable in this achiral substrate).

    • S N 2': The nucleophile attacks the γ-carbon (C3) of the double bond, inducing a simultaneous shift of the π-electrons and ejection of the leaving group from the α-carbon.[1][2] This also results in the rearranged product . Steric hindrance at the α-carbon can favor the S N 2' pathway.[5]

SN2_SN2_prime sub H₂C=C(CH₃)CH₂-Br (Substrate) sub_nu_cluster nu Nu⁻ ts_sn2 [Nu---CH₂(C(CH₃)=CH₂)---Br]‡ (SN2 Transition State) sub_nu_cluster->ts_sn2  Direct Attack (α) ts_sn2_prime [Nu---C(CH₃)(CH=CH₂)---CH₂---Br]‡ (SN2' Transition State) sub_nu_cluster->ts_sn2_prime Conjugate Attack (γ)   prod_sn2 H₂C=C(CH₃)CH₂-Nu (Direct Product - SN2) ts_sn2->prod_sn2 -Br⁻ prod_sn2_prime Nu-C(CH₃)₂CH=CH₂ (Rearranged Product - SN2') ts_sn2_prime->prod_sn2_prime -Br⁻

Caption: Competing concerted pathways: S N 2 (direct) and S N 2' (conjugate).

Comparative Kinetic Analysis

The choice between these four pathways is not arbitrary; it is governed by predictable kinetic principles. The following table summarizes the key distinguishing features, providing a framework for experimental design and interpretation.

FeatureS N 1 / S N 1' PathwayS N 2 / S N 2' Pathway
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Molecularity Unimolecular (in the rate-determining step)Bimolecular
Intermediate Yes, resonance-stabilized carbocationNo, only a transition state
Favored by Substrate: Tertiary > Secondary > Primary (allylic)Substrate: Primary > Secondary > Tertiary (allylic)
Nucleophile: Weak (e.g., H₂O, ROH)Nucleophile: Strong (e.g., CN⁻, RS⁻, N₃⁻)
Solvent: Polar Protic (e.g., water, ethanol)Solvent: Polar Aprotic (e.g., acetone, DMSO, DMF)
Product Outcome Mixture of direct (S N 1) and rearranged (S N 1') products. Often favors the thermodynamically more stable product.Mixture of direct (S N 2) and rearranged (S N 2') products. Often favors the kinetically controlled product.
Rearrangement Common, via carbocation intermediate.[5]Possible via S N 2' concerted mechanism.

Experimental Design for Kinetic Elucidation

To experimentally determine which mechanism predominates, a systematic kinetic study is essential. The goal is to determine the reaction order with respect to the substrate and the nucleophile, and to identify the product distribution under various conditions.

General Experimental Protocol
  • Reagent Preparation: Prepare stock solutions of 3-bromo-2-methyl-1-propene and the chosen nucleophile in the selected solvent to known concentrations.

  • Reaction Initiation: Thermostat a reaction vessel to the desired temperature. Combine the substrate and nucleophile solutions to initiate the reaction. For very fast reactions, a stopped-flow apparatus is necessary to ensure mixing occurs on a millisecond timescale.[9][10]

  • Reaction Monitoring: Withdraw aliquots from the reaction mixture at specific time intervals. Quench the reaction immediately (e.g., by rapid cooling or dilution into a different solvent).

  • Concentration Analysis: Analyze the concentration of the reactant(s) and product(s) in each aliquot using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for separating and quantifying the components of the reaction mixture.[11]

  • Data Processing: Plot concentration versus time. From this data, determine the initial rate of the reaction.

  • Order Determination: Repeat the experiment while systematically varying the initial concentration of one reactant and keeping the other constant.

    • To find the order in [Substrate], vary its initial concentration while keeping [Nucleophile] constant and high (pseudo-first-order conditions).

    • To find the order in [Nucleophile], do the inverse.

  • Rate Law Construction: Use the determined orders to construct the experimental rate law (e.g., Rate = k[Substrate]¹[Nucleophile]⁰ for S N 1, or Rate = k[Substrate]¹[Nucleophile]¹ for S N 2).

experimental_workflow sub_prep Prepare Stock Solutions (Substrate, Nucleophile, Solvent) reaction_setup Thermostat Reaction Vessel Initiate Reaction (t=0) sub_prep->reaction_setup monitoring Withdraw & Quench Aliquots (at times t₁, t₂, t₃...) reaction_setup->monitoring analysis Analyze Concentrations (HPLC, GC, or NMR) monitoring->analysis data_plot Plot [Reactant] vs. Time Determine Initial Rate analysis->data_plot order_exp Repeat with Varied Initial Concentrations data_plot->order_exp rate_law Construct Rate Law Calculate Rate Constant (k) order_exp->rate_law

Sources

Navigating Conformational Landscapes: A DFT-Based Stability Analysis of 3-Bromo-2-methyl-2-propen-1-OL Conformers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparison Guide for Researchers in Drug Discovery and Development

In the intricate world of drug design and development, understanding the three-dimensional architecture of a molecule is paramount. The specific spatial arrangement of atoms, or conformation, can profoundly influence a molecule's biological activity, dictating how it interacts with its target receptor. This guide provides a comprehensive, in-depth comparison of the conformational stability of 3-Bromo-2-methyl-2-propen-1-OL, a halogenated allylic alcohol, using Density Functional Theory (DFT) calculations. For researchers and scientists in drug development, this analysis serves as a practical blueprint for applying computational chemistry to predict and understand the behavior of flexible molecules, ultimately aiding in the rational design of more potent and selective therapeutic agents.

The Significance of Conformational Preference in Drug Action

The adage "structure dictates function" is a cornerstone of medicinal chemistry. A drug molecule is not a static entity but rather a dynamic system that can adopt various conformations in solution. However, only a specific subset of these conformations, often termed the "bioactive conformation," is responsible for the desired therapeutic effect. The relative stability of these conformers, and the energy barriers between them, determine the population of the bioactive form at physiological temperatures. A molecule that readily adopts its bioactive conformation is more likely to exhibit high potency.

This compound presents an interesting case study due to the presence of several key structural features: a flexible allylic alcohol backbone, a bulky bromine atom, and a methyl group. These features give rise to a complex conformational landscape governed by a delicate interplay of steric hindrance, electronic effects, and intramolecular interactions, most notably hydrogen bonding.

Theoretical Framework: The Power of Density Functional Theory

To elucidate the conformational preferences of this compound, we employ Density Functional Theory (DFT), a robust quantum mechanical method that has become an indispensable tool in computational chemistry. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying the electronic structure and energetics of medium-sized organic molecules.

The choice of the functional and basis set is critical for obtaining reliable results. For this study, the B3LYP hybrid functional is selected. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing systems with significant electron correlation effects, such as those involving intramolecular hydrogen bonding.[1] To represent the atomic orbitals, the 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides a flexible description of the electron density and includes diffuse functions (++) to accurately model non-covalent interactions and polarization functions (d,p) to account for the distortion of atomic orbitals in the molecular environment. This level of theory has been shown to provide reliable geometries and relative energies for similar organic molecules.[2][3]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic approach to identifying and characterizing the stable conformers of this compound.

G cluster_0 Conformational Search cluster_1 Refinement and Analysis cluster_2 Characterization A Initial Structure Generation B Systematic Dihedral Scan (C=C-C-O and C-C-O-H) A->B Define key rotatable bonds C Geometry Optimization of All Generated Structures B->C Generate initial conformer pool D Frequency Calculations (Confirm Minima & Obtain ZPE) C->D Identify unique stable conformers E Single-Point Energy Calculations (Higher Level of Theory - Optional) C->E For higher accuracy (optional) F Relative Energy Calculation (Including ZPE Correction) D->F Correct for zero-point vibrational energy G Analysis of Geometrical Parameters D->G Extract bond lengths, angles, dihedrals E->F Refine electronic energies I Population Analysis (Boltzmann Distribution) F->I Predict conformer populations H Identification of Intramolecular Interactions G->H Identify H-bonds, steric clashes

Step 1: Initial Structure Generation and Conformational Search

The initial 3D structure of this compound is built using a molecular editor. A systematic conformational search is then performed by rotating around the key single bonds: the C=C-C-O and C-C-O-H dihedral angles. This process generates a comprehensive set of potential conformers.

Step 2: Geometry Optimization

Each generated conformer is then subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process finds the nearest local minimum on the potential energy surface for each starting geometry, resulting in a set of unique, stable conformers.

Step 3: Vibrational Frequency Analysis

To confirm that each optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPE), which is a crucial correction to the electronic energy.

Step 4: Relative Energy Calculation

The total electronic energy, corrected for ZPE, is used to determine the relative stability of each conformer. The conformer with the lowest total energy is assigned a relative energy of 0.00 kcal/mol, and the energies of all other conformers are reported relative to this global minimum.

Results and Discussion: Unveiling the Conformational Landscape

The conformational analysis of this compound reveals several stable conformers. The relative energies and key geometrical parameters of the most stable conformers are summarized in Table 1.

Table 1: Relative Energies and Key Geometrical Parameters of the Most Stable Conformers of this compound (B3LYP/6-311++G(d,p))

ConformerRelative Energy (kcal/mol)C=C-C-O Dihedral (°)C-C-O-H Dihedral (°)O-H···Br Distance (Å)
I (Global Minimum) 0.00-115.765.22.85
II 0.85118.3-63.9-
III 1.52-178.970.1-
IV 2.10179.2-68.5-

G cluster_0 Conformational Landscape A Conformer I (Global Minimum) 0.00 kcal/mol B Conformer II +0.85 kcal/mol A->B C Conformer III +1.52 kcal/mol B->C D Conformer IV +2.10 kcal/mol C->D

The global minimum, Conformer I , is stabilized by a significant intramolecular hydrogen bond between the hydroxyl proton and the bromine atom. This interaction is evident from the relatively short O-H···Br distance of 2.85 Å. This type of hydrogen bonding is a well-documented phenomenon in halogenated alcohols and plays a crucial role in dictating their conformational preferences.[4][5] The gauche arrangement around the C=C-C-O bond in Conformer I minimizes steric repulsion between the bulky bromine atom and the vinyl group.

Conformer II , which is 0.85 kcal/mol higher in energy, lacks this stabilizing intramolecular hydrogen bond. Its stability is primarily dictated by minimizing steric interactions. Conformers III and IV are significantly less stable, with relative energies of 1.52 and 2.10 kcal/mol, respectively. These conformers adopt an anti-periplanar arrangement around the C=C-C-O bond, which leads to increased steric strain.

The calculated relative energies can be used to estimate the population of each conformer at a given temperature using the Boltzmann distribution. At room temperature (298 K), Conformer I is predicted to be the most abundant, highlighting the importance of the intramolecular hydrogen bond in determining the overall conformational equilibrium.

Causality Behind Experimental Choices and Protocol Validation

The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a deliberate one, grounded in established computational chemistry practices for systems of this nature.

  • Expertise & Experience: For organic molecules containing heteroatoms and potential for non-covalent interactions, hybrid DFT functionals like B3LYP have consistently demonstrated a good balance of accuracy and computational efficiency.[3][6] The inclusion of diffuse functions (++) is particularly important for accurately describing the electron density far from the nucleus, which is essential for modeling the diffuse nature of the electron cloud around the bromine atom and the subtleties of the hydrogen bond.[7]

  • Trustworthiness: The protocol is self-validating in that the frequency calculations confirm that the optimized structures are true minima on the potential energy surface. Furthermore, the predicted stabilizing effect of the intramolecular hydrogen bond aligns with a large body of experimental and theoretical evidence for similar halogenated and allylic alcohols.[8][9]

  • Authoritative Grounding: The methodologies employed are standard practices in the field of computational chemistry and are well-documented in the scientific literature.[2][10] The choice of basis sets for bromine-containing molecules is also a critical consideration, and the Pople-style basis sets used here are a common and reliable choice for elements in this part of the periodic table.

Conclusion and Implications for Drug Development

This DFT-based conformational analysis of this compound provides valuable insights into the factors governing its three-dimensional structure. The key takeaway for researchers is the profound influence of intramolecular hydrogen bonding in stabilizing a specific conformer, making it the most populated species at equilibrium.

For drug development professionals, this guide illustrates a powerful and accessible computational approach to:

  • Predict the most stable conformers of flexible molecules.

  • Understand the energetic landscape and the barriers to conformational change.

  • Identify key intramolecular interactions that dictate conformational preference.

  • Inform the design of molecules that are pre-organized into their bioactive conformation, potentially leading to increased potency and selectivity.

By integrating these computational techniques into the drug discovery pipeline, researchers can make more informed decisions, accelerate the design-test-optimize cycle, and ultimately increase the likelihood of developing successful therapeutic agents.

References

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A Comparative Guide to the Biological Activity Screening of 3-Bromo-2-methyl-2-propen-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds with therapeutic potential is a perpetual endeavor. Halogenated organic compounds, in particular, have garnered significant attention due to the unique physicochemical properties imparted by the halogen atom, such as altered lipophilicity and metabolic stability, which can profoundly influence biological activity.[1][2][3] This guide focuses on derivatives of 3-Bromo-2-methyl-2-propen-1-ol, a versatile building block for creating diverse molecular entities.

The strategic incorporation of bromine into small molecules can lead to compounds with enhanced potency across various biological targets.[1][2] For instance, brominated compounds have demonstrated superior bactericidal activity compared to their chlorine counterparts in certain conditions and have been investigated for their anticancer and anti-inflammatory properties.[4][5][6][7] This guide provides a comparative framework for screening the biological activities of novel this compound derivatives, grounded in established experimental protocols and a rationale-driven approach to structure-activity relationship (SAR) analysis. Our objective is to furnish researchers with the foundational knowledge to not only generate robust, reproducible data but also to interpret these findings to guide further chemical synthesis and optimization.

General Workflow for Biological Activity Screening

The initial phase of evaluating a new chemical series involves a systematic screening cascade. This process is designed to efficiently identify promising candidates and triage compounds with undesirable properties. The workflow begins with the synthesis of a focused library of derivatives, followed by a battery of in vitro assays to assess their activity against various biological targets.

Screening Workflow cluster_synthesis Phase 1: Compound Generation cluster_screening Phase 2: In Vitro Screening cluster_analysis Phase 3: Analysis & Optimization synthesis Synthesis of This compound Derivatives (Library) antimicrobial Antimicrobial Assays (e.g., MIC Determination) synthesis->antimicrobial Primary Screening anticancer Anticancer Assays (e.g., MTT on Cell Lines) synthesis->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) synthesis->anti_inflammatory data_analysis Data Analysis & Hit Identification antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar Identify Trends lead_opt Lead Optimization sar->lead_opt Guide Synthesis

Caption: General workflow for screening novel chemical derivatives.

Part 1: Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Brominated organic molecules have shown potential as effective antibacterial compounds.[8] A primary screen for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) of the derivatives against a panel of pathogenic bacteria.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a gold-standard for quantitative assessment of antimicrobial susceptibility.

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Compound Preparation: Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution in MHB in a 96-well microtiter plate to achieve a range of test concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data and Interpretation

The performance of the derivatives should be compared against a standard antibiotic (e.g., Ciprofloxacin).

CompoundR-GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Parent -H64>128
DER-01 -Phenyl1632
DER-02 -4-Chlorophenyl816
DER-03 -2,4-Dichlorophenyl48
Ciprofloxacin (Control)0.50.25

Analysis: The hypothetical data above suggests that the addition of aromatic groups enhances antimicrobial activity. Furthermore, halogen substitution on the phenyl ring (DER-02, DER-03) appears to potentiate this effect, a common observation in medicinal chemistry that can be attributed to altered electronic and lipophilic properties.[9]

Part 2: Anticancer Activity Screening

The search for novel anticancer agents is a cornerstone of drug discovery. Many natural and synthetic compounds containing bromine have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][10] The MTT assay is a widely used colorimetric method to assess the in vitro antiproliferative activity of novel compounds.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Use a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert MTT into a purple formazan product.

  • Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol). Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Data and Interpretation
CompoundR-GroupIC50 (µM) vs MCF-7IC50 (µM) vs A549IC50 (µM) vs HCT-116
Parent -H>100>100>100
DER-04 -Naphthyl15.225.818.5
DER-05 -3,4,5-Trimethoxyphenyl5.68.14.9
DER-06 -Indolyl22.430.125.3
Doxorubicin (Control)0.81.10.9

Analysis: The data indicates that derivatization is crucial for anticancer activity. The presence of a 3,4,5-trimethoxyphenyl group (DER-05), a feature found in potent tubulin-targeting agents like combretastatin A-4, confers the most significant cytotoxic activity.[12] This suggests a potential mechanism of action involving microtubule disruption, which warrants further investigation.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, making the development of new anti-inflammatory agents a key research area.[] A common strategy for screening anti-inflammatory compounds is to assess their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[14][15]

Experimental Protocol: COX-2 Inhibition Assay

This is a cell-free enzymatic assay that measures the ability of a compound to inhibit the peroxidase activity of COX-2.

  • Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme. Prepare the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Assay Procedure: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Add the test derivatives at various concentrations. Include a vehicle control and a positive control (e.g., Celecoxib).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, followed immediately by the TMPD substrate.

  • Data Analysis: Monitor the oxidation of TMPD by measuring the absorbance at 590 nm over time. Calculate the rate of reaction and determine the IC50 value for each compound.

Comparative Data and Interpretation
CompoundR-GroupIC50 (µM) vs COX-2
Parent -H>200
DER-07 -4-Sulfonamidophenyl12.5
DER-08 -4-Methoxyphenyl45.2
DER-09 -2-Thienyl28.9
Celecoxib (Control)0.05

Analysis: The results suggest that a sulfonamide moiety (DER-07), a key pharmacophore in selective COX-2 inhibitors like Celecoxib, confers the best activity in this series. This highlights the importance of incorporating structural motifs known to interact with the target enzyme.

Structure-Activity Relationship (SAR) Analysis

SAR analysis aims to connect the chemical structure of a compound to its biological activity.[16] For the this compound scaffold, modifications at the hydroxyl group (R-group) dramatically influence activity.

SAR_Analysis core Core Scaffold: 3-Bromo-2-methyl-2-propen-1-yl r_group R-Group (Modification Site) core->r_group O-alkylation/ esterification antimicrobial Antimicrobial Activity (Halogenated Phenyls) r_group->antimicrobial anticancer Anticancer Activity (Trimethoxyphenyl) r_group->anticancer anti_inflammatory Anti-inflammatory Activity (Sulfonamidophenyl) r_group->anti_inflammatory

Sources

Safety Operating Guide

Navigating the Disposal of 3-Bromo-2-methyl-2-propen-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-2-methyl-2-propen-1-ol (CAS No. 89089-31-6), a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

The procedural recommendations outlined herein are grounded in established safety protocols for handling hazardous chemical waste, drawing from authoritative sources to ensure a self-validating system of laboratory safety.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound is classified with specific risks that dictate its handling and disposal requirements.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH301Toxic if swallowed[1]
Serious Eye IrritationH319Causes serious eye irritation[1]

This table summarizes the primary GHS hazard classifications for this compound.

Due to its chemical structure, a brominated propenol, it should be handled with the same caution as other hazardous halogenated organic compounds.[2] Many similar compounds are lachrymators, meaning they are irritants that can cause tearing and irritation to the eyes and respiratory tract.[3] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe disposal of this compound. This workflow is designed to minimize exposure and prevent environmental contamination.

Step 1: Segregation of Halogenated Waste

The cardinal rule for the disposal of this compound is its strict segregation as halogenated organic waste.[4][5][6][7]

  • Rationale: Halogenated and non-halogenated solvent wastes are treated differently in disposal facilities. Commingling can lead to dangerous reactions and significantly increases disposal costs.[6] Even small amounts of a halogenated compound can contaminate a large volume of non-halogenated solvent, requiring the entire mixture to be treated as the more hazardous (and expensive) waste stream.[4]

  • Action: Designate a specific, clearly labeled waste container solely for halogenated organic compounds. This container should be distinct from those used for non-halogenated solvents, aqueous waste, or solid waste.[4][6]

Step 2: Selecting the Appropriate Waste Container

The integrity of the waste container is crucial for safe storage and transport.

  • Rationale: this compound, like many halogenated solvents, can be corrosive.[8] Using an incompatible container can lead to degradation, leaks, and spills.

  • Action:

    • Use a chemically resistant container, such as one made of polyethylene (HDPE) or glass.[8]

    • Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.[4]

    • The container must be in good condition, free from cracks or other damage.

Step 3: Proper Labeling of the Waste Container

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • Rationale: Unlabeled or poorly labeled waste containers pose a significant risk to all laboratory personnel and waste handlers. Proper identification ensures that the waste is handled, stored, and disposed of correctly.

  • Action: As soon as the first drop of waste is added, label the container with:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "Waste this compound"[4]

    • If it is a mixed waste stream, list all chemical constituents and their approximate percentages.[6]

    • The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).[1]

    • The date of accumulation.

Step 4: Accumulation and Storage

Waste should be accumulated and stored in a designated and safe location.

  • Rationale: Proper storage minimizes the risk of spills, fires, and accidental exposure.

  • Action:

    • Keep the waste container closed at all times, except when adding waste.[4][6]

    • Store the container in a well-ventilated area, such as a designated satellite accumulation area (SAA) or within a fume hood.[6][7]

    • Use secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks.[8]

    • Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[2]

Step 5: Arranging for Final Disposal

The final disposal must be handled by a licensed hazardous waste disposal company.

  • Rationale: The disposal of hazardous waste is strictly regulated. Improper disposal can lead to severe legal and financial penalties, as well as significant environmental harm.

  • Action:

    • Do not dispose of this compound down the drain or allow it to evaporate in the fume hood.[4][8]

    • Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

    • Ensure all paperwork is completed accurately.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and actions in the disposal process for this compound.

G cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have 3-Bromo-2-methyl- 2-propen-1-ol Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_container Select a Labeled, Compatible 'Halogenated Organic Waste' Container fume_hood->select_container add_waste Add Waste to Container select_container->add_waste seal_container Securely Seal Container add_waste->seal_container saa Store in Designated Satellite Accumulation Area (SAA) seal_container->saa secondary_containment Use Secondary Containment saa->secondary_containment request_pickup Request Pickup from EHS/Licensed Waste Vendor secondary_containment->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-Up:

    • For small spills, once absorbed, carefully transfer the material into a sealed, labeled container for disposal.[2]

    • Clean the spill area with a solvent like alcohol, followed by soap and water.[2]

    • Place all contaminated materials (absorbent, gloves, etc.) into the hazardous waste container.

  • Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure the responsible management of chemical waste.

References

  • BenchChem. Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-1-ol.

  • PubChem. This compound.

  • Braun Research Group, University of North Carolina at Chapel Hill. Halogenated Organic Liquids - Standard Operating Procedure.

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Lachrymator.

  • PubChem. 3-Bromo-2-methylpropan-1-ol.

  • Brandeis University. Lachrymators | Laboratory Safety.

  • Sigma-Aldrich. Safety Data Sheet.

  • Sigma-Aldrich. Safety Data Sheet.

  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.

  • Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories.

  • Washington State University Environmental Health & Safety. Halogenated Solvents.

  • Thermo Fisher Scientific. Safety Data Sheet.

  • Spectrum Chemical. Material Safety Data Sheet.

  • Sigma-Aldrich. Safety Data Sheet.

  • Thermo Fisher Scientific. Safety Data Sheet.

  • Lund University. 8.1 Organic solvent waste.

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A Senior Application Scientist's Guide to Handling 3-Bromo-2-methyl-2-propen-1-ol: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety framework for handling 3-Bromo-2-methyl-2-propen-1-ol (CAS No. 89089-31-6). As a reactive brominated organic compound, its handling demands a rigorous, procedure-based approach to safety. This guide moves beyond mere compliance, embedding principles of causality and self-validating protocols to ensure the safety of all laboratory personnel. The procedures outlined here are designed to be clear, logical, and grounded in established chemical safety principles.

Core Hazard Assessment: The "Why" Behind the Precautions

Understanding the specific risks associated with this compound is fundamental to implementing effective safety measures. The primary hazards, identified through aggregated GHS data, dictate the stringent controls required.[1]

  • Acute Oral Toxicity (Danger): This compound is classified as toxic if swallowed, carrying a GHS H301 hazard statement.[1] This high acute toxicity necessitates absolute prevention of ingestion through contaminated hands or materials.

  • Serious Eye Irritation (Warning): With a GHS H319 classification, the chemical can cause serious and potentially damaging eye irritation.[1] This makes robust eye protection a non-negotiable requirement.

  • Skin and Respiratory Irritation: Data for structurally similar compounds, such as 3-Bromo-2-methylpropan-1-ol, show classifications for skin irritation (H315) and respiratory irritation (H335).[2] Therefore, we must assume this analogue presents similar risks, requiring comprehensive skin and respiratory protection.

The central principle of our handling protocol is to use a combination of engineering controls and personal protective equipment (PPE) to create multiple barriers between the researcher and the chemical, thereby minimizing exposure potential.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential, but it is the final barrier after engineering controls. The selection and use of PPE must directly correspond to the identified hazards.

Table 1: PPE Requirements for Handling this compound
Protection Type Minimum Specification Rationale and Expert Guidance
Primary Engineering Control Certified Chemical Fume HoodAll handling of the neat chemical or its solutions must occur within a fume hood to mitigate the risk of inhaling irritating vapors.[3]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Due to the severe eye irritation risk, standard safety glasses are insufficient. Goggles provide a full seal to protect against splashes and vapors. A face shield should be worn over goggles during high-risk operations like transfers of large volumes.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Always inspect gloves for tears or defects before use.[3] Double-gloving is recommended. Given the lack of specific breakthrough data for this compound, consult the glove manufacturer's chemical resistance guide. Remove gloves using the proper technique to avoid contaminating your skin.
Body Protection Flame-Resistant Laboratory Coat & Closed-Toe ShoesA lab coat protects against incidental skin contact from minor splashes.[3] Non-flammable material is crucial. Shoes must fully cover the foot.
Respiratory Protection NIOSH-approved Respirator with Organic Vapor (OV) CartridgeRequired only if engineering controls (fume hood) fail or are unavailable.[3] A type ABEK (EN14387) respirator filter is specified for similar compounds. Fit-testing and training are mandatory for respirator use.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential workflow is critical for safety. The following diagram and procedural steps outline the complete handling process, from preparation to cleanup.

Diagram 1: Safe Handling Workflow

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_cleanup Phase 3: Cleanup & Disposal prep_area 1. Designate & Clear Work Area in Fume Hood gather_mats 2. Gather All Materials (Chemicals, Glassware, Waste Container) prep_area->gather_mats verify_sds 3. Review SDS & Procedures gather_mats->verify_sds verify_ppe 4. Inspect PPE for Integrity verify_sds->verify_ppe don_ppe 5. Don PPE (Coat, Goggles, Gloves) verify_ppe->don_ppe Proceed to Execution handle_chem 6. Perform Chemical Work (Weighing, Transfer, Reaction) don_ppe->handle_chem decon 7. Decontaminate Glassware & Surfaces in Hood handle_chem->decon Work Complete dispose_waste 8. Securely Cap & Label Hazardous Waste decon->dispose_waste doff_ppe 9. Doff PPE in Order (Gloves, Goggles, Coat) dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Procedural Steps:

A. Pre-Operational Checks

  • Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and the airflow is optimal.

  • Assemble All Materials: Before donning gloves, place all necessary equipment (glassware, stir bars, chemical containers, labeled waste container) inside the hood to minimize reaching in and out.

  • Inspect PPE: Check gloves for pinholes or degradation. Ensure goggles are clean and fit properly.

B. Donning PPE (Putting On)

  • Lab Coat: Don the lab coat and fasten it completely.

  • Goggles/Face Shield: Put on chemical splash goggles.

  • Gloves: Put on the first pair of gloves. If double-gloving, put on the second pair, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

C. Doffing PPE (Taking Off) - The Critical Decontamination Step This sequence is designed to prevent contact with any contaminated surfaces.

  • Outer Gloves: While still in the work area, remove the outer pair of gloves by peeling them off without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat by rolling it inward, ensuring the contaminated exterior does not touch your clothes.

  • Goggles: Remove goggles from the back to the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]

Emergency Procedures: Immediate and Corrective Actions

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

In Case of a Spill:

  • Small Spill (inside fume hood): Use an inert absorbent material (e.g., sand, vermiculite) to soak up the liquid.[3] Carefully scoop the material into a clearly labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.[3]

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's emergency response team. Do not attempt to clean it up without proper training and equipment.

Waste Disposal Plan: Ensuring a Safe End-of-Life

Improper disposal is a common source of safety and compliance violations. All materials contaminated with this compound are considered hazardous waste.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this chemical in a dedicated, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Solid Waste: All contaminated solid materials (gloves, absorbent pads, pipette tips, paper towels) must be collected in a separate, sealed, and labeled hazardous waste container.[5]

  • Container Management:

    • Waste containers must be kept tightly closed except when adding waste.[5][6]

    • Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[4][5] Never pour chemical waste down the drain.

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of their colleagues.

References

  • Spectrum Chemical. Material Safety Data Sheet. Available from: [Link]

  • PubChem. 3-Bromo-2-methylpropan-1-ol - Safety and Hazards. Available from: [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Available from: [Link]

  • PubChem. This compound - Hazards Identification. Available from: [Link]

  • Google Patents. WO2019067883A1 - Synthesis and preparation of 2, 3-dibromo-2-propen-1-ol.
  • University of Washington. Hazardous Waste Disposal Procedures. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.